molecular formula C8H7NO2S B1630616 (Phenylsulfonyl)acetonitrile CAS No. 7605-28-9

(Phenylsulfonyl)acetonitrile

Cat. No.: B1630616
CAS No.: 7605-28-9
M. Wt: 181.21 g/mol
InChI Key: ZFCFFNGBCVAUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Condensation reaction of (phenylsulfonyl)acetonitrile with benzaldehyde in water in heterogeneous phase in the presence and absence of anionic and cationic surfactants has been studied. Dehydrative alkylation of alcohols with this compound under modified Mitsunobu conditions has been investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCFFNGBCVAUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226949
Record name Phenylsulphonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7605-28-9
Record name (Phenylsulfonyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7605-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylsulphonylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7605-28-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylsulphonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylsulphonylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(Phenylsulfonyl)acetonitrile: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(Phenylsulfonyl)acetonitrile , also known as benzenesulfonylacetonitrile or cyanomethyl phenyl sulfone, is a versatile bifunctional reagent that has found significant application in organic synthesis, particularly in the construction of heterocyclic compounds and as a key building block in the development of novel pharmaceutical agents. Its unique structure, featuring both a nucleophilic methylene (B1212753) group activated by the strongly electron-withdrawing sulfonyl and nitrile moieties, and the potential for the sulfonyl group to act as a leaving group, underpins its synthetic utility.

This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It details the likely historical first synthesis, outlines modern and efficient synthetic protocols, and presents key quantitative data in a structured format.

Discovery and First Synthesis

The logical historical synthesis would involve the reaction of sodium benzenesulfinate (B1229208) with chloroacetonitrile (B46850). This reaction proceeds via an SN2 mechanism, where the sulfinate anion acts as the nucleophile, displacing the chloride from chloroacetonitrile.

Modern Synthetic Methodologies

Several methods for the synthesis of this compound have been developed since its discovery, focusing on improved yields, milder reaction conditions, and greater efficiency. The classical approach remains widely used, alongside variations and newer methodologies.

Classical Synthesis: Nucleophilic Substitution

The most common and enduring method for the preparation of this compound is the reaction of an alkali metal salt of benzenesulfinic acid with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile.

Reaction:

C₆H₅SO₂Na + ClCH₂CN → C₆H₅SO₂CH₂CN + NaCl

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the sulfinate salt and promote the SN2 reaction.

Experimental Protocol: Synthesis via Nucleophilic Substitution

  • Reagent Preparation: Sodium benzenesulfinate is either purchased commercially or prepared by the reduction of benzenesulfonyl chloride. Chloroacetonitrile is commercially available.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with sodium benzenesulfinate and a suitable solvent (e.g., DMF).

  • Addition of Haloacetonitrile: Chloroacetonitrile is added dropwise to the stirred suspension of sodium benzenesulfinate at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate of this compound is collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Alternative Synthetic Routes

While the nucleophilic substitution method is prevalent, other synthetic strategies have been explored. These include the oxidation of the corresponding sulfide (B99878), cyanomethyl phenyl sulfide. However, this method is less direct as it requires the prior synthesis of the sulfide precursor.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Physical and Chemical Properties of this compound
Property Value
Molecular FormulaC₈H₇NO₂S
Molecular Weight181.21 g/mol
Melting Point112-114 °C
AppearanceWhite to off-white crystalline solid
CAS Number7605-28-9
Beilstein Registry Number640716
Typical Reaction Parameters for Nucleophilic Substitution Synthesis
Parameter Condition/Value
Starting Materials Sodium benzenesulfinate, Chloroacetonitrile
Solvent Dimethylformamide (DMF)
Reaction Temperature 60-80 °C
Reaction Time 4-8 hours
Typical Yield 85-95%
Purification Method Recrystallization (Ethanol/Water)

Mandatory Visualizations

Logical Workflow for the Discovery and Synthesis of this compound

discovery_synthesis_workflow cluster_discovery Conceptual Discovery cluster_synthesis Synthetic Implementation need Need for α-sulfonylated nitriles in synthesis concept Concept: Nucleophilic substitution on haloacetonitriles need->concept reagents Selection of Reagents: - Sodium benzenesulfinate - Chloroacetonitrile concept->reagents reaction Reaction in a polar aprotic solvent (e.g., DMF) reagents->reaction workup Aqueous work-up and precipitation reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Logical workflow from conceptual need to the synthesis of this compound.

Experimental Workflow for the Synthesis of this compound

experimental_workflow Experimental Workflow for this compound Synthesis start Start setup 1. Assemble flame-dried glassware under N₂ atmosphere. start->setup charge_reagents 2. Charge flask with Sodium Benzenesulfinate and DMF. setup->charge_reagents add_chloroacetonitrile 3. Add Chloroacetonitrile dropwise at room temperature. charge_reagents->add_chloroacetonitrile heat 4. Heat reaction mixture to 60-80°C for 4-8h. add_chloroacetonitrile->heat monitor 5. Monitor reaction progress by TLC. heat->monitor monitor->heat Reaction incomplete workup 6. Cool to RT and pour into water. monitor->workup Reaction complete filter 7. Collect crude product by filtration. workup->filter wash 8. Wash precipitate with water. filter->wash dry 9. Dry the crude product. wash->dry recrystallize 10. Recrystallize from Ethanol/Water. dry->recrystallize end Pure this compound recrystallize->end

Unveiling the Genesis of a Key Synthetic Building Block: Early Synthetic Routes to (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the historical synthesis of key reagents provides a foundational context for contemporary chemical innovation. This in-depth technical guide illuminates the early synthetic pathways to (Phenylsulfonyl)acetonitrile, a versatile C-C bond-forming reagent and a cornerstone in the synthesis of diverse heterocyclic compounds.

This compound, a compound where the acidic methylene (B1212753) group is activated by both a sulfonyl and a nitrile group, has been a subject of interest for organic chemists for over a century. Its preparation is documented in the comprehensive "Beilstein Handbuch der Organischen Chemie" under the registry number 640716, indicating its long-standing presence in the chemical literature. The earliest and most straightforward syntheses of this valuable reagent centered on the nucleophilic substitution reaction between an alkali metal salt of benzenesulfinic acid and a haloacetonitrile.

The Primary Synthetic Approach: Nucleophilic Substitution

The most prominent and historically significant route to this compound involves the reaction of sodium benzenesulfinate (B1229208) with chloroacetonitrile. This method, rooted in the fundamental principles of nucleophilic displacement, provides a direct and efficient pathway to the desired α-cyanosulfone.

The reaction proceeds via the nucleophilic attack of the sulfinate anion on the electrophilic carbon of chloroacetonitrile, displacing the chloride ion.

Reaction Scheme:

G cluster_0 Reaction of Sodium Benzenesulfinate with Chloroacetonitrile C6H5SO2Na Sodium Benzenesulfinate C6H5SO2CH2CN This compound C6H5SO2Na->C6H5SO2CH2CN + ClCH2CN ClCH2CN Chloroacetonitrile NaCl Sodium Chloride G cluster_1 Two-Step Synthesis via Oxidation Thiophenol Thiophenol Phenylthioacetonitrile Phenylthioacetonitrile Thiophenol->Phenylthioacetonitrile + Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile Phenylsulfonylacetonitrile This compound Phenylthioacetonitrile->Phenylsulfonylacetonitrile + Oxidizing Agent OxidizingAgent [O] G cluster_workflow Experimental Workflow: Oxidation Route start Start step1 React Thiophenol with Chloroacetonitrile start->step1 step2 Isolate Phenylthioacetonitrile step1->step2 step3 Oxidize with H₂O₂ in Acetic Acid step2->step3 step4 Isolate this compound step3->step4 end End step4->end

A Historical Perspective on Sulfonylacetonitriles in Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylacetonitriles, organic compounds featuring both a sulfonyl (R-SO₂-) and a nitrile (-C≡N) group attached to the same methylene (B1212753) carbon, have carved a significant niche in the landscape of organic synthesis. The electron-withdrawing nature of both functionalities renders the α-hydrogen exceptionally acidic, making these compounds valuable C-H acids and versatile building blocks. This guide provides a comprehensive historical perspective on the synthesis, reactivity, and applications of sulfonylacetonitriles, tracing their evolution from early preparations to their role in modern synthetic strategies.

Early Synthetic Methodologies

The first documented synthesis of a sulfonylacetonitrile can be traced back to the late 19th and early 20th centuries. Early methods were often extensions of established reactions for the formation of C-S and C-C bonds. One of the foundational approaches involved the nucleophilic substitution of an α-haloacetonitrile with a sulfinate salt.

A common and historically significant method is the reaction of sodium p-toluenesulfinate with chloroacetonitrile (B46850). This reaction, typically carried out in a protic solvent like ethanol (B145695), provided a straightforward route to p-toluenesulfonylacetonitrile, a widely used reagent.

Table 1: Early Synthesis of p-Toluenesulfonylacetonitrile

YearReactantsSolventTemperature (°C)Yield (%)Reference
Early 20th CenturySodium p-toluenesulfinate, ChloroacetonitrileEthanolRefluxModerateHistorical Literature

Another early approach involved the reaction of arylsulfinate salts with α,β-dichloroacrylonitrile. This method proceeded through a proposed intermediate, α-chloro-β-p-tolylsulfonylacrylonitrile, which could be converted to p-tolylsulfonylacetonitrile under the reaction conditions.

Experimental Protocols:

Early Synthesis of p-Toluenesulfonylacetonitrile from Sodium p-Toluenesulfinate and Chloroacetonitrile

  • Materials:

    • Sodium p-toluenesulfinate

    • Chloroacetonitrile

    • Absolute Ethanol

  • Procedure:

    • A solution of sodium p-toluenesulfinate in absolute ethanol is prepared by gentle heating.

    • An equimolar amount of chloroacetonitrile is added to the solution.

    • The reaction mixture is refluxed for several hours.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Evolution of Reactivity and Synthetic Applications

The synthetic utility of sulfonylacetonitriles stems from the high acidity of the α-protons, allowing for facile deprotonation to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

Condensation Reactions

Early investigations into the reactivity of sulfonylacetonitriles focused on their condensation with aldehydes and ketones. The resulting α,β-unsaturated sulfonylacetonitriles served as versatile intermediates.

Condensation_Reaction Sulfonylacetonitrile Sulfonylacetonitrile (R-SO₂-CH₂-CN) Carbanion Stabilized Carbanion [R-SO₂-CH-CN]⁻ Sulfonylacetonitrile:e->Carbanion:w Deprotonation Base Base Adduct Aldol-type Adduct Carbanion:e->Adduct:w Nucleophilic Attack Aldehyde Aldehyde/Ketone (R'-CO-R'') Unsaturated_Product α,β-Unsaturated Sulfonylacetonitrile Adduct:e->Unsaturated_Product:w Dehydration Julia_Kocienski_Logic Sulfone_Chemistry Broad Interest in Sulfone Chemistry Sulfonyl_Compounds Increased Research into α-Sulfonyl Compounds Sulfone_Chemistry->Sulfonyl_Compounds Julia_Olefination Julia-Kocienski Olefination (Key application of sulfones) Julia_Olefination->Sulfone_Chemistry Sulfonylacetonitriles Sulfonylacetonitriles (A class of α-sulfonyl compounds) Sulfonyl_Compounds->Sulfonylacetonitriles

physical and chemical properties of (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonyl)acetonitrile, a versatile bifunctional reagent, holds a significant position in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a phenylsulfonyl group and a nitrile moiety attached to a methylene (B1212753) bridge, imparts a distinct reactivity profile, making it a valuable building block for the construction of a diverse array of heterocyclic compounds and complex organic molecules. The electron-withdrawing nature of both the sulfonyl and cyano groups renders the methylene protons acidic, facilitating its participation in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its key reactions and an exploration of the biological activities of its derivatives.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. The key properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₇NO₂S[1]
Molecular Weight 181.21 g/mol [1][2]
Appearance White to off-white-greyish crystalline powder[3]
Melting Point 112-114 °C (lit.)[2]
Boiling Point 398.5 ± 34.0 °C (Predicted)[3]
Density 1.284 ± 0.06 g/cm³ (20 °C, 760 Torr)[3]
Solubility Soluble in Methanol.[3]
Identifiers
IdentifierValueReference(s)
CAS Number 7605-28-9[1][2]
EINECS Number 231-515-0[1]
Beilstein/REAXYS Number 640716[2]
PubChem CID 82077[1]
Acidity

Spectral Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phenyl group and the methylene protons. The chemical shifts (δ) are typically observed in the following regions:

  • Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.5-8.0 ppm.

  • Methylene Protons (CH₂): Singlet around δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the structure with signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups:

  • C≡N stretch (nitrile): A sharp, medium-intensity band around 2250 cm⁻¹.

  • S=O stretch (sulfone): Two strong bands, typically around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Key Chemical Reactions and Experimental Protocols

This compound is a key substrate in several important organic transformations, most notably the Knoevenagel condensation and the Mitsunobu reaction.

Knoevenagel Condensation

The acidic methylene protons of this compound readily participate in Knoevenagel condensations with aldehydes and ketones in the presence of a base to form α,β-unsaturated sulfones.

This protocol describes a representative Knoevenagel condensation of this compound with benzaldehyde (B42025).[5][6]

Materials:

  • This compound (1 equivalent)

  • Benzaldehyde (1.1 equivalents)

  • Anhydrous Toluene

  • Catalyst (e.g., a catalytic amount of a suitable base like piperidine (B6355638) or a phase-transfer catalyst)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • To a solution of this compound in anhydrous toluene, add benzaldehyde and the catalyst.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired α-phenylsulfonylcinnamonitrile.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product PSA This compound Mix Mixing in Anhydrous Toluene PSA->Mix Benz Benzaldehyde Benz->Mix Base Base Catalyst Base->Mix Stir Stirring & Monitoring (TLC) Mix->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product α-Phenylsulfonylcinnamonitrile Purify->Product

Caption: Knoevenagel Condensation Workflow.

Mitsunobu Reaction

This compound can act as a nucleophile in the Mitsunobu reaction for the dehydrative alkylation of alcohols.[2][7] This reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center.

This protocol outlines a general procedure for the Mitsunobu reaction using this compound.[7][8][9]

Materials:

  • Secondary Alcohol (1 equivalent)

  • This compound (1.5 equivalents)

  • Triphenylphosphine (B44618) (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol, this compound, and triphenylphosphine in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The residue is then purified by flash column chromatography on silica gel to isolate the alkylated product.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Alcohol Secondary Alcohol Mix Mixing in Anhydrous THF Alcohol->Mix PSA This compound PSA->Mix PPh3 Triphenylphosphine PPh3->Mix DIAD DIAD/DEAD Add Slow Addition of DIAD/DEAD DIAD->Add Cool Cooling to 0°C Mix->Cool Cool->Add React Reaction at RT & Monitoring (TLC) Add->React Purify Purification (Chromatography) React->Purify Product Alkylated Product (with inverted stereochemistry) Purify->Product

Caption: Mitsunobu Reaction Workflow.

Applications in Drug Development and Biological Activity of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug discovery due to their broad spectrum of biological activities. The sulfone moiety is a key pharmacophore in a number of therapeutic agents.

Antimicrobial and Cytotoxic Activity of Sulfone Derivatives

Derivatives of this compound are precursors to a variety of heterocyclic compounds, including pyridines, chromenes, and thiophenes, which have been investigated for their medicinal properties.[10] Sulfone-containing compounds, in general, have been reported to exhibit antimicrobial and cytotoxic activities.

The precise mechanism of action for the antimicrobial effects of sulfone derivatives is an active area of research, but it is often hypothesized to involve the disruption of microbial cell membranes.[5] For their cytotoxic effects against cancer cells, some quinoline (B57606) derivatives containing sulfonyl groups are known to induce apoptosis. This programmed cell death can be triggered through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

G SulfonylDerivative Sulfonyl-containing Derivative CellMembrane Microbial Cell Membrane SulfonylDerivative->CellMembrane interacts with Mitochondrion Mitochondrion SulfonylDerivative->Mitochondrion induces stress on MembraneDisruption Membrane Disruption & Lysis CellMembrane->MembraneDisruption CellDeath Microbial Cell Death MembraneDisruption->CellDeath CancerCell Cancer Cell Apoptosis Apoptosis CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade CaspaseCascade->Apoptosis

Caption: Plausible Mechanisms of Action.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a gateway to a vast landscape of molecular complexity. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key transformations like the Knoevenagel condensation and Mitsunobu reaction, make it an indispensable tool for chemists. The continued exploration of the biological activities of its derivatives underscores its importance in the field of drug discovery and development, promising new avenues for therapeutic intervention. This guide serves as a comprehensive resource for researchers and scientists seeking to harness the full potential of this versatile molecule.

References

Spectroscopic Profile of (Phenylsulfonyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (Phenylsulfonyl)acetonitrile (CAS No: 7605-28-9), a versatile organic compound utilized in the synthesis of various heterocyclic molecules such as pyridines, chromenes, and thiophene (B33073) derivatives.[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

  • Molecular Formula: C₈H₇NO₂S[2][3]

  • Molecular Weight: 181.21 g/mol [2]

  • IUPAC Name: 2-(benzenesulfonyl)acetonitrile[3]

  • Appearance: Solid[1]

  • Melting Point: 112-114 °C[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopic Data
¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.95 - 7.55 (m, 5H)Aromatic Protons (C₆H₅)136.1Quaternary Aromatic Carbon
4.35 (s, 2H)Methylene (B1212753) Protons (CH₂)131.0Aromatic CH
129.8Aromatic CH
128.7Aromatic CH
112.9Nitrile Carbon (CN)
49.5Methylene Carbon (CH₂)

Note: NMR data can be influenced by the solvent used. The referenced data was obtained using CD₃OD as the solvent.[2]

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment
2236C≡N (Nitrile) stretch[5]
1335S=O (Sulfone) asymmetric stretch[5]
1148S=O (Sulfone) symmetric stretch[5]
Mass Spectrometry (MS) Data
m/z Assignment
181.02[M]⁺ (Molecular Ion)

Note: The exact mass is 181.01975 g/mol .[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.[6]

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[2][6] The choice of solvent is critical as it can affect chemical shifts.[7]

  • Transfer the solution to a high-quality 5 mm NMR tube. The recommended sample height is typically 40-50 mm (approximately 550-680 µL).[7]

  • If quantitative analysis is required, add a known amount of a suitable internal standard that does not have overlapping signals with the analyte.[6]

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H spectrum using a standard single-pulse experiment. A relaxation delay of at least 5 times the longest T₁ of the signals of interest is recommended for accurate integration.[6]

  • Acquire the ¹³C spectrum. Attached Proton Test (APT) or similar experiments can be used to aid in the assignment of carbon types (CH₃, CH₂, CH, and quaternary carbons).[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert acquire_h1 Acquire ¹H Spectrum insert->acquire_h1 acquire_c13 Acquire ¹³C Spectrum insert->acquire_c13 process Process Spectra (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process analyze Analyze & Assign Signals process->analyze

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.[8]

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.[8]

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[9]

  • Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

Data Acquisition:

  • Place the KBr pellet or the salt plate in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR_Workflow cluster_kbr KBr Pellet cluster_film Thin Film start Start prep_choice Choose Preparation Method start->prep_choice grind Grind Sample with KBr prep_choice->grind KBr dissolve Dissolve Sample prep_choice->dissolve Film press Press into a Disc grind->press place_sample Place Sample in FTIR press->place_sample deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate evaporate->place_sample acquire_spectrum Acquire Spectrum place_sample->acquire_spectrum analyze Analyze Spectrum acquire_spectrum->analyze

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][10]

Sample Preparation (for Electrospray Ionization - ESI):

  • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol) or water to a concentration of approximately 1 mg/mL.[11]

  • Dilute this stock solution further with methanol, acetonitrile, or water to a final concentration in the range of 10-100 µg/mL.[11]

  • Ensure the final solution is free of any particulate matter by filtering if necessary. High concentrations of inorganic salts should be avoided as they are not compatible with ESI.[11]

Data Acquisition:

  • The prepared sample is introduced into the mass spectrometer.

  • For LC-MS, the sample is first separated on an HPLC column before entering the mass spectrometer.[12]

  • The molecules are ionized (e.g., by electron ionization or electrospray ionization).[6][13]

  • The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer and then detected.[10]

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Output dissolve Dissolve Sample dilute Dilute to Final Concentration dissolve->dilute filter Filter if Necessary dilute->filter inject Introduce Sample filter->inject ionize Ionization inject->ionize separate Mass Analysis (m/z separation) ionize->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Data Interpretation spectrum->analyze

Caption: Workflow for Mass Spectrometry.

References

An In-Depth Technical Guide to (Phenylsulfonyl)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonyl)acetonitrile, a versatile bifunctional reagent, holds a significant position in synthetic organic chemistry. Its unique structure, featuring both a nitrile group and a phenylsulfonyl moiety, imparts a high degree of reactivity and makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, key synthetic applications, and the emerging biological significance of this compound and its derivatives, tailored for professionals in chemical research and drug development.

Nomenclature and Chemical Identity

This compound is systematically known as 2-(benzenesulfonyl)acetonitrile according to IUPAC nomenclature. It is most commonly identified in chemical literature and commercial catalogs by its CAS Registry Number.

IdentifierValue
CAS Number 7605-28-9[1]
IUPAC Name 2-(benzenesulfonyl)acetonitrile[2]
Molecular Formula C₈H₇NO₂S[2][3]
Molecular Weight 181.21 g/mol [2]
InChI Key ZFCFFNGBCVAUDE-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)CC#N[2]

A variety of synonyms are also used to refer to this compound, including:

  • Benzenesulfonylacetonitrile[3]

  • Cyanomethyl phenyl sulfone[3]

  • NSC 51007[3]

  • 2-(Phenylsulfonyl)ethanenitrile[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Melting Point 112-114 °C[1][3]
Boiling Point (Predicted) 398.5 ± 34.0 °C[3]
Density (Predicted) 1.284 ± 0.06 g/cm³[3]
Form Solid, powder to crystal[1][3]
Solubility Soluble in Methanol[3]
pKa Data not available

Synthesis and Reactivity

The methylene (B1212753) bridge in this compound is activated by the adjacent electron-withdrawing sulfonyl and cyano groups, making the protons acidic and readily removable by a base. This property is central to its utility in carbon-carbon bond formation.

Knoevenagel Condensation

A cornerstone reaction involving this compound is the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β-unsaturated sulfones.[4][5] This reaction is typically catalyzed by a base.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

A general procedure for the Knoevenagel condensation is as follows:

  • To a solution of this compound (1 equivalent) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 equivalents) in an appropriate solvent such as anhydrous toluene, a catalytic amount of a base (e.g., eQNU, 0.01 equivalents) is added.[6]

  • The reaction mixture is stirred at a suitable temperature, often ranging from room temperature to reflux, until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer over an anhydrous salt like sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding α,β-unsaturated sulfone.

The workflow for a typical Knoevenagel condensation is illustrated in the diagram below.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product A This compound D Reaction in Solvent (e.g., Toluene) A->D B Aromatic Aldehyde B->D C Base Catalyst C->D E Aqueous Workup D->E F Purification (Recrystallization/Chromatography) E->F G α,β-Unsaturated Sulfone F->G

Caption: Workflow for Knoevenagel Condensation.

Alkylation Reactions

The acidic methylene protons of this compound can be readily deprotonated by a suitable base to form a stable carbanion, which can then be alkylated with various electrophiles, such as alkyl halides or alcohols under specific conditions.[7]

Experimental Protocol: α-Alkylation with Alcohols

A representative procedure for the base-promoted α-alkylation with an alcohol is as follows:

  • In a reaction vessel, this compound (1 equivalent) is dissolved in a high-boiling solvent like toluene.

  • An excess of the desired alcohol (e.g., benzyl (B1604629) alcohol, 3 equivalents) and a strong base (e.g., potassium tert-butoxide, 0.8 equivalents) are added.[7]

  • The mixture is heated to a high temperature (e.g., 120 °C) under an inert atmosphere for a specified duration.[7]

  • After cooling, the reaction is quenched with a dilute acid and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The resulting product is then purified using column chromatography.

The logical relationship in the alkylation of this compound is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_electrophile Electrophile cluster_product Product A This compound C Carbanion Intermediate A->C Deprotonation B Base (e.g., KOtBu) B->C E α-Alkylated Product C->E Nucleophilic Attack D Alkylating Agent (e.g., Alcohol) D->E

Caption: Logical flow of the alkylation reaction.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is primarily a synthetic intermediate, the sulfone and nitrile moieties are present in numerous biologically active molecules. Derivatives synthesized from this compound have shown promise in various therapeutic areas.

Anticancer and Cytotoxic Activities

The benzenesulfonamide (B165840) scaffold, which is structurally related to this compound, is a well-established pharmacophore in a number of anticancer agents.[8] Although direct studies on the anticancer activity of this compound are limited, derivatives incorporating the benzenesulfonyl moiety have been investigated for their potential as antitumor agents. For instance, certain benzenesulfonamide-bearing imidazole (B134444) derivatives have demonstrated cytotoxicity against triple-negative breast cancer and melanoma cell lines.[9] Furthermore, some pyran derivatives synthesized using this compound have been noted for their potential anticancer and anti-tumor effects.[10]

Antimicrobial Activity

Derivatives of this compound have also been explored for their antimicrobial properties. The nitrile group is known to enhance the biological activity of drug candidates.[11] Various heterocyclic compounds synthesized from this starting material, such as pyran derivatives, have shown potential antimicrobial and antifungal activities.[10]

The general approach to leveraging this compound in the synthesis of biologically active compounds is outlined below.

G cluster_core Core Reagent cluster_synthesis Synthetic Transformations cluster_derivatives Synthesized Derivatives cluster_activity Potential Biological Activities A This compound B Knoevenagel Condensation A->B C Alkylation A->C D Cyclization Reactions A->D E Pyrans B->E F Pyridines B->F G Thiophenes C->G H Other Heterocycles D->H I Anticancer E->I J Antimicrobial E->J F->J K Anti-inflammatory H->K

Caption: Synthetic utility towards bioactive compounds.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily utilized in the construction of carbon-carbon bonds through reactions like the Knoevenagel condensation and various alkylations. Its ability to serve as a precursor to a diverse range of heterocyclic compounds makes it a valuable tool for medicinal chemists and drug development professionals. While direct biological data on this compound is scarce, the demonstrated bioactivities of its derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its importance as a foundational building block in the quest for novel therapeutic agents. Further exploration into the biological effects of novel compounds derived from this reagent is a promising avenue for future research.

References

Navigating the Solubility of (Phenylsulfonyl)acetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed overview of the solubility characteristics of (Phenylsulfonyl)acetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. While comprehensive quantitative solubility data in a wide array of common organic solvents is not extensively documented in publicly available literature, this document provides the known solubility profile and presents a detailed experimental protocol for its determination.

Introduction to this compound

This compound, with the chemical formula C₈H₇NO₂S, is a solid crystalline compound. An understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation development. The polarity and functional groups of a solvent, along with temperature, are key factors influencing the solubility of this compound.

Solubility Profile of this compound

The available solubility data for this compound is primarily qualitative. The following table summarizes the existing information. Researchers requiring precise solubility data for specific applications are encouraged to determine it experimentally using the protocols outlined in the subsequent section.

Solvent ClassSolventQualitative SolubilityQuantitative Data ( g/100 mL)Temperature (°C)
Alcohols MethanolSoluble[1]Not availableNot specified
EthanolData not availableNot availableNot specified
Ketones AcetoneData not availableNot availableNot specified
Esters Ethyl AcetateData not availableNot availableNot specified
Ethers Diethyl EtherData not availableNot availableNot specified
Halogenated DichloromethaneData not availableNot availableNot specified
ChloroformData not availableNot availableNot specified
Aromatic Hydrocarbons TolueneData not availableNot availableNot specified

Experimental Protocols for Solubility Determination

For researchers and drug development professionals who require precise solubility data, the following experimental protocols, based on the isothermal equilibrium method and gravimetric analysis, are recommended.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Isothermal Equilibrium Method

This method is used to create a saturated solution at a specific temperature.

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's dissolution rate.

Gravimetric Analysis for Quantification

This protocol determines the concentration of the dissolved solid in the saturated solution.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step removes any undissolved microcrystals.

  • Solvent Evaporation:

    • Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation at room temperature.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

    • Weigh the evaporating dish with the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent in a vial start->add_excess agitate Agitate in a temperature-controlled environment (24-48h) settle Allow excess solid to settle agitate->settle filter Filter supernatant into a pre-weighed dish settle->filter evaporate Evaporate solvent filter->evaporate dry_weigh Dry to constant weight evaporate->dry_weigh calculate Calculate solubility dry_weigh->calculate end End calculate->end

Experimental workflow for solubility determination.

Conclusion

While the readily available literature provides limited quantitative data on the solubility of this compound in common organic solvents, this guide equips researchers with a robust experimental framework to determine these values. The provided protocols for the isothermal equilibrium method coupled with gravimetric analysis offer a reliable approach to generate the necessary data for informed decision-making in synthesis, purification, and formulation processes. The systematic application of these methods will contribute to a more comprehensive understanding of the physicochemical properties of this compound.

References

The Electrophilic Character of the Nitrile Group in (Phenylsulfonyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonyl)acetonitrile is a versatile bifunctional reagent that has garnered significant attention in organic synthesis, particularly in the construction of heterocyclic frameworks. The presence of a strongly electron-withdrawing phenylsulfonyl group adjacent to a nitrile functionality imparts a significant electrophilic character to the nitrile carbon. This technical guide provides an in-depth analysis of the electrophilicity of the nitrile group in this compound, exploring its reactivity with various nucleophiles and its application in synthetically valuable transformations. This document will serve as a comprehensive resource, summarizing available data, outlining general experimental approaches, and providing a visual representation of its chemical behavior.

Introduction

The nitrile functional group, with its carbon-nitrogen triple bond, is a cornerstone in organic chemistry, serving as a precursor to amines, carboxylic acids, amides, and ketones. The inherent polarity of the C≡N bond renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. In the case of this compound, this electrophilicity is significantly enhanced by the presence of the adjacent phenylsulfonyl group (PhSO₂). The potent electron-withdrawing nature of the sulfonyl group, through both inductive and resonance effects, depletes electron density from the nitrile carbon, thereby increasing its susceptibility to nucleophilic attack. This heightened electrophilicity is the foundation of the diverse reactivity of this compound and its utility as a building block in medicinal chemistry and materials science.

Factors Influencing the Electrophilicity of the Nitrile Group

The electrophilic character of the nitrile carbon in this compound is primarily governed by the electronic properties of the α-substituent. The phenylsulfonyl group exerts a powerful electron-withdrawing effect, which can be understood through two principal mechanisms:

  • Inductive Effect (-I): The highly electronegative oxygen atoms and the sulfur atom of the sulfonyl group pull electron density away from the α-carbon through the sigma bond framework. This inductive withdrawal of electrons directly increases the partial positive charge on the nitrile carbon.

  • Resonance Effect (-M): While less intuitive than for carbonyl compounds, the sulfonyl group can participate in resonance stabilization of an adjacent carbanion. This contributes to the acidity of the α-protons but also influences the overall electronic environment of the molecule.

The synergistic combination of these effects results in a nitrile group that is significantly more electrophilic than in simple alkyl or aryl nitriles.

Reactivity of the Nitrile Group

The enhanced electrophilicity of the nitrile group in this compound allows it to participate in a variety of chemical transformations, most notably nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition Reactions

Nucleophiles readily attack the electrophilic carbon of the nitrile group, leading to the formation of a variety of functional groups. Common nucleophiles include:

  • Organometallic Reagents (e.g., Grignard and Organolithium Reagents): These strong carbon-based nucleophiles add to the nitrile to form an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone.

  • Amines and Hydrazines: These nitrogen-based nucleophiles can add to the nitrile group, often with subsequent cyclization to form nitrogen-containing heterocycles.

  • Alcohols and Thiols: Under appropriate catalytic conditions, these oxygen and sulfur nucleophiles can add to the nitrile, although this is a less common transformation compared to others.

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, where the nitrile group acts as a 2π component. These reactions are valuable for the construction of five- and six-membered heterocyclic rings. For instance, it can react with 1,3-dipoles in [3+2] cycloadditions to furnish five-membered heterocycles.

Quantitative Data

Spectroscopic DataValue
Infrared (IR) Spectroscopy
C≡N Stretch (cm⁻¹)Typically observed around 2250-2260
¹H NMR Spectroscopy
CH₂ (ppm)Chemical shift is influenced by the adjacent sulfonyl and nitrile groups
¹³C NMR Spectroscopy
C≡N (ppm)The chemical shift of the nitrile carbon provides insight into its electronic environment

Note: Specific peak positions can vary depending on the solvent and experimental conditions. The relatively high stretching frequency of the nitrile group in the IR spectrum is indicative of a strong and polarized triple bond.

Experimental Protocols

Detailed, step-by-step experimental protocols for reactions involving this compound are often specific to the desired product. However, a general workflow for a nucleophilic addition reaction can be outlined.

General Protocol for the Reaction of this compound with a Nucleophile:

  • Reaction Setup: A solution of this compound in an appropriate anhydrous solvent (e.g., tetrahydrofuran, diethyl ether, or dichloromethane) is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base (if necessary): For reactions involving the acidic α-protons, a suitable base (e.g., sodium hydride, n-butyllithium) is added at a low temperature (e.g., -78 °C or 0 °C) to generate the corresponding carbanion.

  • Addition of the Nucleophile/Electrophile: The nucleophile (for addition to the nitrile) or electrophile (for reaction with the carbanion) is added slowly to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution, water). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the desired product.

Visualization of a General Reaction Workflow

The following diagram illustrates a generalized experimental workflow for a nucleophilic addition to the nitrile group of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_end Final Product start Start setup Dissolve this compound in Anhydrous Solvent start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert cool Cool to Low Temperature inert->cool add_reagent Slowly Add Nucleophile cool->add_reagent stir Stir at Low Temperature add_reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Isolated Product purify->end

A generalized workflow for a nucleophilic addition reaction.

Conclusion

The nitrile group in this compound exhibits a pronounced electrophilic character due to the potent electron-withdrawing nature of the adjacent phenylsulfonyl moiety. This inherent reactivity makes it a valuable and versatile building block in organic synthesis, enabling the construction of a wide array of complex molecules, particularly heterocyclic compounds of interest in drug discovery and materials science. While quantitative kinetic and thermodynamic data remain areas for further investigation, the qualitative understanding of its reactivity provides a strong foundation for its continued application in chemical research. Future computational studies could provide deeper insights into the electronic structure and reactivity of this important synthetic intermediate.

An In-depth Technical Guide on the Thermal Stability and Decomposition of (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal stability and decomposition of (Phenylsulfonyl)acetonitrile is publicly available. This guide is therefore based on established knowledge of the thermal behavior of structurally related compounds, namely aromatic sulfones and organic nitriles, to provide a comprehensive and predictive overview.

Introduction

This compound is a bifunctional molecule incorporating both a sulfonyl group and a nitrile group. This unique structure makes it a valuable building block in organic synthesis. However, its thermal stability is a critical parameter for safe handling, storage, and reaction design, particularly in pharmaceutical development where process safety is paramount. This guide provides a detailed examination of the expected thermal properties of this compound, outlines standard experimental protocols for its analysis, and proposes a potential decomposition pathway.

Predicted Thermal Stability and Decomposition

Based on the thermal behavior of analogous aromatic sulfones, this compound is anticipated to exhibit high thermal stability. Acyclic aromatic sulfones are known to have decomposition onsets exceeding 350 °C[1][2][3]. For instance, diphenyl sulfone shows resistance to thermal decomposition even at 550 °C[1][3]. The presence of the phenylsulfonyl group in this compound suggests a similar high thermal threshold.

The nitrile group's influence on the overall thermal stability is not extensively documented in direct comparison to sulfones. However, the decomposition of organic nitriles can be complex, potentially yielding various smaller nitrile compounds and, under certain conditions, hydrogen cyanide[4].

Table 1: Predicted Thermal Properties of this compound Based on Analogous Compounds

PropertyPredicted Value/RangeReference CompoundsCitation
Decomposition Onset (TGA) > 350 °CAcyclic aromatic sulfones[1][2][3]
Primary Decomposition Products Sulfur Dioxide (SO₂), Phenylacetonitrile, BenzeneAromatic sulfones, Poly(ether sulfone)[1][5]
Secondary Decomposition Products Hydrogen Cyanide (HCN), various nitrilesPolyacrylonitrile[4]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methods are recommended.

DSC is employed to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Workflow for DSC Analysis

Caption: Workflow for DSC analysis of this compound.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5 to 15 mg of this compound into a hermetic aluminum DSC pan. Seal the pan using a crimper to ensure a closed system, which is crucial for observing decomposition events without mass loss due to evaporation[6].

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample holder[7].

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point.

    • To erase the sample's thermal history, perform a heat/cool/heat cycle at a scanning rate of 10-20 °C/min[6].

    • For the final analysis, ramp the temperature from ambient to a temperature beyond the expected decomposition, typically up to 500-600 °C, at a constant heating rate (e.g., 10 °C/min)[6].

    • Maintain a constant flow of inert gas, such as nitrogen, to prevent oxidative decomposition[6].

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the melting point (onset of the melting endotherm) and the decomposition temperature (onset of the exothermic or endothermic decomposition peak)[6].

TGA measures changes in mass as a function of temperature, providing quantitative information about decomposition.

Experimental Workflow for TGA Analysis

Decomposition_Pathway A This compound B Initial Heat Application (>350°C) A->B C Sulfur Dioxide (SO₂) Extrusion B->C Primary Pathway D Phenylacetonitrile Radical C->D E Further Fragmentation D->E Secondary Pathway (Higher Temperatures) F Benzene E->F G Hydrogen Cyanide (HCN) E->G H Other Nitriles E->H

References

Methodological & Application

Application Notes and Protocols: (Phenylsulfonyl)acetonitrile as a Methylene Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetonitrile is a versatile C1 synthon in organic synthesis. Its methylene (B1212753) group, activated by the adjacent electron-withdrawing phenylsulfonyl and nitrile moieties, facilitates the formation of carbon-carbon bonds with a variety of electrophiles. Subsequent removal of the activating groups provides a powerful, albeit indirect, method for the introduction of a methylene or methyl group, as well as the synthesis of more complex structures. This document provides detailed application notes and protocols for the use of this compound as a methylene donor equivalent.

Overview of Synthetic Strategy

The primary application of this compound as a methylene synthon involves a two-stage process:

  • C-C Bond Formation: Deprotonation of this compound generates a stabilized carbanion that readily participates in nucleophilic attack on various electrophiles. A notable example is the dehydrative alkylation of alcohols under modified Mitsunobu conditions.[1][2]

  • Reductive Desulfonylation: Following the initial carbon-carbon bond formation, the phenylsulfonyl group can be selectively removed under reductive conditions, leaving behind a cyanomethylated product. This transformation is effectively a homologation of the initial electrophile by a -CH2CN group. Further manipulation of the nitrile group can lead to a variety of functional groups.

This two-step sequence allows for the net addition of a methylene-derived unit, making this compound a valuable tool for carbon chain extension and the synthesis of functionalized nitriles.

Applications in C-C Bond Formation

The carbanion derived from this compound reacts with a range of electrophiles. The following table summarizes some key applications:

ApplicationElectrophileProduct TypeNotes
Dehydrative AlkylationAlcoholsAlkylated (phenylsulfonyl)acetonitrilesOccurs under modified Mitsunobu conditions.[1][2]
Condensation ReactionsAldehydesα,β-Unsaturated sulfonyl nitrilesKnoevenagel-type condensation.
Heterocycle SynthesisVariousPyridines, chromenes, thiophenesServes as a key building block in multicomponent reactions.[1]

Experimental Protocols

General Considerations
  • This compound is a solid at room temperature.

  • Reactions involving the generation of the carbanion should be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Handle all reagents and solvents with appropriate safety precautions.

Protocol 1: Dehydrative Alkylation of a Primary Alcohol with this compound via a Modified Mitsunobu Reaction

This protocol describes the coupling of a primary alcohol with this compound, followed by reductive desulfonylation to yield the homologated nitrile.

Step A: Dehydrative Alkylation

Mitsunobu_Alkylation

Materials:

Procedure:

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary alcohol, this compound, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkylated this compound.

Step B: Reductive Desulfonylation

A recently developed method using a titanium catalyst provides a mild and efficient way to remove the phenylsulfonyl group.

Reductive_Desulfonylation

Materials:

  • Alkylated this compound (from Step A) (1.0 equiv)

  • Titanium(III) catalyst precursor (e.g., TiCl3)

  • Reducing agent (e.g., manganese or zinc powder)

  • Proton source (e.g., a collidinium salt)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a glovebox or under strictly inert conditions, combine the alkylated this compound, titanium catalyst precursor, and reducing agent in the reaction vessel.

  • Add the anhydrous solvent, followed by the proton source.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction carefully with an appropriate aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the homologated nitrile.

Mechanistic Overview

The utility of this compound as a methylene synthon is predicated on the mechanisms of the two key steps.

Mechanism_Overview

Mitsunobu Reaction: The reaction proceeds through the formation of a phosphonium (B103445) salt from the alcohol and triphenylphosphine in the presence of an azodicarboxylate. This activated alcohol is then displaced by the nucleophilic carbanion of this compound in an SN2 reaction.

Reductive Desulfonylation: The titanium-catalyzed process is believed to involve single-electron transfer (SET) from the low-valent titanium species to the sulfone. This results in the formation of a radical anion, which then undergoes cleavage of the carbon-sulfur bond to release a sulfinate anion and an alkyl radical. A second SET to the radical generates a carbanion, which is subsequently protonated to give the final product.

Conclusion

This compound serves as an effective and versatile C1 synthon for the introduction of a cyanomethyl group, which can be considered a masked methylene unit. The two-step sequence of C-C bond formation followed by reductive desulfonylation provides a reliable method for the homologation of various electrophiles, particularly alcohols. The protocols and mechanistic insights provided herein are intended to facilitate the application of this valuable reagent in complex organic synthesis and drug discovery programs.

References

Application Note: Knoevenagel Condensation with (Phenylsulfonyl)acetonitrile for the Synthesis of α,β-Unsaturated Phenylsulfonylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed experimental protocol for the Knoevenagel condensation reaction utilizing (Phenylsulfonyl)acetonitrile as the active methylene (B1212753) component. This reaction is a robust method for the formation of a carbon-carbon double bond, yielding α,β-unsaturated phenylsulfonylacetonitriles, which are valuable intermediates in organic synthesis and drug discovery. The protocol herein describes a general procedure, along with specific examples of catalytic systems and reaction conditions. Quantitative data from various reported methods are summarized for comparative purposes. Additionally, a visual workflow of the experimental procedure is provided to facilitate clear understanding and execution.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. This compound is a potent active methylene compound due to the electron-withdrawing nature of both the phenylsulfonyl and cyano groups, which increases the acidity of the methylene protons. The resulting α,β-unsaturated products are versatile building blocks in medicinal chemistry and materials science. This document outlines a standardized protocol and presents data for various catalytic approaches to this transformation.

Data Presentation

The efficiency of the Knoevenagel condensation with this compound is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from different catalytic systems.

Aldehyde/KetoneCatalystSolventTemperature (°C)TimeYield (%)Reference
Aromatic AldehydeseQNU (10 mol%)Anhydrous TolueneNot SpecifiedNot SpecifiedNot Specified[1]
BenzaldehydeMg,Al-mixed oxides (5 wt%)Not Specified100-11045 min~100[2]
Various Carbonyls[MeHMTA]BF4 (15 mol%)Solvent-freeRoom Temperature1-2 min93-100[3]
Aromatic AldehydesAmmonium (B1175870) Acetate (B1210297)Solvent-free (Sonication)Room Temperature5-7 minHigh[4]
Aromatic AldehydesPiperidine (B6355638)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Aromatic AldehydesNiCu@MWCNT nanohybridsWater/Methanol (1:1)Room TemperatureNot SpecifiedHigh[6]

Experimental Protocols

This section provides a detailed, generalized protocol for the Knoevenagel condensation of an aldehyde with this compound. This procedure can be adapted based on the specific catalyst and solvent system being employed.

Materials:

  • This compound

  • Aldehyde or ketone

  • Catalyst (e.g., piperidine, ammonium acetate, or a selected catalyst from the table above)

  • Anhydrous solvent (e.g., toluene, ethanol, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Ethyl acetate

  • n-Hexane

  • Water

  • Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol) and this compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., 5 mL of anhydrous toluene). To this mixture, add the chosen catalyst (e.g., 0.1 mmol of piperidine or 10-15 mol% of the selected catalyst). For solvent-free conditions, the catalyst is added directly to the mixture of reactants.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser if the reaction requires heating.

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (room temperature or heated). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/n-hexane). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Work-up (for reactions in solvent):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If an ionic liquid catalyst is used, the product can often be filtered directly.[3] For other systems, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (3 x 15 mL) to remove the catalyst and any water-soluble byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Work-up (for solvent-free reactions):

    • After completion, the reaction mixture can be directly filtered and washed with water to remove the catalyst.[3]

    • Alternatively, ethyl acetate can be added, and the organic phase is washed with water, dried, and evaporated as described above.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the pure α,β-unsaturated phenylsulfonylacetonitrile.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow and the underlying chemical transformation.

Knoevenagel_Condensation_Workflow Experimental Workflow for Knoevenagel Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aldehyde, This compound, Catalyst, and Solvent stir Stir at appropriate temperature reactants->stir monitor Monitor reaction progress by TLC stir->monitor Periodically quench Quench reaction and extract with organic solvent monitor->quench Upon completion wash Wash organic layer with water quench->wash dry Dry over Na2SO4 or MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or column chromatography evaporate->purify final_product Pure α,β-Unsaturated Phenylsulfonylacetonitrile purify->final_product Yields

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism Logical Relationship of Knoevenagel Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde Aldehyde/Ketone (R-CHO) alkoxide Tetrahedral Alkoxide Intermediate aldehyde->alkoxide acetonitrile This compound (PhSO2CH2CN) carbanion Carbanion Formation [PhSO2CH(CN)]- acetonitrile->carbanion + Base catalyst Base Catalyst catalyst->carbanion carbanion->alkoxide Nucleophilic Attack product α,β-Unsaturated Product (R-CH=C(CN)SO2Ph) alkoxide->product Dehydration water Water (H2O) alkoxide->water

Caption: A simplified diagram illustrating the logical steps of the reaction.

References

Application Notes and Protocols: Gewald Aminothiophene Synthesis using (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald aminothiophene synthesis is a powerful one-pot, multicomponent reaction for the preparation of highly substituted 2-aminothiophenes. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This document provides a detailed protocol for the Gewald synthesis utilizing (Phenylsulfonyl)acetonitrile as the active methylene (B1212753) component, leading to the formation of 2-amino-3-(phenylsulfonyl)thiophenes. These compounds are valuable intermediates for the synthesis of various therapeutic agents.

The reaction proceeds via a base-catalyzed condensation of a ketone or aldehyde with this compound, followed by the addition of elemental sulfur and subsequent cyclization and aromatization to afford the desired 2-aminothiophene.

Experimental Protocol

This protocol is adapted from the synthesis of 2-amino-3-(phenylsulfonyl)thiophenes as described in the literature.

Materials:

  • Cyclohexanone (B45756) (or other suitable ketone/aldehyde)

  • This compound

  • Elemental Sulfur

  • Morpholine (B109124) (or Triethylamine/Piperidine)

  • Ethanol (B145695) (or Methanol/DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), this compound (1.0 eq.), and elemental sulfur (1.1 eq.).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol, methanol, or DMF (sufficient to dissolve the reactants). To this mixture, add a catalytic amount of a base, such as morpholine (0.1-0.2 eq.).

  • Reaction Conditions: The reaction mixture is stirred and heated to a temperature between 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • If a precipitate has formed, it is collected by vacuum filtration using a Buchner funnel.

    • The collected solid is washed with a small amount of cold ethanol to remove any soluble impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexanes mixture) or by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative quantitative data for the Gewald synthesis of a 2-amino-3-(phenylsulfonyl)thiophene derivative using cyclohexanone as the ketone component.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioAmountYield (%)Physical AppearanceMelting Point (°C)
Cyclohexanone98.141.0(e.g., 10 mmol, 0.98 g)-Colorless liquid-
This compound181.211.0(e.g., 10 mmol, 1.81 g)-White solid-
Sulfur32.061.1(e.g., 11 mmol, 0.35 g)-Yellow powder-
Morpholine87.120.2(e.g., 2 mmol, 0.17 g)-Colorless liquid-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile292.39--(Typical yields range from 60-80%)Crystalline solidVaries with product

Note: The specific yield and melting point will vary depending on the specific ketone/aldehyde used and the purity of the final product.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Gewald aminothiophene synthesis using this compound.

Gewald_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Ketone Ketone/Aldehyde Reaction_Vessel Combine Reactants, Solvent, and Base Ketone->Reaction_Vessel PS_Acetonitrile This compound PS_Acetonitrile->Reaction_Vessel Sulfur Elemental Sulfur Sulfur->Reaction_Vessel Heating Heat and Stir (40-60 °C, 2-24 h) Reaction_Vessel->Heating Add Solvent & Base Cooling Cool to Room Temp. Heating->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification Final_Product 2-Amino-3-(phenylsulfonyl)thiophene Purification->Final_Product

Gewald Synthesis Experimental Workflow

The following diagram illustrates the logical relationship of the key steps in the Gewald reaction mechanism.

Gewald_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition of Sulfur cluster_step3 Step 3: Cyclization & Tautomerization Start Ketone/Aldehyde + This compound Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Base Catalyst Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur Intermediate3 Thiophene Ring Formation Intermediate2->Intermediate3 Intramolecular Attack Product 2-Aminothiophene Intermediate3->Product Tautomerization

Gewald Reaction Mechanism Overview

Application Notes and Protocols: Synthesis of Substituted Pyridines from (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of polysubstituted pyridines utilizing (phenylsulfonyl)acetonitrile as a key starting material. The pyridine (B92270) scaffold is a crucial pharmacophore found in numerous approved drugs, making efficient synthetic routes to novel pyridine derivatives highly valuable in drug discovery and development. This protocol outlines a straightforward and effective method for the preparation of 2-amino-3-phenylsulfonyl-4-aryl-5-cyanopyridines.

Introduction

This compound is a versatile reagent in heterocyclic synthesis.[1] Its activated methylene (B1212753) group, flanked by both a sulfonyl and a nitrile group, readily participates in a variety of condensation reactions. This protocol details its application in a base-catalyzed reaction with α,β-unsaturated nitriles to afford highly functionalized pyridine derivatives. The phenylsulfonyl group in the resulting pyridine can be a valuable handle for further synthetic transformations.

Reaction Principle

The synthesis proceeds via a Michael addition of the carbanion generated from this compound to an α,β-unsaturated nitrile. The resulting adduct then undergoes cyclization and subsequent tautomerization/oxidation to yield the aromatic pyridine ring. The overall transformation is a one-pot process, providing a convenient route to complex pyridine structures.

Experimental Protocol

This protocol is adapted from the method described by Fadda, A. A., et al. in "Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives".[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (0.01 mol) and the appropriate α,β-unsaturated nitrile (2a or 2b ) (0.01 mol) in ethanol (15 mL).

  • Add a catalytic amount of triethylamine (TEA) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is then recrystallized from ethanol to yield the pure pyridine derivatives (3a,b ).[1]

Data Presentation

The following table summarizes the characterization data for the synthesized 2-amino-3-phenylsulfonyl-4-aryl-5-cyanopyridines.[1]

CompoundArYield (%)M.p. (°C)Molecular Formula
3a C₆H₅75210C₁₈H₁₃N₃O₂S
3b 4-ClC₆H₄80230C₁₈H₁₂ClN₃O₂S

Spectroscopic Data for 3a: [1]

  • IR (KBr, cm⁻¹): 3400-3350 (NH₂), 2220 (CN), 1610 (C=N)

  • ¹H-NMR (DMSO-d₆, δ ppm): 6.5 (s, 2H, NH₂), 7.8-8.4 (m, 11H, Ar-H and pyridine-H)

Visualizations

Reaction Scheme:

experimental_workflow start Start mix_reagents Mix this compound, α,β-unsaturated nitrile, and Ethanol start->mix_reagents add_catalyst Add catalytic amount of TEA mix_reagents->add_catalyst reflux Reflux for 6 hours add_catalyst->reflux cool Cool to room temperature reflux->cool filter Filter the solid product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Product recrystallize->end

References

Application Notes and Protocols for the Synthesis of Chromenes using (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromenes and their derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The synthesis of functionalized chromenes is a key area of interest in medicinal chemistry and drug discovery. (Phenylsulfonyl)acetonitrile has emerged as a valuable C2-synthon in the construction of the chromene scaffold.[5][6][7] Its utility stems from the dual functionality of the sulfonyl group as an effective electron-withdrawing group to activate the methylene (B1212753) protons and as a potential leaving group, alongside the versatile cyano group which can be transformed into other functionalities.

This document provides detailed experimental protocols for the synthesis of two important classes of chromene derivatives using this compound: 3-phenylsulfonyl coumarins (3-(phenylsulfonyl)-2H-chromen-2-ones) and 2-amino-3-phenylsulfonyl-4H-chromenes.

General Reaction Pathway

The synthesis of 3-phenylsulfonyl coumarins from salicylaldehydes and this compound typically proceeds through a sequential, one-pot, two-step process. The reaction is initiated by a Knoevenagel condensation to form an intermediate, which then undergoes an intramolecular cyclization to yield a 3-(phenylsulfonyl)-2H-chromene-2-imine. Subsequent acid-catalyzed hydrolysis of the imine furnishes the final 3-phenylsulfonyl coumarin (B35378) product.

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Salicylaldehyde (B1680747) Substituted Salicylaldehyde Knoevenagel Step 1: Knoevenagel Condensation & Intramolecular Cyclization Salicylaldehyde->Knoevenagel Catalyst (e.g., THAM) Ethanol (B145695), RT PSA This compound PSA->Knoevenagel Catalyst (e.g., THAM) Ethanol, RT Imine 3-(Phenylsulfonyl)-2H- chromene-2-imine (Intermediate) Knoevenagel->Imine Hydrolysis Step 2: Acid Hydrolysis Coumarin 3-Phenylsulfonyl Coumarin (Final Product) Hydrolysis->Coumarin Imine->Hydrolysis 2N HCl, Reflux

Caption: General reaction scheme for the synthesis of 3-phenylsulfonyl coumarins.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylsulfonyl Coumarins via THAM Catalysis

This protocol details an environmentally benign, one-pot synthesis of 3-phenylsulfonyl coumarins using Tris-hydroxymethylaminomethane (THAM) as a commercially available and efficient catalyst. The reaction proceeds at ambient temperature, followed by a simple hydrolysis step.

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Tris-hydroxymethylaminomethane (THAM) (0.20 mmol, 20 mol%)

  • Ethanol (95%, 5 mL)

  • Hydrochloric Acid (2N, 5 mL)

  • Deionized Water

  • Hexane-Chloroform mixture (3:1, v/v)

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted salicylaldehyde (1.0 mmol), this compound (1.0 mmol), and 95% ethanol (5 mL).

  • Stir the solution at room temperature using a magnetic stirrer.

  • Add THAM (20 mol%) to the stirred solution.

  • Continue stirring at ambient temperature and monitor the reaction progress by TLC until the starting materials are consumed, indicating the formation of the intermediate 3-(phenylsulfonyl)-2H-chromene-2-imine.

  • Once the initial reaction is complete, add 2N HCl (5 mL) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the conversion of the imine to the coumarin by TLC.

  • After the reaction is complete (as evidenced by TLC), cool the mixture to room temperature. The final product will precipitate as a fine solid.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid sequentially with deionized water and a cold hexane-chloroform mixture (3:1, v/v).

  • Dry the purified product. Further chromatographic purification is typically not required.

Protocol 2: Synthesis of 2-Amino-3-phenylsulfonyl-4H-chromenes via Diethylamine (B46881) Catalysis

This protocol describes a one-pot, three-component synthesis of medicinally relevant 2-amino-3-phenylsulfonyl-4H-chromenes using diethylamine as an inexpensive and non-toxic organocatalyst.[1]

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Hydroxyaromatic compound (e.g., α-naphthol, 3-dimethylaminophenol) (1.0 mmol)

  • Diethylamine (organocatalyst)

  • Ethanol (solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), the chosen hydroxyaromatic compound (1.0 mmol), and ethanol in a round-bottom flask.

  • Add a catalytic amount of diethylamine to the mixture.

  • Stir the reaction at ambient temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated using standard workup procedures, which may include solvent evaporation followed by recrystallization or column chromatography to obtain the pure 2-amino-3-phenylsulfonyl-4H-chromene derivative.

Data Presentation: THAM-Catalyzed Synthesis of 3-Phenylsulfonyl Coumarins

The following table summarizes the results for the synthesis of various 3-phenylsulfonyl coumarin derivatives following Protocol 1.

EntryR⁴Time (h)Yield (%)M.P. (°C)
1HHHH6.094195-197
2HOMeHH5.598210-212
3HOHHH7.085234-236
4HClHH6.592223-225
5HBrHH6.595228-230
6HNO₂HH8.082265-267
7OMeHHH6.090188-190
8BrHBrH7.596257-258
9HHHOH8.578273-275
Reaction Conditions: Salicylaldehyde derivative (1 mmol), this compound (1 mmol), THAM (20 mol%), Ethanol (5 mL), Room Temperature; followed by hydrolysis with 2N HCl under reflux.

Workflow and Mechanism Visualization

Experimental Workflow

The general laboratory workflow for the synthesis and isolation of 3-phenylsulfonyl coumarins is outlined below.

Workflow Reactants 1. Mix Reactants (Salicylaldehyde, PSA, EtOH) Catalyst 2. Add Catalyst (THAM) Reactants->Catalyst Reaction1 3. Stir at RT (Monitor by TLC) Catalyst->Reaction1 Hydrolysis 4. Add 2N HCl & Reflux Reaction1->Hydrolysis Cooling 5. Cool to RT (Precipitation) Hydrolysis->Cooling Isolation 6. Filter Product Cooling->Isolation Washing 7. Wash Solid (H₂O, Hexane/CHCl₃) Isolation->Washing Drying 8. Dry Final Product Washing->Drying Analysis 9. Characterization (NMR, M.P.) Drying->Analysis

Caption: Laboratory workflow for THAM-catalyzed synthesis of 3-phenylsulfonyl coumarins.

Proposed Reaction Mechanism

The reaction proceeds via a base-catalyzed Knoevenagel condensation, followed by an intramolecular cyclization (Michael addition) and subsequent tautomerization to form the iminochromene. The final step is the acid-catalyzed hydrolysis of the imine to the ketone (lactone).

Mechanism cluster_step1 Knoevenagel Condensation cluster_step2 Cyclization cluster_step3 Hydrolysis Enolate Enolate Formation (from PSA + Base) Aldehyde Nucleophilic Attack on Salicylaldehyde Enolate->Aldehyde Dehydration Dehydration Aldehyde->Dehydration Michael Intramolecular Michael Addition Dehydration->Michael Tautomerization Tautomerization Michael->Tautomerization Protonation Imine Protonation (H⁺) Tautomerization->Protonation H2O_Attack H₂O Attack Protonation->H2O_Attack Elimination NH₃ Elimination H2O_Attack->Elimination

Caption: Proposed mechanism for the formation of 3-phenylsulfonyl coumarins.

References

Application Notes and Protocols: Mitsunobu Reaction of Alcohols with (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a versatile and widely utilized transformation in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, azides, and for the formation of carbon-carbon bonds.[1] This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon center, making it a powerful tool in stereoselective synthesis. The reaction involves the activation of an alcohol with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate nucleophilic substitution.

This document provides detailed application notes and protocols for the Mitsunobu reaction specifically utilizing (phenylsulfonyl)acetonitrile as a carbon-based nucleophile for the C-alkylation of alcohols. This transformation provides a direct route to substituted β-aryl or β-alkyl-α-sulfonylnitriles, which are valuable building blocks in medicinal chemistry and organic synthesis.

Reaction Principle and Considerations

The Mitsunobu reaction with this compound as the pronucleophile follows the general mechanism of C-C bond formation under Mitsunobu conditions. The acidity of the pronucleophile is a critical factor for the success of the standard Mitsunobu reaction, with a general requirement for a pKa value below 13-15. This compound has a reported pKa of 11.1 in DMSO, placing it at the borderline for efficient reaction under standard conditions (DEAD/PPh₃).

For less acidic pronucleophiles, more reactive Mitsunobu reagents, such as the ylide-based (cyanomethylene)tributylphosphorane (CMBP) or (cyanomethylene)trimethylphosphorane (CMMP), developed by Tsunoda, are often more effective.[2] These reagents, often referred to as Tsunoda's reagents, can facilitate the alkylation of nucleophiles with pKa values greater than 13.

Key Considerations:

  • Substrate Scope: The reaction is generally applicable to primary and unhindered secondary alcohols. Sterically hindered secondary alcohols may give lower yields or require more forcing conditions.

  • Reagent Selection: For simple primary and secondary alcohols, standard Mitsunobu conditions (DEAD/DIAD and PPh₃) may be attempted. However, for more challenging substrates or to ensure higher yields, the use of Tsunoda's reagent is recommended.

  • Stereochemistry: The reaction typically proceeds with complete inversion of configuration at the stereocenter of a chiral secondary alcohol.

  • Work-up and Purification: A common challenge in Mitsunobu reactions is the removal of byproducts, triphenylphosphine oxide and the dialkyl hydrazodicarboxylate. Chromatographic purification is often necessary.

Reaction Mechanism and Workflow

The general mechanism and workflow for the Mitsunobu reaction are illustrated below.

Mitsunobu_Mechanism cluster_activation Reagent Activation cluster_alkoxyphosphonium Alcohol Activation cluster_substitution Nucleophilic Attack PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH Alcohol R-OH Hydrazine Hydrazine Byproduct Nucleophile PhSO₂CH₂CN Product Product (R-CH(CN)SO₂Ph) Nucleophile->Product Sₙ2 Attack TPPO Triphenylphosphine Oxide (TPPO)

Figure 1. General mechanism of the Mitsunobu reaction.

Mitsunobu_Workflow A 1. Reactant Preparation B 2. Reagent Addition (0 °C to RT) A->B Dissolve Alcohol, Nucleophile, and PPh₃ in anhydrous THF C 3. Reaction Monitoring (TLC/LC-MS) B->C Slowly add DEAD/DIAD D 4. Work-up C->D Quench and extract E 5. Purification (Column Chromatography) D->E Remove byproducts F 6. Product Characterization E->F Obtain pure product

Figure 2. General experimental workflow for the Mitsunobu reaction.

Experimental Protocols

Protocol 1: Standard Mitsunobu Conditions for Primary Alcohols

This protocol is suitable for the reaction of primary alcohols with this compound using DIAD and PPh₃.

Materials:

  • Primary alcohol (e.g., Benzyl alcohol)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv), this compound (1.2 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. An exotherm and a color change are typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-alkylated product.

Protocol 2: Modified Mitsunobu Conditions using Tsunoda's Reagent for Secondary Alcohols

This protocol is recommended for secondary alcohols or when standard conditions provide low yields, utilizing (cyanomethylene)tributylphosphorane (CMBP) as the reagent.

Materials:

  • Secondary alcohol (e.g., 1-Phenylethanol)

  • This compound

  • (Cyanomethylene)tributylphosphorane (CMBP, Tsunoda's reagent)

  • Anhydrous Toluene (B28343) or THF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 equiv) and this compound (1.2 equiv).

  • Dissolve the reactants in anhydrous toluene or THF (approximately 0.1-0.2 M concentration with respect to the alcohol).

  • Add (cyanomethylene)tributylphosphorane (1.5 equiv) to the solution at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the Mitsunobu reaction of various alcohols with this compound under different conditions. Note: As specific literature examples for the direct C-alkylation of simple alcohols with this compound under Mitsunobu conditions are scarce, the following data is representative of what might be expected based on the reactivity of similar sulfones and alcohols under these conditions.

EntryAlcohol SubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)
1Benzyl AlcoholDIAD, PPh₃THFRT2460-75
21-PhenylethanolDIAD, PPh₃THFRT2440-55
3EthanolDIAD, PPh₃THFRT2450-65
4CyclohexanolDIAD, PPh₃THFRT2445-60
5Benzyl AlcoholCMBPToluene8012>85
61-PhenylethanolCMBPToluene801270-85

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently acidic pronucleophile for standard conditions.Switch to Tsunoda's reagent (CMBP or CMMP) and consider heating the reaction.
Steric hindrance around the alcohol.Increase reaction time and/or temperature. Use a less sterically demanding phosphine if possible.
Formation of elimination products For secondary alcohols, especially with acidic β-protons.Use milder conditions (lower temperature) or a less basic phosphine-azodicarboxylate combination.
Difficulty in purification Presence of triphenylphosphine oxide and hydrazodicarboxylate byproducts.Use polymer-supported reagents to simplify work-up. Optimize chromatography conditions.

Safety Information

  • Azodicarboxylates such as DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock.

  • Triphenylphosphine is an irritant.

  • This compound is a cyano-containing compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • All reactions should be performed under an inert atmosphere to prevent side reactions with moisture and oxygen.

Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should always be taken. The yields provided are representative and may vary depending on the specific substrate and reaction conditions.

References

Application Notes and Protocols for the Use of (Phenylsulfonyl)acetonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetonitrile has emerged as a versatile and valuable building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structural features, combining an activated methylene (B1212753) group flanked by a phenylsulfonyl and a nitrile moiety, allow for a diverse range of transformations, leading to the efficient construction of complex heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems through multicomponent reactions. The information presented is intended to be a practical guide for researchers in academic and industrial settings.

Application Note 1: Synthesis of Pyrano[3,2-b]pyran-4(8H)-ones

Fused pyran systems are common motifs in a variety of natural products and pharmacologically active compounds. A highly efficient three-component reaction utilizing this compound, an aromatic aldehyde, and 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid) provides a straightforward route to novel 6-amino-8-aryl-7-(benzenesulfonyl)-2-(hydroxymethyl)pyrano[3,2-b]pyran-4(8H)-one derivatives. This reaction is effectively catalyzed by nano-silica sulfuric acid, a green and reusable solid acid catalyst.

Logical Workflow for the Synthesis of Pyrano[3,2-b]pyran-4(8H)-ones

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G One-Pot Three-Component Reaction A->G B Aromatic Aldehyde B->G C 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one C->G D Nano-Silica Sulfuric Acid (Catalyst) D->G catalyzes E Ethanol (Solvent) E->G in F Reflux F->G at H Product Isolation (Filtration and Recrystallization) G->H I 6-Amino-8-aryl-7-(benzenesulfonyl)-2-(hydroxymethyl)pyrano[3,2-b]pyran-4(8H)-one H->I G A This compound F Michael Addition A->F B Aromatic Aldehyde E Knoevenagel Condensation B->E C Active Methylene Compound C->E D Ammonium Acetate G Cyclization & Aromatization D->G provides ammonia E->F F->G H Highly Substituted Pyridine G->H G A This compound E Knoevenagel Condensation A->E B Ketone B->E C Elemental Sulfur F Sulfur Addition & Cyclization C->F D Base (e.g., Morpholine) D->E catalyzes E->F G Tautomerization F->G H 2-Amino-3-(phenylsulfonyl)thiophene G->H

catalytic systems for reactions involving (Phenylsulfonyl)acetonitrile (e.g., TEA, piperidine, L-proline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetonitrile is a versatile C-H acidic compound widely employed in organic synthesis for the formation of carbon-carbon bonds. Its utility stems from the electron-withdrawing phenylsulfonyl and cyano groups, which activate the central methylene (B1212753) protons, making them amenable to deprotonation by a variety of catalysts. This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on catalytic systems employing triethylamine (B128534) (TEA), piperidine (B6355638), and L-proline.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This compound is an excellent substrate for this reaction, leading to the formation of α-cyano-β-arylsulfonyl alkenes, which are valuable intermediates in medicinal chemistry and materials science.

Catalytic Systems: A Comparative Overview

The choice of catalyst significantly influences the efficiency and outcome of the Knoevenagel condensation.

  • Triethylamine (TEA): As a tertiary amine, TEA functions as a Brønsted base, deprotonating the this compound to generate a nucleophilic carbanion. It is a mild and versatile catalyst suitable for a wide range of aldehydes and ketones.

  • Piperidine: A secondary amine, piperidine can act as a Brønsted base similar to TEA. Additionally, it can participate in an alternative catalytic cycle by forming an iminium ion with the carbonyl compound, which is a more reactive electrophile.

  • L-proline: This amino acid is a chiral organocatalyst that operates via an enamine mechanism. It reacts with the carbonyl compound to form an enamine, which then acts as a nucleophile, attacking the this compound. L-proline catalysis can offer high stereoselectivity in certain reactions.

Data Presentation: Knoevenagel Condensation of this compound with Benzaldehyde (B42025)

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of this compound with benzaldehyde using TEA, piperidine, and L-proline as catalysts. Please note that these are representative examples, and optimal conditions may vary depending on the specific substrates and reaction scale.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
TEA10Ethanol (B145695)Reflux485-95
Piperidine5Toluene (B28343)Reflux290-98
L-proline20DMSO1001275-85
Experimental Protocols: Knoevenagel Condensation

Protocol 1: Triethylamine-Catalyzed Knoevenagel Condensation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), benzaldehyde (1.0 eq.), and ethanol (5 mL/mmol of acetonitrile).

  • Add triethylamine (0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the desired 2-(phenylsulfonyl)-3-phenylacrylonitrile.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation [1]

  • In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in toluene (10 mL/mmol of acetonitrile).

  • Add piperidine (0.05 eq.) to the solution.

  • Heat the mixture to reflux, and azeotropically remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the solid residue from ethanol to yield pure 2-(phenylsulfonyl)-3-phenylacrylonitrile.

Protocol 3: L-proline-Catalyzed Knoevenagel Condensation

  • To a screw-cap vial containing a magnetic stir bar, add this compound (1.0 eq.), benzaldehyde (1.2 eq.), L-proline (0.2 eq.), and dimethyl sulfoxide (B87167) (DMSO) (3 mL/mmol of acetonitrile).

  • Seal the vial and heat the mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Reaction Mechanisms

Knoevenagel_TEA cluster_0 TEA Catalyzed Knoevenagel Condensation Reactants This compound + Benzaldehyde + TEA Carbanion Phenylsulfonylacetonitrile Carbanion Reactants->Carbanion Deprotonation Adduct Aldol Adduct Carbanion->Adduct Nucleophilic Attack Product 2-(Phenylsulfonyl)-3-phenylacrylonitrile + H2O + TEA Adduct->Product Dehydration

Caption: TEA-catalyzed Knoevenagel condensation workflow.

Knoevenagel_Piperidine cluster_1 Piperidine Catalyzed Knoevenagel Condensation (Iminium Pathway) Benzaldehyde Benzaldehyde Iminium Iminium Ion Benzaldehyde->Iminium + Piperidine Piperidine Piperidine Piperidine->Iminium Adduct Adduct Iminium->Adduct Enolate This compound Enolate Enolate->Adduct Nucleophilic Attack Product 2-(Phenylsulfonyl)-3-phenylacrylonitrile + H2O + Piperidine Adduct->Product Elimination

Caption: Piperidine-catalyzed Knoevenagel (Iminium pathway).

Knoevenagel_LProline cluster_2 L-proline Catalyzed Knoevenagel Condensation (Enamine Pathway) Benzaldehyde Benzaldehyde Enamine Enamine Intermediate Benzaldehyde->Enamine + L-proline L-proline L-proline L-proline->Enamine Adduct Adduct Enamine->Adduct Nucleophilic Attack PSA This compound PSA->Adduct Product 2-(Phenylsulfonyl)-3-phenylacrylonitrile + H2O + L-proline Adduct->Product Hydrolysis & Dehydration

Caption: L-proline-catalyzed Knoevenagel (Enamine pathway).

Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound can act as a Michael donor, adding to various Michael acceptors such as α,β-unsaturated esters, ketones, and nitriles. This reaction is a powerful tool for the construction of complex molecules containing 1,5-dicarbonyl or related functionalities.

Catalytic Systems: A Brief Overview

The same catalysts used for the Knoevenagel condensation can also be employed to facilitate the Michael addition.

  • TEA and Piperidine: These bases generate the carbanion of this compound, which then acts as the nucleophile in the 1,4-addition.

  • L-proline: In the context of Michael additions, L-proline can activate the α,β-unsaturated compound by forming an iminium ion, making it more susceptible to nucleophilic attack by the enolate of this compound.

Data Presentation: Michael Addition of this compound to Chalcone

The following table provides illustrative data for the Michael addition of this compound to chalcone, a common Michael acceptor.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
TEA20Acetonitrile502470-80
Piperidine10EthanolReflux680-90
L-proline20Chloroform (B151607)Room Temp4860-70
Experimental Protocols: Michael Addition

Protocol 4: General Procedure for Base-Catalyzed Michael Addition (TEA or Piperidine)

  • In a round-bottom flask, dissolve the α,β-unsaturated compound (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent (e.g., ethanol, acetonitrile).

  • Add the base catalyst (TEA or piperidine, 0.1-0.2 eq.).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 5: L-proline-Catalyzed Michael Addition

  • To a vial, add the α,β-unsaturated compound (1.0 eq.), this compound (1.5 eq.), L-proline (0.2 eq.), and a solvent such as chloroform or DMSO.

  • Stir the mixture at the specified temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the Michael adduct.

Reaction Mechanism

Michael_Addition cluster_3 Base-Catalyzed Michael Addition PSA This compound Carbanion Carbanion PSA->Carbanion + Base Base Base (e.g., TEA, Piperidine) Base->Carbanion Enolate_Adduct Enolate Adduct Carbanion->Enolate_Adduct 1,4-Addition Acceptor α,β-Unsaturated Compound Acceptor->Enolate_Adduct Product Michael Adduct Enolate_Adduct->Product Protonation

Caption: General mechanism for base-catalyzed Michael addition.

Conclusion

Triethylamine, piperidine, and L-proline are all effective catalysts for key transformations involving this compound, such as the Knoevenagel condensation and Michael addition. The choice of catalyst depends on the specific requirements of the synthesis, including desired reactivity, stereoselectivity, and green chemistry considerations. The provided protocols offer a starting point for researchers to explore and optimize these valuable synthetic methodologies.

References

Application Notes and Protocols: Solvent Effects on the Reactivity of (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the influence of solvent choice on the reactivity of (phenylsulfonyl)acetonitrile, a versatile reagent in organic synthesis. The information compiled herein, including quantitative data, detailed experimental protocols, and mechanistic diagrams, is intended to guide researchers in optimizing reaction conditions and understanding the underlying principles governing the reactivity of this compound.

Introduction to this compound

This compound is a valuable C-H acid frequently employed as a nucleophile in a variety of carbon-carbon bond-forming reactions. Its utility stems from the electron-withdrawing phenylsulfonyl and cyano groups, which activate the methylene (B1212753) protons, facilitating deprotonation and subsequent reaction with electrophiles. Key reactions involving this compound include Knoevenagel condensations, Michael additions, and alkylations. The choice of solvent plays a critical role in the efficiency and outcome of these transformations, influencing reaction rates, yields, and even reaction pathways.

Solvent Effects on Reactivity: An Overview

The solvent can significantly impact the reactivity of this compound by influencing several factors:

  • Solvation of Reactants: The ability of a solvent to solvate the starting materials, particularly the base used for deprotonation and the electrophile, can affect their reactivity.

  • Stabilization of Intermediates: The polarity and proticity of the solvent can stabilize or destabilize charged intermediates, such as the carbanion formed upon deprotonation of this compound. Polar protic solvents can stabilize anions through hydrogen bonding, which can sometimes decrease their nucleophilicity. In contrast, polar aprotic solvents can solvate cations while leaving the anion relatively "naked" and more reactive.

  • Reaction Pathway: In some cases, the solvent can influence the reaction mechanism, leading to different products or selectivities.

Quantitative Data: Solvent Effects on Knoevenagel Condensation

EntrySolventTime (min)Yield (%)
1H₂O6090
2CH₃CN1098
3CH₂Cl₂3095
4THF3092
5Toluene (B28343)6085
6n-Hexane12070
7EtOH6088
8DMF1096

Reaction Conditions: p-chlorobenzaldehyde (1 mmol), malononitrile (B47326) (1 mmol), catalyst (ionic liquid-supported proline, 10 mol%), room temperature.[1]

Note: This data illustrates general trends. Optimal solvent choice for reactions with this compound may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with Benzaldehyde (B42025) in Toluene

This protocol describes a typical procedure for the Knoevenagel condensation of this compound with an aldehyde in a nonpolar aprotic solvent.[2]

Materials:

  • This compound

  • Benzaldehyde

  • Anhydrous Toluene

  • Basic catalyst (e.g., piperidine, pyrrolidine, or a solid-supported base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Dissolve the this compound in anhydrous toluene (e.g., 10 mL).

  • Add benzaldehyde (1.1 mmol) to the solution.

  • Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield α-cyano-β-phenylcinnamonitrile.

Protocol 2: Alkylation of this compound

This protocol provides a general procedure for the alkylation of this compound. The choice of solvent is critical and often depends on the nature of the alkylating agent and the base used. Polar aprotic solvents like DMF or DMSO are commonly employed.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and the anhydrous solvent (e.g., 10 mL of DMF).

  • Add the base (e.g., potassium carbonate, 1.5 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the carbanion.

  • Slowly add the alkylating agent (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC.

  • After the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Insights and Visualizations

The reactivity of this compound is centered around the acidity of its methylene protons. The solvent influences the ease of deprotonation and the subsequent nucleophilic attack.

Deprotonation_Equilibrium PSA This compound Carbanion Carbanion Intermediate PSA->Carbanion Deprotonation Base Base Base->Carbanion Carbanion->PSA Reprotonation Conjugate_Acid Conjugate Acid Carbanion->Conjugate_Acid Solvent Solvent Solvent->Carbanion Stabilization

Caption: Deprotonation equilibrium of this compound.

The solvent's role in stabilizing the resulting carbanion is crucial. Polar aprotic solvents are generally effective at solvating the counter-ion of the base, thus enhancing the basicity and promoting the forward reaction.

Knoevenagel Condensation Workflow

The Knoevenagel condensation proceeds through a series of steps, as illustrated below.

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product PSA This compound Deprotonation Deprotonation of PSA PSA->Deprotonation Aldehyde Aldehyde/Ketone Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base Base->Deprotonation Deprotonation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Final_Product α,β-Unsaturated Product Dehydration->Final_Product

Caption: General workflow of the Knoevenagel condensation.

The solvent influences each step of this workflow, from the initial deprotonation to the final dehydration. For instance, the rate of nucleophilic attack can be enhanced in solvents that do not strongly solvate the carbanion, leaving it more available to react with the electrophilic carbonyl carbon.

Conclusion

The selection of an appropriate solvent is a critical parameter in optimizing reactions involving this compound. Understanding the interplay between solvent properties and reaction mechanisms allows for rational control over reactivity, leading to improved yields and efficiencies. The protocols and data presented in these application notes serve as a valuable resource for researchers working with this important synthetic building block. Further systematic studies are encouraged to build a more comprehensive quantitative understanding of solvent effects on the diverse reactions of this compound.

References

Application Notes and Protocols for the Scale-Up of Reactions Involving (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonyl)acetonitrile is a versatile C-H acidic methylene (B1212753) compound utilized as a key building block in the synthesis of a variety of heterocyclic compounds, including pyridines, chromenes, and thiophenes. Its utility in carbon-carbon bond formation, particularly in condensation and multicomponent reactions, makes it a valuable reagent in medicinal chemistry and materials science.

Transitioning a synthetic route involving this compound from the laboratory bench to a pilot plant or industrial scale introduces a set of challenges that are common in process chemistry. These challenges primarily revolve around ensuring consistent product yield and purity, process safety, and economic viability at a larger scale. This document provides detailed application notes, experimental protocols, and key considerations for the successful scale-up of reactions utilizing this compound.

Core Concepts in Reaction Scale-Up

The transition from lab to plant is not merely a linear increase in the quantities of reagents. Several physical and chemical parameters change non-linearly with scale, demanding careful consideration and process optimization.

Key scale-up considerations include:

  • Heat Transfer: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature excursions in a large reactor due to the decrease in the surface-area-to-volume ratio.

  • Mass Transfer and Mixing: Efficient mixing becomes more challenging in larger vessels, potentially leading to localized "hot spots," concentration gradients, and an increase in side product formation.

  • Reaction Kinetics: Changes in mixing and heat transfer can affect reaction rates and selectivity.

  • Safety: The potential hazards associated with the reagents, intermediates, and reaction conditions are magnified at a larger scale. A thorough risk assessment is crucial.

  • Downstream Processing: Isolation and purification of the product can be significantly more complex and resource-intensive at a larger scale.

  • Economics: The cost of goods (reagents, solvents, energy) and the overall process efficiency become critical factors for industrial-scale production.

Scale_Up_Considerations Heat Transfer Heat Transfer Mass Transfer & Mixing Mass Transfer & Mixing Reaction Kinetics Reaction Kinetics Safety Safety Downstream Processing Downstream Processing Economics Economics Lab Scale Lab Scale Pilot Plant Pilot Plant Lab Scale->Pilot Plant Initial Scale-Up Industrial Scale Industrial Scale Pilot Plant->Industrial Scale Full-Scale Production Reaction_Scheme cluster_products Product Salicylaldehyde Salicylaldehyde Plus + PSA This compound Arrow -> PSA->Arrow Base (e.g., Piperidine) Solvent (e.g., Ethanol) Heat Chromenone 3-(Phenylsulfonyl)-2H-chromen-2-one Arrow->Chromenone Experimental_Workflow cluster_planning Planning & Preparation cluster_execution Reaction Execution cluster_workup Work-up & Isolation cluster_qc Quality Control Risk Assessment Risk Assessment Reagent & Solvent Sourcing Reagent & Solvent Sourcing Risk Assessment->Reagent & Solvent Sourcing Equipment Setup & Check Equipment Setup & Check Reagent & Solvent Sourcing->Equipment Setup & Check Reactant Charging Reactant Charging Equipment Setup & Check->Reactant Charging Controlled Catalyst Addition Controlled Catalyst Addition Reactant Charging->Controlled Catalyst Addition Heating & Reaction Monitoring Heating & Reaction Monitoring Controlled Catalyst Addition->Heating & Reaction Monitoring Controlled Cooling Controlled Cooling Heating & Reaction Monitoring->Controlled Cooling In-Process Controls (IPC) In-Process Controls (IPC) Heating & Reaction Monitoring->In-Process Controls (IPC) Filtration/Centrifugation Filtration/Centrifugation Controlled Cooling->Filtration/Centrifugation Washing Washing Filtration/Centrifugation->Washing Drying Drying Washing->Drying Final Product Analysis Final Product Analysis Drying->Final Product Analysis

Applications of (Phenylsulfonyl)acetonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Phenylsulfonyl)acetonitrile is a versatile C2 synthon extensively utilized in medicinal chemistry for the construction of a diverse array of biologically active heterocyclic compounds. Its activated methylene (B1212753) group, positioned between a phenylsulfonyl and a nitrile functionality, serves as a key nucleophile in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity has been exploited to synthesize molecules with significant therapeutic potential, including antibacterial and anticancer agents. This document provides detailed application notes, experimental protocols for the synthesis of key compound classes, and an overview of their biological activities and mechanisms of action.

Application in the Synthesis of Antibacterial Agents

This compound is a valuable precursor for the synthesis of novel antibacterial agents. A notable example is the development of pyrazine-based compounds that exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Featured Compound: 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)

PSPC is a novel antibacterial agent identified through high-throughput screening that demonstrates significant efficacy against resistant nosocomial pathogens.

Table 1: Antibacterial Activity of 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Gram-positive4[1]
Enterococcus faeciumGram-positive8[1]
Acinetobacter baumanniiGram-negative32[1]
Klebsiella pneumoniaeGram-negative64[1]
Pseudomonas aeruginosaGram-negative>64[1]
Enterobacter spp.Gram-negative>64[1]

Note: The activity of PSPC against Gram-negative bacteria is enhanced in the presence of an efflux pump inhibitor like phenylalanine arginyl β-naphthylamide (PAβN) or the lipopeptide antibiotic polymyxin (B74138) B, reducing the MIC by more than four-fold.[1]

Toxicity Data: PSPC has shown dose-dependent toxicity in Caenorhabditis elegans and human embryonic kidney (HEK-293) cells, with survival rates of 16% at 100 µg/mL and 8.5% at 64 µg/mL, respectively.[1] However, it did not cause hemolysis of erythrocytes at concentrations up to 64 µg/mL.[1]

Proposed Mechanism of Action of Pyrazine-based Antibacterials

The antibacterial mechanism of pyrazine (B50134) derivatives is believed to involve the disruption of the bacterial cell wall and an increase in membrane permeability.[2] The presence of the phenylsulfonyl group in PSPC is crucial for its activity, suggesting a target-based mechanism of action.[1]

G cluster_synthesis Synthesis cluster_moa Mechanism of Action Phenylsulfonylacetonitrile Phenylsulfonylacetonitrile PSPC 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) Phenylsulfonylacetonitrile->PSPC Pyrazine_Precursor Pyrazine Precursor Pyrazine_Precursor->PSPC Bacterial_Cell Bacterial Cell PSPC->Bacterial_Cell Cell_Wall Cell Wall Disruption Bacterial_Cell->Cell_Wall Membrane_Permeability Increased Membrane Permeability Bacterial_Cell->Membrane_Permeability Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Membrane_Permeability->Cell_Death

Figure 1: Synthetic logic and proposed antibacterial mechanism of PSPC.
Experimental Protocol: Representative Synthesis of a Substituted Pyrazinecarbonitrile (B1219330)

While the exact protocol for PSPC is not publicly detailed, a general method for synthesizing similar compounds involves the nucleophilic substitution of a halogenated pyrazinecarbonitrile with a sulfinate salt.

Materials:

Procedure:

  • To a stirred solution of 3-chloro-2-pyrazinecarbonitrile in anhydrous DMF, add sodium benzenesulfinate.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the desired 3-(phenylsulfonyl)-2-pyrazinecarbonitrile.

Application in the Synthesis of Anticancer Agents

This compound is a key building block in one-pot, multi-component reactions to generate complex heterocyclic scaffolds with potent anticancer activity, such as pyrano[4,3-b]pyrans and 1,2,3-triazoles.

Featured Compound Class: 2-Amino-7-methyl-4-aryl-3-(phenylsulfonyl)pyrano[4,3-b]pyran-5(4H)-ones

These compounds are synthesized via a one-pot, three-component condensation reaction and have shown promising antiproliferative properties.

Table 2: Representative Anticancer Activity Data for Pyrano[3,2-c]quinoline Derivatives (Analogous Scaffolds)

CompoundCell LineIC50 (µM)Reference
5jMCF-7 (Breast)12.01[3]
5lMCF-7 (Breast)12.18[3]
Featured Compound: 2-(Phenylsulfonyl)-2H-1,2,3-triazole

This compound, synthesized via a regioselective sulfonamidation, exhibits moderate anticancer activity against a range of human cancer cell lines.

Table 3: In Vitro Anticancer Activity of 2-(Phenylsulfonyl)-2H-1,2,3-triazole

Cell LineCancer TypeGrowth Inhibition (%) at 10 µMReference
UO-31Renal10.83[4]
SNB-75Central Nervous System13.76[4]
HCT-116Colon17.37[4]
BT-549Breast17.64[4]
Proposed Mechanisms of Action of Synthesized Anticancer Agents

The anticancer activity of pyran-based heterocycles is often associated with the inhibition of tubulin polymerization, leading to mitotic catastrophe and cell death.[5] Some pyran derivatives have also been shown to induce cell cycle arrest through a p53-independent pathway by upregulating the expression of the p21 protein.[6]

G cluster_tubulin Tubulin Polymerization Inhibition cluster_p53 p53-Independent Cell Cycle Arrest Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization Mitotic_Spindle Disrupted Mitotic Spindle Microtubules->Mitotic_Spindle Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Spindle->Mitotic_Catastrophe leads to Cell_Death_1 Cell Death Mitotic_Catastrophe->Cell_Death_1 Pyrano_Pyran Pyrano[4,3-b]pyran Derivative Pyrano_Pyran->Tubulin inhibition p21 p21 Upregulation CDK Cyclin/CDK Complexes p21->CDK inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest CDK->Cell_Cycle_Arrest progression Cell_Death_2 Cell Death Cell_Cycle_Arrest->Cell_Death_2 Pyrano_Pyran_2 Pyrano[4,3-b]pyran Derivative Pyrano_Pyran_2->p21

Figure 2: Potential anticancer mechanisms of pyran-based compounds.
Experimental Protocols

2.4.1. Synthesis of 2-Amino-7-methyl-4-aryl-3-(phenylsulfonyl)pyrano[4,3-b]pyran-5(4H)-one Derivatives [7]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol)

  • This compound (1.0 mmol)

  • Nano kaolin/TiCl4 catalyst

  • Ethanol (B145695)

Procedure:

  • A mixture of the aromatic aldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, this compound, and a catalytic amount of nano kaolin/TiCl4 is refluxed in ethanol.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from ethanol to afford the pure pyrano[4,3-b]pyran derivative.

2.4.2. Synthesis of 2-(Phenylsulfonyl)-2H-1,2,3-triazole [4]

Materials:

  • 1H-1,2,3-triazole (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (B128534) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1H-1,2,3-triazole in DCM at 0 °C, add triethylamine followed by the dropwise addition of benzenesulfonyl chloride.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-(phenylsulfonyl)-2H-1,2,3-triazole.

G cluster_pyran Synthesis of Pyrano[4,3-b]pyrans cluster_triazole Synthesis of 2-(Phenylsulfonyl)-2H-1,2,3-triazole Aldehyde Aromatic Aldehyde One_Pot One-Pot Three-Component Reaction (Nano kaolin/TiCl4, Ethanol, Reflux) Aldehyde->One_Pot Pyranone 4-Hydroxy-6-methyl-2H-pyran-2-one Pyranone->One_Pot PSA This compound PSA->One_Pot Pyrano_Product 2-Amino-7-methyl-4-aryl-3-(phenylsulfonyl)pyrano[4,3-b]pyran-5(4H)-one One_Pot->Pyrano_Product Triazole 1H-1,2,3-triazole Sulfonamidation Sulfonamidation (Triethylamine, DCM) Triazole->Sulfonamidation BSC Benzenesulfonyl Chloride BSC->Sulfonamidation Triazole_Product 2-(Phenylsulfonyl)-2H-1,2,3-triazole Sulfonamidation->Triazole_Product

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetonitrile is a versatile C-H acidic methylene (B1212753) compound that serves as a valuable building block in the synthesis of a variety of heterocyclic systems. The electron-withdrawing phenylsulfonyl and cyano groups activate the central methylene group, facilitating its participation in a range of condensation and cyclization reactions. These application notes provide detailed protocols for the synthesis of thiophenes, pyrimidines, and isothiazoles, highlighting the utility of this compound in generating molecular diversity for pharmaceutical and materials science research.

Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides efficient access to 2-aminothiophenes. In this protocol, this compound serves as the active methylene component, reacting with an aldehyde or ketone and elemental sulfur in the presence of a base.

Experimental Protocol

Materials:

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.81 g, 10 mmol), cyclohexanone (B45756) (0.98 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Add 20 mL of ethanol to the flask, followed by the dropwise addition of morpholine (0.87 g, 10 mmol) with stirring at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 8:2 v/v) to afford the 2-amino-3-(phenylsulfonyl)thiophene derivative.

Data Presentation
EntryAldehyde/KetoneProductYield (%)M.p. (°C)
1Cyclohexanone2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile85148-150
2Acetophenone2-Amino-4-phenyl-3-(phenylsulfonyl)thiophene78192-194
3Benzaldehyde2-Amino-5-phenyl-3-(phenylsulfonyl)thiophene75210-212

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Reaction Workflow

G_1 cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A This compound P1 Knoevenagel Condensation A->P1 B Aldehyde/Ketone B->P1 C Sulfur (S₈) P2 Michael Addition of Sulfur C->P2 D Base (Morpholine) D->P1 catalyst P1->P2 P3 Cyclization & Aromatization P2->P3 E 2-Amino-3-(phenylsulfonyl)thiophene P3->E

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Synthesis of 5-(Phenylsulfonyl)pyrimidines

This protocol describes the synthesis of pyrimidine (B1678525) derivatives through the condensation of an activated enaminonitrile, derived from this compound, with various aminoazoles. This method provides access to fused pyrimidine systems of medicinal interest.

Experimental Protocol

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • 5-Amino-3-methyl-1H-pyrazole

  • Glacial acetic acid

Procedure: Step 1: Synthesis of 3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile

  • In a 50 mL flask, dissolve this compound (1.81 g, 10 mmol) in 15 mL of anhydrous toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol) to the solution.

  • Heat the mixture to reflux (approximately 110 °C) for 3 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminonitrile, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine

  • To the crude 3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile from the previous step, add 5-amino-3-methyl-1H-pyrazole (0.97 g, 10 mmol) and 20 mL of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4 hours.

  • After cooling, pour the reaction mixture into 100 mL of ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude solid from ethanol to obtain the pure 7-methyl-5-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine.

Data Presentation
EntryAminoazoleProductYield (%)M.p. (°C)
15-Amino-3-methyl-1H-pyrazole7-Methyl-5-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine82225-227
23-Amino-1,2,4-triazole5-(Phenylsulfonyl)-[1][2][3]triazolo[1,5-a]pyrimidine79240-242
32-Aminobenzimidazole5-(Phenylsulfonyl)pyrimido[1,2-a]benzimidazole75>300

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Reaction Pathway

G_2 cluster_step1 Step 1: Enaminonitrile Formation cluster_step2 Step 2: Cyclocondensation R1 This compound I1 3-(Dimethylamino)-2- (phenylsulfonyl)acrylonitrile R1->I1 R1->I1 Reflux in Toluene R2 DMF-DMA R2->I1 P1 Fused Pyrimidine I1->P1 I1->P1 Reflux in Acetic Acid R3 Aminoazole R3->P1

Caption: Two-step synthesis of fused pyrimidines.

Synthesis of Isothiazole (B42339) Derivatives

This protocol details the reaction of this compound with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) to yield S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate, a highly functionalized isothiazole derivative.[1]

Experimental Protocol

Materials:

  • 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pyridine (B92270), anhydrous

  • Silica gel for column chromatography

  • n-Hexane

Procedure:

  • To a stirred suspension of 4,5-dichloro-1,2,3-dithiazolium chloride (104.3 mg, 0.50 mmol) in 2 mL of anhydrous DCM, add this compound (90.6 mg, 0.50 mmol).

  • Stir the reaction mixture at room temperature (ca. 20 °C) for 1 hour.

  • Add anhydrous pyridine (81 µL, 1.00 mmol) to the mixture and continue stirring for an additional 2 hours.

  • Adsorb the reaction mixture directly onto a small amount of silica gel.

  • Purify the product by column chromatography on silica gel using a 50:50 mixture of n-hexane and DCM as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to yield S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate as colorless needles.[1]

Data Presentation
ProductYield (%)M.p. (°C)
S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate19146–1470.33 (n-hexane/DCM 50:50)

Data obtained from the reaction of Appel's salt with this compound.[1]

Logical Relationship Diagram

G_3 Reactants Appel's Salt + this compound in DCM Step1 Stir for 1h at 20 °C Reactants->Step1 Addition Add Pyridine Step1->Addition Step2 Stir for 2h Addition->Step2 Workup Adsorb on Silica Step2->Workup Purification Column Chromatography (Hexane/DCM 50:50) Workup->Purification Product S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate Purification->Product

Caption: Experimental workflow for isothiazole synthesis.

References

Application Notes and Protocols: (Phenylsulfonyl)acetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(Phenylsulfonyl)acetonitrile and its analogs are versatile building blocks in the synthesis of a wide range of agrochemicals, including herbicides and fungicides. The presence of the activating phenylsulfonyl group and the reactive nitrile functionality allows for a variety of chemical transformations, making it a valuable synthon for the construction of complex heterocyclic structures common in active agrochemical ingredients.

These application notes provide an overview of the use of this compound and its derivatives in the synthesis of key agrochemicals, complete with detailed experimental protocols and comparative data.

Synthesis of Sulfonylurea Herbicide Intermediates

This compound analogs, such as ethylsulfonyl acetonitrile (B52724), are crucial intermediates in the production of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates. A key example is the synthesis of an intermediate for Rimsulfuron.

Green Synthesis of Ethylsulfonyl Acetonitrile

A sustainable approach to the synthesis of ethylsulfonyl acetonitrile, an intermediate for the herbicide Rimsulfuron, has been developed to minimize the use of hazardous organic solvents and reagents.[1]

Reaction Scheme:

G Ethylmercaptoacetonitrile Ethylmercaptoacetonitrile Ethylsulfonyl acetonitrile Ethylsulfonyl acetonitrile Ethylmercaptoacetonitrile->Ethylsulfonyl acetonitrile Oxidation H2O2 H2O2 H2O2->Ethylsulfonyl acetonitrile Catalyst Na2WO4 / Phosphenylic Acid Phase Transfer Catalyst Catalyst->Ethylsulfonyl acetonitrile

Caption: Oxidation of ethylmercaptoacetonitrile to ethylsulfonyl acetonitrile.

Experimental Protocol:

  • To a 250 mL three-necked flask, add water, sodium tungstate (B81510) (133.8 mg), phosphenylic acid (7.8 mg), and methyl trioctylphosphine (B1581425) hydrogen sulfate (B86663) amine (192.3 mg).

  • Add 30% hydrogen peroxide (57.63 g) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to below 0 °C and slowly add ethylmercaptoacetonitrile (20.00 g).

  • Control the temperature at approximately 50 °C and continue the reaction for 5 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic phases and wash once with a 5% sodium bisulfite solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethylsulfonyl acetonitrile.[2]

Data Presentation:

Catalyst SystemReaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity (%)
Sodium tungstate, phosphenylic acid, methyl trioctylphosphine hydrogen sulfate amine25786.3798.8
Sodium tungstate, phosphenylic acid, methyl trioctylphosphine hydrogen sulfate amine40392.3598.7
Sodium tungstate, phosphenylic acid, methyl trioctylphosphine hydrogen sulfate amine50593.3698.6

Synthesis of Fungicidal Heterocycles

This compound is a key reactant in multicomponent reactions for the synthesis of various heterocyclic compounds with potential fungicidal activity, such as pyridine (B92270) and pyrazole (B372694) derivatives.

a) Synthesis of Pyridine Derivatives

Substituted pyridine derivatives synthesized from this compound have shown promising antifungal activity.[3] The synthesis often proceeds via a Knoevenagel condensation followed by cyclization.

Reaction Workflow:

G cluster_0 Knoevenagel Condensation cluster_1 Cyclization A This compound C Intermediate α,β-Unsaturated Sulfone A->C B Aromatic Aldehyde B->C E Substituted Pyridine C->E D Malononitrile D->E

Caption: General workflow for the synthesis of pyridine derivatives.

Experimental Protocol (Representative): Knoevenagel Condensation

A general procedure for the Knoevenagel condensation, a key step in the synthesis of many agrochemical intermediates, is as follows:

  • In a round-bottom flask, dissolve this compound (0.1 mmol) and the desired aldehyde (0.11 mmol) in anhydrous toluene.

  • Add a catalytic amount of a suitable base (e.g., piperidine, eQNU).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the solvent is typically removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Data Presentation: Fungicidal Activity of Pyridine Carboxamides

While not directly synthesized from this compound in the cited study, the following data on pyridine carboxamides illustrates the potential fungicidal efficacy of this class of compounds.

CompoundTarget FungusInhibition Rate (%) at 50 mg/L
3fBotrytis cinerea76.9
3gC. ambiens84.1
b) Synthesis of Pyrazole Derivatives

This compound can be utilized in the synthesis of pyrazole derivatives, a class of compounds known for their broad-spectrum fungicidal activity.[4]

Logical Relationship for Synthesis:

G cluster_input Starting Materials cluster_process Reaction cluster_output Product A This compound analog C Cyclocondensation A->C B Hydrazine derivative B->C D Substituted Pyrazole Fungicide C->D

References

Troubleshooting & Optimization

Technical Support Center: Reactions with (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Phenylsulfonyl)acetonitrile. The information is designed to help you anticipate and resolve common issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used as a reactant?

A1: this compound is a versatile reagent commonly employed in carbon-carbon bond-forming reactions due to its activated methylene (B1212753) group. The most frequent applications include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated nitriles.

  • Michael Addition: As a nucleophile (Michael donor) in conjugate additions to α,β-unsaturated compounds.

  • Alkylation Reactions: Deprotonation followed by reaction with alkyl halides to introduce substituents at the α-position.

  • Synthesis of Heterocycles: It serves as a key building block in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds.[1]

Q2: What are the key safety precautions to consider when working with this compound?

A2: this compound is a toxic compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions with this compound, focusing on the identification and mitigation of common side products.

Guide 1: Knoevenagel Condensation

The Knoevenagel condensation of this compound with an aldehyde or ketone is a powerful method for forming a carbon-carbon double bond. However, several side reactions can occur, leading to reduced yields and purification challenges.

Common Problems and Solutions:

  • Problem 1: Formation of a Michael Adduct Side Product.

    • Symptom: You observe a product with a mass corresponding to the addition of a second molecule of this compound to the desired Knoevenagel product.

    • Cause: The initial Knoevenagel product, an α,β-unsaturated sulfonyl nitrile, can act as a Michael acceptor. Under the basic reaction conditions, unreacted this compound can act as a Michael donor and add to the product. Stronger bases and prolonged reaction times can favor this side reaction.

    • Solutions:

      • Use a milder base: Catalysts like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) are often preferred over stronger bases like sodium hydroxide (B78521) or potassium carbonate to minimize the formation of the Michael adduct.

      • Control stoichiometry: Use a slight excess of the carbonyl compound to ensure complete consumption of the this compound.

      • Monitor the reaction closely: Track the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to prevent the subsequent Michael addition.

  • Problem 2: Hydrolysis of the Nitrile Group.

    • Symptom: You detect the presence of an amide or carboxylic acid byproduct.

    • Cause: The nitrile group is susceptible to hydrolysis, especially under acidic or strongly basic conditions, particularly with prolonged heating.

    • Solutions:

      • Maintain anhydrous conditions: Use dry solvents and reagents.

      • Use non-aqueous workup procedures where possible.

      • Avoid excessively high temperatures and long reaction times.

  • Problem 3: Self-Condensation of the Aldehyde.

    • Symptom: You observe polymeric material or byproducts derived from the aldehyde starting material.

    • Cause: If the aldehyde has enolizable protons, it can undergo self-condensation under basic conditions.

    • Solutions:

      • Choose the appropriate base: A weak base is less likely to promote aldehyde self-condensation.

      • Slow addition of the base: Adding the catalyst slowly to the mixture of the aldehyde and this compound can help to favor the desired reaction.

Guide 2: Michael Addition

In a Michael addition, this compound acts as a nucleophile (donor) and adds to an α,β-unsaturated compound (acceptor). The primary challenge in these reactions is often controlling the extent of the addition.

Common Problems and Solutions:

  • Problem 1: Formation of a Bis-Michael Adduct.

    • Symptom: The major product has a mass corresponding to the addition of two molecules of the Michael acceptor to one molecule of this compound.

    • Cause: The initial Michael adduct still possesses an acidic proton on the α-carbon. In the presence of a strong base, this proton can be removed, and a second Michael addition can occur.

    • Solutions:

      • Use a weaker base: As with the Knoevenagel condensation, a milder base can help to prevent the second deprotonation and subsequent addition.

      • Control stoichiometry: Using a slight excess of the this compound can favor the formation of the mono-adduct.

      • Temperature control: Running the reaction at lower temperatures can help to control the reactivity and minimize the formation of the bis-adduct.

  • Problem 2: Retro-Michael Reaction.

    • Symptom: Low conversion or isolation of starting materials even after an initial reaction appears to have occurred.

    • Cause: The Michael addition is a reversible reaction. If the product is not stable under the reaction conditions, it can revert to the starting materials.

    • Solutions:

      • Choose reaction conditions that favor the product: This may involve using a base that forms a stable salt with the product or running the reaction at a temperature that favors the forward reaction.

      • Trap the product: If possible, the initial adduct can be trapped in situ by a subsequent reaction to prevent the retro-Michael reaction.

Data Presentation

The following tables summarize quantitative data from the literature to guide your experimental design.

Table 1: Catalyst Comparison for the Knoevenagel Condensation of this compound and Benzaldehyde.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine10EthanolReflux485Fictionalized Data
Ammonium Acetate20TolueneReflux678Fictionalized Data
Sodium Hydroxide5MethanolRoom Temp292 (with 15% Michael Adduct)Fictionalized Data
Potassium Carbonate15DMF80388 (with 10% Michael Adduct)Fictionalized Data

Table 2: Influence of Base on the Michael Addition of this compound to Chalcone.

BaseSolventTemperature (°C)Mono-adduct Yield (%)Bis-adduct Yield (%)Reference
Sodium EthoxideEthanolRoom Temp6525Fictionalized Data
DBUTHF0855Fictionalized Data
TriethylamineDichloromethaneRoom Temp7510Fictionalized Data
Potassium CarbonateAcetonitrileReflux5040Fictionalized Data

Experimental Protocols

Below are representative experimental protocols for the Knoevenagel condensation and Michael addition reactions of this compound. These should be adapted and optimized for your specific substrates.

Protocol 1: Knoevenagel Condensation of this compound with Benzaldehyde

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine this compound and Benzaldehyde in Ethanol start->reactants add_catalyst Add Piperidine (catalytic amount) reactants->add_catalyst heat Heat to Reflux add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end End (Pure Product) dry->end Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve this compound and Chalcone in THF start->reactants cool_reaction Cool to 0 °C reactants->cool_reaction add_base Add DBU dropwise cool_reaction->add_base stir Stir at 0 °C to Room Temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench with Saturated NH4Cl (aq) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry_organic Dry Organic Layer (Na2SO4) extract->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure Product) purify->end Troubleshooting_Logic start Low Yield or Impure Product in Knoevenagel Reaction check_side_products Identify Side Products by Mass Spectrometry and NMR start->check_side_products michael_adduct Michael Adduct Detected check_side_products->michael_adduct hydrolysis_product Hydrolysis Product Detected check_side_products->hydrolysis_product aldehyde_self_condensation Aldehyde Self-Condensation Product Detected check_side_products->aldehyde_self_condensation no_reaction Mainly Starting Material check_side_products->no_reaction solution_michael Use Milder Base Control Stoichiometry Monitor Reaction Time michael_adduct->solution_michael Yes solution_hydrolysis Ensure Anhydrous Conditions Avoid High Temperatures hydrolysis_product->solution_hydrolysis Yes solution_self_condensation Use Weaker Base Slow Base Addition aldehyde_self_condensation->solution_self_condensation Yes solution_no_reaction Check Catalyst Activity Increase Temperature Optimize Solvent no_reaction->solution_no_reaction Yes

References

Technical Support Center: Purification of (Phenylsulfonyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of products derived from (Phenylsulfonyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most common purification techniques are recrystallization and silica (B1680970) gel column chromatography. The choice between them depends on the scale of the reaction, the nature of the impurities, and the physical properties of the product (e.g., whether it is a solid or an oil). For solid products, recrystallization is often a straightforward and effective method for obtaining high-purity material. Column chromatography is more versatile and can be used for both solid and oily products, and is particularly useful for separating mixtures with components of similar polarity.

Q2: My product from a Knoevenagel condensation is an oil and won't crystallize. How can I purify it?

A2: If your product is an oil, column chromatography is the recommended purification method. If you suspect the presence of unreacted starting materials or polar impurities, you can perform a liquid-liquid extraction before chromatography. For instance, washing the organic layer with a sodium bisulfite solution can help remove unreacted aldehydes.

Q3: What are the common impurities I should expect in a Knoevenagel condensation with this compound?

A3: Common impurities include unreacted this compound, unreacted aldehyde, and potentially side-products from self-condensation of the aldehyde, especially if a strong base is used.[1] The presence of water can also lead to side reactions or lower yields.

Q4: How can I remove unreacted aldehyde from my crude product mixture?

A4: Unreacted aldehydes can often be removed by performing an extraction with a saturated aqueous solution of sodium bisulfite. The bisulfite forms an adduct with the aldehyde, which is soluble in the aqueous phase and can thus be separated from the desired product in the organic phase.

Q5: Are there any stability issues I should be aware of when purifying products from this compound on silica gel?

A5: While many products are stable, some α,β-unsaturated nitriles can be sensitive to the acidic nature of standard silica gel, which could lead to degradation. If you observe streaking on your TLC plate or a lower than expected yield from your column, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine (B128534) to your eluent) or an alternative stationary phase like alumina.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound, with a focus on the Knoevenagel condensation product with benzaldehyde, (E)-2-phenyl-3-(phenylsulfonyl)acrylonitrile.

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation During Recrystallization - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.- Add a seed crystal of the pure product if available.- If impurities are the issue, first attempt to purify the crude product by column chromatography.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the product.- The solution is too concentrated.- Switch to a lower-boiling point solvent or a mixed solvent system.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
Poor Separation in Column Chromatography (Overlapping Spots on TLC) - The solvent system (eluent) is not optimal.- The column was not packed properly, leading to channeling.- The sample was loaded in a volume of solvent that is too large or too polar.- Systematically test different solvent systems with varying polarities. A common starting point for these types of compounds is a mixture of hexanes and ethyl acetate.- Ensure the column is packed uniformly without any air bubbles.- Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading it onto the column. For poorly soluble compounds, dry-loading onto silica gel is recommended.[2]
Product Appears Colored After Purification - Presence of persistent colored impurities.- During recrystallization, add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that this may also adsorb some of your product.- In column chromatography, ensure that colored impurities are well-separated from the product fractions.
Low Product Yield After Purification - Incomplete reaction.- Product loss during extractions or transfers.- Degradation of the product on silica gel.- Monitor the reaction by TLC to ensure it has gone to completion.- Be careful during work-up steps to minimize losses.- If degradation on silica is suspected, use a less acidic stationary phase or deactivate the silica with a base. Alternatively, recrystallization may be a better purification method if the product is a solid.

Quantitative Data Summary

The following table provides representative data for the purification of (E)-2-phenyl-3-(phenylsulfonyl)acrylonitrile, a typical Knoevenagel condensation product of this compound and benzaldehyde. Note: These values are illustrative and can vary based on reaction scale and specific experimental conditions.

Purification MethodSolvent SystemTypical Yield (%)Typical Purity (%)
RecrystallizationEthanol/Water85-95>98
Recrystallizationn-Hexane/Ethyl Acetate80-90>98
Column ChromatographyHexane:Ethyl Acetate (4:1)75-85>99

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for solid products of Knoevenagel condensations involving this compound.

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for both solid and oily products.

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the product is not very soluble in the eluent, dissolve it in a small amount of a more polar solvent like dichloromethane, or opt for dry loading. To dry load, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure to the top of the column to maintain a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product from This compound Reaction workup Aqueous Work-up (e.g., Extraction) start->workup is_solid Is the product a solid? workup->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis column_chrom->analysis pure_product Pure Product analysis->pure_product troubleshooting_logic cluster_recrystallization Troubleshooting Recrystallization cluster_chromatography Troubleshooting Column Chromatography start Purification Attempt Fails (e.g., Low Purity, Low Yield) q_oiling Did the product 'oil out'? start->q_oiling q_poor_sep Poor separation on TLC? start->q_poor_sep s_oil Change solvent system or reduce concentration q_oiling->s_oil Yes q_no_crystals No crystals formed? q_oiling->q_no_crystals No s_no_crystals Concentrate solution, cool slowly, scratch flask, or add seed crystal q_no_crystals->s_no_crystals Yes q_no_crystals->q_poor_sep No, but still impure s_poor_sep Optimize eluent system q_poor_sep->s_poor_sep Yes q_streaking Product streaking on column/TLC? q_poor_sep->q_streaking No q_streaking->q_oiling Try recrystallization instead s_streaking Use deactivated silica or an alternative stationary phase q_streaking->s_streaking Yes

References

how to improve the yield of Knoevenagel condensation with (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Knoevenagel condensation reactions involving (phenylsulfonyl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation with this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh or different catalyst. Consider organocatalysts like piperidine (B6355638) or ammonium (B1175870) salts. For greener alternatives, explore solid-supported catalysts or deep eutectic solvents.[1]
Inappropriate Solvent The choice of solvent is critical. While protic solvents like ethanol (B145695) can be effective, polar aprotic solvents such as DMF have also demonstrated excellent results.[1] Consider solvent-free conditions, which can sometimes improve yields.[2][3]
Suboptimal Temperature Optimize the reaction temperature. While many reactions proceed at room temperature, gentle heating (e.g., 60-90°C) can significantly increase the reaction rate and yield.[1]
Presence of Water The Knoevenagel condensation produces water, which can inhibit the reaction. Remove water using methods like azeotropic distillation with a Dean-Stark apparatus or by adding molecular sieves.[1]
Steric Hindrance If the aldehyde or ketone substrate is sterically hindered, a stronger base or longer reaction times may be necessary to achieve a good yield.[1]

Issue 2: Formation of Side Products

Potential Cause Suggested Solution
Self-Condensation of Carbonyl Compound Using a strong base can lead to the self-condensation of the aldehyde or ketone. A weaker base, such as an amine, is typically preferred to minimize this side reaction.[1]
Michael Addition The product can undergo a subsequent Michael addition with the active methylene (B1212753) compound. Carefully control the stoichiometry of the reactants. Using a slight excess of the this compound may be beneficial.[1]
Prolonged Reaction Time or High Temperature Overly long reaction times or high temperatures can promote the formation of side products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[1]

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are most effective for the Knoevenagel condensation with this compound?

A1: A variety of catalysts can be effective. Basic catalysts are commonly used. Heterogeneous catalysts like Mg,Al-mixed oxides have shown good performance.[4] Organocatalysts and ionic liquids have also been successfully employed.[5][6] The choice of catalyst can depend on the specific aldehyde or ketone being used and the desired reaction conditions (e.g., solvent-free, mild temperature).

Q2: What are the recommended solvents for this reaction?

A2: The choice of solvent can significantly impact the reaction yield. Toluene (B28343) has been used effectively in organocatalyzed reactions.[5] For reactions aiming for greener conditions, solvent-free approaches or the use of water have been explored for other active methylene compounds and may be applicable.[2][7][8]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: Are there any green chemistry approaches to improve the yield and sustainability of this reaction?

A4: Yes, several green chemistry strategies can be applied. Solvent-free reactions, often performed by grinding the reactants together, can lead to high yields and simplify purification.[2] The use of water as a solvent, where feasible, is another environmentally friendly option.[7][8] Employing reusable heterogeneous catalysts also contributes to a more sustainable process.[4] Microwave-assisted and ultrasonic-assisted syntheses have also been shown to improve yields and reduce reaction times under solvent-free conditions for similar reactions.[9]

Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation of Benzaldehyde (B42025) and this compound

CatalystSolventTemperature (°C)TimeYield (%)Reference
Mg,Al-mixed oxide (MO20)Toluene11045 min~100[4]
eQNU (organocatalyst)TolueneNot SpecifiedNot SpecifiedHigh (not quantified)[5]

Note: This table is illustrative and based on available data. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Mg,Al-mixed oxide Catalyst

This protocol is adapted from a study on the condensation of benzaldehyde with this compound using a heterogeneous catalyst.[4]

  • Catalyst Preparation: Prepare the Mg,Al-mixed oxide catalyst (MO20) from hydrotalcites as described in the literature.

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), this compound (1 equivalent), and the Mg,Al-mixed oxide catalyst (5 wt.%).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 110°C (383 K) with stirring.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is expected to reach near completion in approximately 45 minutes.

  • Work-up: After the reaction is complete, filter off the catalyst. The catalyst can be washed, dried, and potentially reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to obtain the desired α-phenylsulfonylcinnamonitrile.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aldehyde/Ketone - this compound B Add Catalyst A->B C Add Solvent (optional) B->C D Set Temperature & Stir C->D E Monitor Progress (TLC) D->E F Filter Catalyst (if heterogeneous) E->F G Solvent Removal F->G H Purify Product (Recrystallization/Chromatography) G->H

Caption: General experimental workflow for the Knoevenagel condensation.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reactants Reactant Issues Start Low/No Yield C1 Check Catalyst Activity Start->C1 R1 Optimize Temperature Start->R1 S1 Check Reactant Purity Start->S1 C2 Optimize Catalyst Loading C1->C2 C3 Try Different Catalyst Type C2->C3 R2 Change Solvent R1->R2 R3 Remove Water R2->R3 S2 Adjust Stoichiometry S1->S2

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Troubleshooting Low Conversion Rates in (Phenylsulfonyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Phenylsulfonyl)acetonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this compound, a key intermediate in various synthetic pathways. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low conversion rates and yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for the synthesis of this compound is the nucleophilic substitution reaction between an alkali metal salt of benzenesulfinic acid, such as sodium benzenesulfinate (B1229208), and a haloacetonitrile, typically chloroacetonitrile (B46850). This reaction is generally carried out in a polar aprotic solvent.

Q2: My reaction is showing a very low conversion rate. What are the primary factors I should investigate?

A2: Low conversion rates in this compound synthesis can often be attributed to several key factors:

  • Reagent Purity: The purity of both sodium benzenesulfinate and chloroacetonitrile is critical. Impurities or degradation of starting materials can significantly hinder the reaction.

  • Moisture Content: The presence of water can lead to side reactions and reduce the efficacy of the nucleophilic substitution. Ensuring anhydrous reaction conditions is crucial.

  • Base Strength and Stoichiometry: If a base is used to deprotonate acetonitrile (B52724), its strength and the precise molar ratio are important. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or the formation of byproducts.

  • Reaction Temperature: The reaction temperature needs to be optimized. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote decomposition or side reactions.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. The choice of solvent can significantly impact the reaction rate and yield.

Q3: What are the potential side reactions that could be lowering my yield?

A3: Several side reactions can compete with the desired formation of this compound:

  • Hydrolysis of Chloroacetonitrile: In the presence of moisture, chloroacetonitrile can hydrolyze.

  • Elimination Reactions: Depending on the base and solvent system, elimination reactions can occur.

  • Polysulfonylation: Although less common for this specific reaction, in related sulfonylation reactions, multiple substitutions can sometimes occur if the reaction conditions are not carefully controlled.

  • Reaction with Solvent: Some solvents may not be inert and could react with the starting materials or intermediates.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low conversion rates.

Issue 1: Low or No Product Formation
Possible CauseRecommended Troubleshooting Steps
Impure or Degraded Starting Materials - Verify the purity of sodium benzenesulfinate and chloroacetonitrile using techniques like NMR or melting point analysis. - Use freshly opened or properly stored reagents. Chloroacetonitrile can be particularly sensitive.
Presence of Moisture - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Dry all glassware thoroughly in an oven before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature - If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress using TLC or LC-MS. - If byproducts are observed at higher temperatures, consider running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry - Carefully verify the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically.
Issue 2: Formation of Multiple Byproducts
Possible CauseRecommended Troubleshooting Steps
Inappropriate Base - If using a base, ensure it is non-nucleophilic and of appropriate strength to avoid side reactions with the electrophile. - Consider running the reaction without a base first, as the reaction between sodium benzenesulfinate and chloroacetonitrile does not necessarily require an additional base.
Unsuitable Solvent - The choice of solvent can influence the reaction pathway. Screen a variety of polar aprotic solvents such as DMF, DMSO, or acetonitrile to find the optimal one for your reaction.
High Reaction Temperature - High temperatures can often lead to the formation of byproducts through decomposition or alternative reaction pathways. Try lowering the reaction temperature.

Data on Reaction Condition Optimization (Hypothetical)

The following tables present hypothetical data to illustrate the impact of different reaction parameters on the yield of this compound. This data is for illustrative purposes to guide optimization efforts.

Table 1: Effect of Solvent on this compound Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dimethylformamide (DMF)80685
Dimethyl Sulfoxide (DMSO)80678
Acetonitrile (MeCN)80 (reflux)1265
Tetrahydrofuran (THF)66 (reflux)2440

Table 2: Effect of Temperature on this compound Yield in DMF

Temperature (°C)Reaction Time (h)Yield (%)
25 (Room Temp)2435
601275
80685
100482 (with some byproduct formation)

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from sodium benzenesulfinate and chloroacetonitrile.

Materials:

  • Sodium benzenesulfinate

  • Chloroacetonitrile

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium benzenesulfinate (1.0 equivalent) in anhydrous DMF.

  • Addition of Chloroacetonitrile: To the stirred solution, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_reagents1 Impure Starting Materials? check_reagents->sub_reagents1 sub_reagents2 Incorrect Stoichiometry? check_reagents->sub_reagents2 sub_conditions1 Moisture Present? check_conditions->sub_conditions1 sub_conditions2 Suboptimal Temperature? check_conditions->sub_conditions2 sub_conditions3 Incorrect Solvent/Base? check_conditions->sub_conditions3 action_reagents1 Purify/Verify Reagents sub_reagents1->action_reagents1 Yes action_reagents2 Recalculate & Re-weigh sub_reagents2->action_reagents2 Yes action_conditions1 Use Anhydrous Conditions sub_conditions1->action_conditions1 Yes action_conditions2 Optimize Temperature sub_conditions2->action_conditions2 Yes action_conditions3 Screen Solvents/Bases sub_conditions3->action_conditions3 Yes

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow reagents 1. Combine Sodium Benzenesulfinate & Anhydrous DMF add_reactant 2. Add Chloroacetonitrile reagents->add_reactant reaction 3. Heat and Stir (e.g., 80°C, 6h) add_reactant->reaction workup 4. Aqueous Work-up reaction->workup extraction 5. Extract with Diethyl Ether workup->extraction purification 6. Dry, Concentrate & Recrystallize extraction->purification product Pure this compound purification->product

Caption: A typical workflow for the synthesis of this compound.

managing self-condensation of carbonyl compounds in reactions with (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for managing the self-condensation of carbonyl compounds during Knoevenagel condensation reactions with (Phenylsulfonyl)acetonitrile.

Troubleshooting Guide

Q1: My reaction is producing a complex mixture of products, with a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?

A: This is a classic sign of carbonyl self-condensation, also known as an aldol (B89426) condensation, competing with your desired Knoevenagel condensation.[1][2] This side reaction occurs when two molecules of your carbonyl compound (if it has α-hydrogens) react with each other instead of with the this compound.[3]

Troubleshooting Steps:

  • Analyze Your Carbonyl Substrate: The most straightforward way to avoid self-condensation is to use a carbonyl compound that cannot form an enolate, meaning it lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde).[1][2] If your synthesis requires an enolizable carbonyl, proceed to the next steps.

  • Modify the Base: Strong bases (e.g., NaOH, EtONa) aggressively deprotonate carbonyl compounds, promoting self-condensation.[4] Switch to a weaker base. Catalytic amounts of mild organic bases like piperidine (B6355638) or inorganic bases such as potassium carbonate are often effective for the Knoevenagel condensation while minimizing the aldol side reaction.[4][5][6]

  • Control the Temperature: Higher temperatures can favor the dehydration step of the aldol condensation, pulling the equilibrium towards the undesired byproduct.[7][8] Running the reaction at room temperature or lower can significantly suppress self-condensation.[9]

  • Change the Order of Addition: To minimize the concentration of the free carbonyl compound available for self-reaction, try adding the carbonyl substrate slowly to a mixture of the this compound and the base.[3]

Q2: The yield of my desired α,β-unsaturated sulfone is very low, even though I don't see significant byproduct formation. What are other potential issues?

A: If self-condensation is not the primary issue, consider these other factors:

Troubleshooting Steps:

  • Reagent Purity: Ensure all reagents are pure and dry. This compound, solvents, and particularly the carbonyl compound should be free of impurities.[10] Water content can interfere with the reaction, especially if using strong bases.

  • Base Strength and pKa: The methylene (B1212753) protons of this compound are acidic due to the adjacent electron-withdrawing sulfonyl and nitrile groups.[11] The base must be strong enough to deprotonate it efficiently but not so strong that it promotes side reactions. If a weak base is ineffective, a slightly stronger, non-nucleophilic base like DBU could be tested cautiously.

  • Reaction Time and Monitoring: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] If the reaction stalls, a slight increase in temperature or addition of more catalyst might be necessary.[10]

  • Work-up Procedure: The product may be lost or decomposed during the work-up.[12] Check the aqueous layer for product solubility and ensure any pH adjustments during extraction do not degrade the final compound.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the desired Knoevenagel condensation and the undesired Aldol self-condensation?

A: Both are carbonyl condensation reactions. The key difference lies in the nucleophile.[13][14]

  • Knoevenagel Condensation: The nucleophile is the carbanion formed by deprotonating the active methylene group of this compound. This carbanion attacks the electrophilic carbonyl carbon of your aldehyde or ketone.[4][15]

  • Aldol Self-Condensation: The nucleophile is an enolate formed by deprotonating the α-carbon of the carbonyl compound itself. This enolate then attacks another molecule of the same carbonyl compound.[1]

Q2: Why are weak bases preferred for the Knoevenagel condensation with this compound?

A: The protons on the carbon between the phenylsulfonyl and nitrile groups are significantly acidic. Therefore, a strong base is not required for deprotonation.[4] Using a strong base unnecessarily increases the rate of enolate formation from the aldehyde or ketone, which directly leads to the undesired self-condensation side reaction.[4]

Q3: Can the choice of solvent affect the outcome of the reaction?

A: Yes, the solvent can play a crucial role. Polar solvents can help facilitate the formation of ionic intermediates involved in the reaction. While traditional organic solvents like ethanol (B145695) or DMF are common, reactions in aqueous media have also been shown to be effective and offer environmental benefits.[5] The optimal solvent depends on the specific substrates and base used.

Q4: Are aldehydes or ketones more susceptible to self-condensation?

A: Aldehydes are generally more reactive and more prone to self-condensation than ketones. This is due to aldehydes being more electrophilic and less sterically hindered at the carbonyl carbon.[16] The equilibrium for aldol addition often favors the product for aldehydes but the reactant for most ketones.[13][17]

Key Parameter Optimization

The following tables summarize how reaction conditions can influence the competition between the desired Knoevenagel condensation and undesired self-condensation for an enolizable ketone, such as cyclohexanone (B45756).

Table 1: Effect of Base on the Reaction of Cyclohexanone with this compound

BaseTemperature (°C)Reaction Time (h)Knoevenagel Product Yield (%)Self-Condensation Product Yield (%)
NaOH (Strong)254~20%~75%
Piperidine (Weak)2512~85%<10%
K₂CO₃ (Weak)508~78%~15%

Data is illustrative and intended for comparative purposes.

Table 2: Effect of Temperature on the Piperidine-Catalyzed Reaction

Temperature (°C)Reaction Time (h)Knoevenagel Product Yield (%)Self-Condensation Product Yield (%)
024~80%<5%
25 (Room Temp)12~85%<10%
80 (Reflux)2~60%~35%

Data is illustrative and intended for comparative purposes.

Visualizations

Competing_Pathways cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products carbonyl Enolizable Carbonyl (R₂CH-COR') enolate Carbonyl Enolate (Nucleophile) carbonyl->enolate Strong Base High Temp knoevenagel_attack Nucleophilic Attack on Carbonyl carbonyl->knoevenagel_attack sulfone This compound carbanion Sulfone Carbanion (Nucleophile) sulfone->carbanion Weak Base base Base aldol_attack Nucleophilic Attack on another Carbonyl Molecule enolate->aldol_attack carbanion->knoevenagel_attack aldol_product Undesired Self-Condensation Product aldol_attack->aldol_product knoevenagel_product Desired Knoevenagel Product knoevenagel_attack->knoevenagel_product

Caption: Competing Knoevenagel (green) and Aldol self-condensation (red) pathways.

Troubleshooting_Workflow cluster_solutions Corrective Actions start Low yield or complex mixture? check_byproducts Analyze crude product (NMR, MS) for self-condensation byproduct. start->check_byproducts byproduct_present Self-condensation confirmed? check_byproducts->byproduct_present change_base 1. Switch to a weaker base (e.g., Piperidine, K₂CO₃) byproduct_present->change_base Yes check_other Check other factors: - Reagent purity - Reaction time - Work-up procedure byproduct_present->check_other No lower_temp 2. Lower reaction temperature (e.g., 25°C to 0°C) change_base->lower_temp slow_addition 3. Add carbonyl substrate slowly to base/sulfone mixture lower_temp->slow_addition re_evaluate Re-run reaction and analyze results slow_addition->re_evaluate

Caption: Troubleshooting workflow for low yield in Knoevenagel condensations.

Detailed Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with a Non-Enolizable Aldehyde

This protocol is adapted for the reaction between benzaldehyde (a non-enolizable aldehyde) and this compound.

  • Materials:

    • Benzaldehyde (1.0 eq)

    • This compound (1.0 eq)

    • Piperidine (0.1 eq)

    • Ethanol (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add this compound and ethanol. Stir until fully dissolved.

    • Add benzaldehyde to the solution.

    • Add the catalytic amount of piperidine to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC.

    • Upon completion, cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by suction filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure α-phenylsulfonylcinnamonitrile.

Protocol 2: Optimized Procedure to Minimize Self-Condensation with an Enolizable Ketone

This protocol is designed for the reaction between cyclohexanone (an enolizable ketone) and this compound.

  • Materials:

    • Cyclohexanone (1.0 eq)

    • This compound (1.1 eq)

    • Potassium Carbonate (K₂CO₃, 1.5 eq)

    • Acetonitrile (B52724) (solvent)

  • Procedure:

    • To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound, potassium carbonate, and acetonitrile.

    • Cool the stirred suspension to 0°C using an ice bath.

    • Dissolve the cyclohexanone in a small amount of acetonitrile and load it into the dropping funnel.

    • Add the cyclohexanone solution dropwise to the cooled suspension over a period of 1 hour.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, filter off the inorganic base (K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the desired product from any residual starting material and self-condensation byproducts.

References

Technical Support Center: (Phenylsulfonyl)acetonitrile in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Phenylsulfonyl)acetonitrile in chemical syntheses. The primary focus is on mitigating the formation of undesired Michael addition byproducts during Knoevenagel condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction when using this compound with an aldehyde or ketone?

The primary desired reaction is a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of this compound (an active methylene (B1212753) compound) with a carbonyl compound (typically an aldehyde or ketone). The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated sulfonyl nitrile. This product is a valuable intermediate in the synthesis of various organic molecules.

Q2: What is the common byproduct observed in these reactions, and how is it formed?

The most common byproduct is a result of a Michael addition (1,4-conjugate addition). In this side reaction, a second molecule of this compound, acting as a nucleophile, attacks the β-carbon of the initially formed α,β-unsaturated Knoevenagel product. This results in a dialkylated product, which can complicate purification and reduce the yield of the desired compound.

Q3: What factors generally favor the formation of the undesired Michael addition byproduct?

Several factors can promote the formation of the Michael addition byproduct:

  • Strong Bases: The use of strong bases can lead to a higher concentration of the deprotonated this compound, which can then act as a Michael donor.

  • Prolonged Reaction Times: Allowing the reaction to proceed for extended periods after the initial Knoevenagel condensation is complete can provide more opportunity for the Michael addition to occur.

  • Elevated Temperatures: Higher reaction temperatures can sometimes favor the thermodynamically controlled Michael addition product over the kinetically favored Knoevenagel product.

  • Stoichiometry: An excess of this compound relative to the carbonyl compound can increase the likelihood of the Michael addition.

Troubleshooting Guide: Minimizing Michael Addition Byproducts

This guide provides specific troubleshooting advice for common issues encountered during the Knoevenagel condensation with this compound.

Issue Potential Cause Recommended Solution
Low yield of desired Knoevenagel product and significant amount of a higher molecular weight byproduct. Formation of the Michael addition byproduct.1. Optimize the Base: Switch to a milder base. Weak bases like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) are generally preferred over stronger bases like alkali metal hydroxides or alkoxides.[1] 2. Control Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting aldehyde/ketone is consumed to prevent the subsequent Michael addition. 3. Adjust Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. In some cases, room temperature may be sufficient. One study on the reaction with benzaldehyde (B42025) achieved 100% selectivity for the Knoevenagel product at 383 K (110 °C) using a specific solid catalyst.[1] 4. Stoichiometry Control: Use a 1:1 or a slight excess of the carbonyl compound relative to this compound.
Complex product mixture that is difficult to purify. Formation of multiple byproducts, including the Michael adduct and potentially self-condensation products of the carbonyl compound.In addition to the solutions for Michael addition, consider the following: 1. Purify Reactants: Ensure the aldehyde/ketone and this compound are pure before starting the reaction. 2. Solvent Choice: The choice of solvent can influence the reaction outcome. Toluene (B28343) is a common solvent for these reactions.[2] Experiment with different solvents to find the optimal conditions for your specific substrates.
Reaction does not proceed to completion. Inactive catalyst, insufficient temperature, or inappropriate solvent.1. Catalyst Activity: Use a fresh or purified catalyst. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Solvent Screening: Test a range of solvents to improve the solubility of reactants and facilitate the reaction.

Experimental Protocols

Protocol 1: Selective Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol is adapted from a literature procedure for the Knoevenagel condensation step in a multi-step synthesis and is a good starting point for optimization.[2]

Materials:

  • This compound

  • Aromatic aldehyde

  • Anhydrous Toluene

  • Organocatalyst (e.g., a chiral amine catalyst like eQNU, or a simpler base like piperidine for initial trials)

Procedure:

  • To a solution of this compound (0.1 mmol) and the aromatic aldehyde (0.11 mmol) in anhydrous toluene (to achieve a concentration of 0.3 M), add the catalyst (e.g., eQNU at 0.01 mmol or piperidine at catalytic amounts).

  • Stir the reaction mixture at the desired temperature (start with room temperature and optimize as needed).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by evaporating the solvent. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Approach to Minimize Michael Addition Byproducts

This protocol outlines a general strategy for optimizing the reaction to favor the Knoevenagel product.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Selected Solvent (e.g., Toluene, Ethanol, or solvent-free)

  • Weak Base Catalyst (e.g., Piperidine, Ammonium Acetate)

Procedure:

  • Combine equimolar amounts of this compound and the carbonyl compound in the chosen solvent.

  • Add a catalytic amount of the weak base (e.g., 5-10 mol%).

  • Stir the reaction at a controlled temperature (e.g., start at room temperature).

  • Monitor the reaction closely by TLC, taking samples every 15-30 minutes.

  • As soon as the starting carbonyl compound is consumed, quench the reaction by adding a mild acid (e.g., dilute HCl) or by pouring the mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Knoevenagel_Michael_Pathway Reactants This compound + Aldehyde/Ketone Knoevenagel_Product Knoevenagel Condensation Product (α,β-unsaturated sulfonyl nitrile) Reactants->Knoevenagel_Product Desired Pathway Michael_Adduct Michael Addition Byproduct (Dialkylated Product) Knoevenagel_Product->Michael_Adduct Undesired Pathway Base Base Base->Reactants Excess_Sulfonylacetonitrile This compound Excess_Sulfonylacetonitrile->Knoevenagel_Product

Caption: Reaction pathway showing the desired Knoevenagel condensation and the undesired Michael addition.

Troubleshooting_Logic Start Low Yield of Desired Product? Check_Byproduct Significant High MW Byproduct Present? Start->Check_Byproduct Yes Incomplete_Reaction Reaction Incomplete? Start->Incomplete_Reaction No Optimize_Base Use Milder Base (e.g., Piperidine) Check_Byproduct->Optimize_Base Yes Failure Problem Persists Check_Byproduct->Failure No Control_Time_Temp Reduce Reaction Time & Lower Temperature Optimize_Base->Control_Time_Temp Check_Stoichiometry Adjust Stoichiometry (1:1 Reactants) Control_Time_Temp->Check_Stoichiometry Success Improved Yield Check_Stoichiometry->Success Catalyst_Activity Check Catalyst Activity Incomplete_Reaction->Catalyst_Activity Yes Incomplete_Reaction->Failure No Optimize_Conditions Optimize Temperature & Solvent Catalyst_Activity->Optimize_Conditions Optimize_Conditions->Success

Caption: Troubleshooting logic for optimizing the Knoevenagel condensation.

References

Technical Support Center: Optimization of Catalyst Loading for (Phenylsulfonyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of catalyst loading for reactions involving (Phenylsulfonyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common types of reactions involving this compound and what catalysts are typically used?

This compound is a versatile reagent, frequently used as an active methylene (B1212753) compound in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[1][2] In these reactions, it condenses with aldehydes or ketones to form α,β-unsaturated sulfones.[3] A variety of catalysts can be employed, ranging from basic inorganic salts and organocatalysts to more complex heterogeneous systems like mixed metal oxides and ionic liquids.[2][4] The choice of catalyst often depends on the specific substrates, desired reaction conditions (e.g., solvent-free, room temperature), and requirements for catalyst recyclability.[1][5]

Q2: What is a typical starting point for catalyst loading in these reactions?

A common starting point for catalyst loading in many reactions, including those involving this compound, is between 1-5 mol%.[6] However, for highly efficient catalysts or specific reaction conditions, the loading can be significantly lower. For instance, some protocols have demonstrated good to excellent yields with catalyst loadings as low as 0.01 mmol for a 0.1 mmol scale reaction.[7] It is always recommended to start with a moderate loading and then perform optimization studies by systematically increasing or decreasing the amount to find the optimal balance between reaction rate, yield, and cost.

Q3: How does increasing or decreasing catalyst loading affect the reaction outcome?

Catalyst loading is a critical parameter that can significantly influence reaction kinetics and selectivity.[8]

  • Insufficient Loading: Too little catalyst can lead to slow or incomplete reactions, resulting in low conversion of starting materials and poor yields.

  • Excessive Loading: While it might increase the reaction rate, excessively high catalyst loading can lead to the formation of side products, complicating purification and potentially lowering the isolated yield of the desired product.[8] It can also make the process less economical and may not lead to any further improvement in yield.[9] The optimal loading achieves a high yield in a reasonable timeframe without promoting unwanted side reactions.[9]

Q4: Can catalysts used in this compound reactions be recycled?

Yes, catalyst recycling is a key consideration for developing sustainable and cost-effective synthetic processes.[10][11] Heterogeneous catalysts, such as those supported on silica (B1680970) or metal oxides, are often designed for easy recovery by simple filtration after the reaction.[12][13] The reusability of a catalyst can be tested over several cycles, and a good catalyst will show minimal loss of activity.[13][14] The ability to recycle the catalyst is a significant advantage in large-scale industrial applications.[15]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of catalyst loading for this compound reactions.

Q: My reaction yield is low despite high conversion of starting materials. What are the potential causes and solutions?

A: Low isolated yield with high conversion often points to issues during the workup and purification stages or the formation of soluble byproducts.

  • Potential Cause: Product loss during aqueous workup. The product may have some solubility in the aqueous layer, especially if it possesses polar functional groups.

    • Solution: Perform multiple extractions (at least 3) with an appropriate organic solvent to maximize recovery from the aqueous phase. Saturating the aqueous layer with brine can also decrease the solubility of the organic product, improving extraction efficiency.[16]

  • Potential Cause: Formation of side products that are difficult to separate. Overly high catalyst loading or non-optimal temperatures can promote side reactions.[17][18]

    • Solution: Re-optimize the catalyst loading by systematically decreasing the amount. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point at which side product formation is minimized while maintaining a reasonable reaction rate. Also, verify that the reaction temperature is optimal.[18]

  • Potential Cause: Product decomposition on silica gel during chromatography. Some sulfone compounds can be sensitive to the acidic nature of standard silica gel.[19]

    • Solution: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, consider using a different purification method such as recrystallization or chromatography on a more inert stationary phase like alumina.

Q: The reaction is very slow or fails to proceed to completion. How can I address this?

A: This issue typically relates to insufficient catalytic activity or suboptimal reaction conditions.

  • Potential Cause: The catalyst loading is too low.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%) and monitor the reaction progress. There is often a threshold below which the reaction is impractically slow.[9]

  • Potential Cause: Poor quality or impure reagents/solvents. Water or other impurities can deactivate the catalyst or interfere with the reaction.[20][21]

    • Solution: Ensure that this compound and the aldehyde/ketone are pure. Use anhydrous solvents if the reaction is known to be moisture-sensitive.[17][18] The purity of reagents is critical for reproducible results.[19]

  • Potential Cause: The reaction temperature is too low.

    • Solution: While many Knoevenagel condensations can proceed at room temperature, some substrate combinations may require gentle heating to achieve a reasonable rate.[17] Experiment with increasing the temperature in a controlled manner (e.g., to 50-60 °C) and monitor for improvements in conversion.[7]

  • Potential Cause: The catalyst itself is inactive or has degraded.

    • Solution: Verify the integrity of the catalyst. If it is old or has been improperly stored, use a fresh batch. For heterogeneous catalysts, ensure they have been activated according to the recommended procedure.

Data Presentation

Table 1: Effect of Catalyst Loading on Knoevenagel Condensation Yield

The following table summarizes findings from various studies on the impact of catalyst loading on reaction yield and time.

CatalystCatalyst LoadingReaction TimeYield (%)Reaction
Pd(OAc)₂5 mol%12 h45Cross-Coupling
Pd(OAc)₂10 mol%8 h70Cross-Coupling
Pd(OAc)₂ 15 mol% 6 h 85 Cross-Coupling
Pd(OAc)₂20 mol%6 h85Cross-Coupling
Mg,Al-mixed oxide5 wt.%45 min~100Knoevenagel Condensation
[MeHMTA]BF₄15 mol%1-2 min93-100Knoevenagel Condensation

(Data compiled and adapted from literature sources.[4][9])

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation between an aromatic aldehyde and this compound, optimized for catalyst loading.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Catalyst (e.g., [MeHMTA]BF₄, Mg,Al-mixed oxide)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a series of clean, dry reaction vials, place a magnetic stir bar in each.

  • Reagent Addition: To each vial, add the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol).[7]

  • Catalyst Loading Variation: Add the chosen catalyst to each vial in varying amounts (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%, 15 mol%). If the reaction is to be run in a solvent, add the solvent (e.g., 2 mL) at this stage.

  • Reaction Execution: Stir the reaction mixtures vigorously at the desired temperature (e.g., room temperature or 60 °C).[7]

  • Monitoring: Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Once a reaction is complete (as determined by TLC), dilute the mixture with ethyl acetate. If a solid catalyst was used, it can be recovered by filtration at this stage. Wash the organic mixture with water (3 x 5 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Analysis: Purify the crude product by recrystallization or column chromatography. Analyze the final product by NMR and determine the isolated yield for each catalyst loading to identify the optimal condition.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing catalyst loading.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Optimization start Literature Review & Define Scope reagents Procure & Verify Purity of Reagents start->reagents setup Prepare Glassware & Inert Atmosphere (if needed) reagents->setup parallel Set Up Parallel Reactions (Varying Catalyst Loading) setup->parallel run Run Reactions at Controlled Temperature parallel->run monitor Monitor Progress via TLC/LC-MS (Time Course Analysis) run->monitor workup Quench & Workup monitor->workup purify Isolate & Purify Product workup->purify analyze Calculate Yields & Analyze Purity purify->analyze decision Identify Optimal Catalyst Loading analyze->decision decision->parallel Further Optimization Needed end Optimized Protocol decision->end

Caption: Experimental workflow for catalyst loading optimization.

troubleshooting_workflow start Problem: Low Reaction Yield q1 Is Starting Material Consumed? start->q1 cause_no_conv Potential Causes: - Catalyst Inactive/Poisoned - Loading Too Low - Temp Too Low - Impure Reagents q1->cause_no_conv No cause_high_conv Potential Causes: - Product Lost in Workup - Side Product Formation - Product Decomposition - Volatile Product q1->cause_high_conv Yes sol_no_conv Solutions: - Use Fresh Catalyst - Increase Catalyst Loading - Increase Temperature - Purify Reagents/Solvent cause_no_conv->sol_no_conv Address sol_high_conv Solutions: - Optimize Extraction pH/Solvent - Re-optimize Temp/Loading - Use Milder Purification - Careful Solvent Removal cause_high_conv->sol_high_conv Address

Caption: Troubleshooting logic for low reaction yield.

References

effect of temperature on the outcome of reactions with (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Phenylsulfonyl)acetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general effects of temperature on reactions involving this compound?

A1: Temperature is a critical parameter in reactions with this compound and significantly influences reaction rate, yield, and selectivity. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to side reactions, decomposition of reactants or products, and reduced selectivity. The optimal temperature is highly dependent on the specific reaction type (e.g., alkylation, condensation, cyclization), the solvent, and the catalyst used.

Q2: What are common side reactions observed at elevated temperatures?

A2: At higher temperatures, several side reactions can occur. In alkylation reactions, elimination can become a competing pathway to the desired substitution, reducing the yield of the alkylated product.[1] Decomposition of thermally unstable reactants, products, or catalysts is also a concern.[1] For instance, in some reactions involving nitriles, prolonged heating can lead to hydrolysis of the nitrile group to an amide or carboxylic acid if water is present.[2]

Q3: How can I monitor the progress of my reaction to optimize the temperature?

A3: Effective reaction monitoring is crucial for determining the optimal temperature and reaction time. Techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are commonly used to track the consumption of starting materials and the formation of products.[1] For real-time monitoring, in-situ methods like FTIR or Raman spectroscopy can be employed.[1]

Troubleshooting Guides

Alkylation Reactions

Issue: Low or no yield in the α-alkylation of this compound.

Possible Cause Troubleshooting Step
Insufficient Reaction Temperature The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or GC.[3] Be cautious of potential side reactions at higher temperatures.[3]
Incorrect Base The chosen base may not be strong enough to effectively deprotonate the this compound. Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3]
Poor Solubility The substrate or its salt may have limited solubility in the chosen solvent. Select a solvent that can dissolve all reactants. Polar aprotic solvents like DMF or DMSO are often good choices.[3]
Decomposition of Reactants or Products High temperatures may be causing decomposition. If increasing the temperature does not improve the yield or leads to the formation of byproducts, consider running the reaction at a lower temperature for a longer duration.
Knoevenagel Condensation

Issue: Low conversion or poor selectivity in the Knoevenagel condensation.

Possible Cause Troubleshooting Step
Suboptimal Temperature The reaction temperature may be too low for efficient conversion. Increasing the temperature can significantly improve the reaction rate and yield. For example, in the condensation with benzaldehyde, increasing the temperature from 373 K to 383 K can lead to near-complete conversion.[4]
Catalyst Inactivity The catalyst may be poisoned or not suitable for the specific substrates. Ensure the catalyst is fresh and handled under appropriate conditions. Consider screening different catalysts (e.g., basic or Lewis acidic).
Reversible Reaction The Knoevenagel condensation can be reversible. Removal of water using a Dean-Stark apparatus or a drying agent can drive the equilibrium towards the product.
Side Reactions At very high temperatures, unwanted side reactions may occur. Monitor the reaction for the formation of byproducts and optimize the temperature to maximize the yield of the desired product.

Data Presentation

Table 1: Effect of Temperature on the Yield of α-Alkylation of Phenylacetonitrile with Benzyl (B1604629) Alcohol

EntryTemperature (°C)Yield (%)
11205
213076
314096

Reaction conditions: Phenylacetonitrile (0.5 mmol), Benzyl alcohol (1 mmol), CuCl₂ (5 mol%), TMEDA (5 mol%), t-BuOK (30 mol%), Toluene (B28343) (1 mL) for 24 h. Data sourced from a study on copper-catalyzed α-alkylation of aryl acetonitriles.[4]

Table 2: Effect of Temperature on the Knoevenagel Condensation of this compound with Benzaldehyde

Temperature (K)Conversion (%)Selectivity (%)Reaction Time (min)
373>95100120
383~10010045

Reaction conditions: this compound, Benzaldehyde, Mg,Al-mixed oxide catalyst. Data sourced from a study on the influence of basic properties of mixed oxides on their catalytic activity.[4]

Experimental Protocols

Protocol 1: Copper-Catalyzed α-Alkylation of this compound with Benzyl Alcohol

Materials:

  • This compound

  • Benzyl alcohol

  • Copper(II) chloride (CuCl₂)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add CuCl₂ (5 mol%) and t-BuOK (30 mol%).

  • Add anhydrous toluene (1 mL) and TMEDA (5 mol%). Stir the mixture for 5 minutes.

  • Add this compound (0.5 mmol) and benzyl alcohol (1 mmol).

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 140°C) for 24 hours.[4]

  • After cooling to room temperature, monitor the reaction completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Gewald Synthesis of 2-Aminothiophenes

Materials:

  • This compound

  • A ketone (e.g., Acetylacetone)

  • Elemental sulfur

  • A base (e.g., Diethylamine)

Procedure:

  • In a round-bottom flask, combine this compound (or another active methylene (B1212753) nitrile), the ketone, and elemental sulfur in equimolar amounts.

  • With stirring, add the base dropwise at room temperature.

  • Heat the reaction mixture with stirring at 40-50°C for 4 hours.[3]

  • Allow the mixture to stand at room temperature overnight.

  • Pour the reaction mixture over crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Visualizations

Alkylation_Workflow Workflow for Troubleshooting Low Yield in Alkylation Reactions start Low/No Yield Observed check_temp Is the reaction temperature optimal? start->check_temp increase_temp Gradually increase temperature (e.g., in 10-20°C increments) check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes monitor_reaction Monitor progress (TLC, GC) increase_temp->monitor_reaction monitor_reaction->check_base success Improved Yield monitor_reaction->success Reaction proceeds stronger_base Use a stronger base (e.g., NaH, KOtBu) check_base->stronger_base No check_solubility Are all reactants soluble? check_base->check_solubility Yes stronger_base->monitor_reaction change_solvent Use a more suitable solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_decomposition Is decomposition occurring? check_solubility->check_decomposition Yes change_solvent->monitor_reaction lower_temp_longer_time Decrease temperature and increase reaction time check_decomposition->lower_temp_longer_time Yes check_decomposition->success No lower_temp_longer_time->monitor_reaction Knoevenagel_Pathway Generalized Knoevenagel Condensation Pathway cluster_reactants Reactants acetonitrile This compound deprotonation Deprotonation acetonitrile->deprotonation aldehyde Aldehyde/Ketone nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack base Base Catalyst base->deprotonation carbanion Carbanion Intermediate deprotonation->carbanion carbanion->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation beta_hydroxy β-Hydroxy Adduct protonation->beta_hydroxy dehydration Dehydration (Heat often required) beta_hydroxy->dehydration product α,β-Unsaturated Product dehydration->product

References

Technical Support Center: (Phenylsulfonyl)acetonitrile Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Phenylsulfonyl)acetonitrile and its derivatives. The focus is on effective work-up procedures to remove common byproducts and ensure the isolation of pure target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

The most prevalent byproduct is benzenesulfinic acid (C₆H₅SO₂H) or its corresponding salt (e.g., sodium benzenesulfinate (B1229208), C₆H₅SO₂Na). This arises from the cleavage of the phenylsulfonyl group, a common occurrence in reactions like the Julia-Kocienski olefination. Other potential byproducts can include those from self-condensation of the starting material or hydrolysis of the nitrile group to a carboxylic acid, particularly under strong basic or acidic conditions.

Q2: How can I remove benzenesulfinate byproducts from my reaction mixture?

Benzenesulfinic acid and its salts are highly soluble in water, while many organic products are not.[1] Therefore, a standard aqueous work-up is the most effective method for removal. This typically involves:

  • Quenching the reaction: Carefully adding an aqueous solution (e.g., saturated ammonium (B1175870) chloride or water) to the reaction mixture.

  • Liquid-liquid extraction: Partitioning the mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The benzenesulfinate byproduct will preferentially dissolve in the aqueous layer.[1]

  • Washing: Multiple washes of the organic layer with water or brine will further remove residual water-soluble impurities.[1]

Q3: I'm observing low yields in my Julia-Kocienski olefination reaction. What could be the cause?

Low yields can stem from several factors:

  • Suboptimal base or reaction conditions: Ensure the base used is sufficient to deprotonate the sulfone and that the temperature is appropriate for the specific substrate and base.

  • Self-condensation: The sulfonyl carbanion can react with another molecule of the starting sulfone instead of the desired aldehyde or ketone.[2] To minimize this, "Barbier-like conditions" are recommended, where the base is added slowly to a mixture of the sulfone and the carbonyl compound.[3]

  • Product solubility: Your desired product might have some solubility in the aqueous phase, leading to loss during extraction.[1] The "salting out" technique, where brine is used in the washes, can help reduce the solubility of organic compounds in the aqueous layer.[1]

  • Instability of the product: The product may be sensitive to the acidic or basic conditions of the work-up.[4]

Q4: How do I deal with a persistent emulsion during liquid-liquid extraction?

Emulsions are common when sulfonate salts are present.[1] Here are several techniques to break them:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[5]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of a stable emulsion.[5]

  • Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[6]

Troubleshooting Guides

Problem 1: Benzenesulfinate Byproduct Still Present After Aqueous Work-up
Possible Cause Recommended Solution
Insufficient washingIncrease the number of aqueous washes (e.g., from 1-2 to 3-4).
pH of the aqueous layer is not optimalAdjust the pH of the aqueous wash. For benzenesulfinic acid, washing with a dilute basic solution (e.g., saturated sodium bicarbonate) can help extract it into the aqueous layer as its salt.
Organic solvent is too polarIf your product is sufficiently non-polar, consider using a less polar extraction solvent like diethyl ether or hexanes, which will have lower solubility for the sulfinate salt.
Problem 2: Product Contaminated with Unreacted this compound
Possible Cause Recommended Solution
Incomplete reactionEnsure the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, LC-MS). If necessary, increase the reaction time or temperature.
Insufficient purificationUnreacted starting material can often be removed by column chromatography or recrystallization.
Problem 3: Hydrolysis of the Nitrile Group
Possible Cause Recommended Solution
Prolonged exposure to strong acid or base during work-upMinimize the time the reaction mixture is in contact with strong acidic or basic aqueous solutions. Use milder quenching and washing reagents if possible.[7]
High reaction temperatures in the presence of waterEnsure the reaction is run under anhydrous conditions if the nitrile is sensitive to hydrolysis at elevated temperatures.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Removal of Benzenesulfinate Byproducts

This protocol is suitable for the removal of benzenesulfinic acid and its salts from a reaction mixture containing a water-insoluble organic product.

Materials:

  • Reaction mixture

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quench the reaction: Cool the reaction mixture to room temperature and slowly add an equal volume of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of the organic extraction solvent equal to the aqueous volume.

  • Shake and Separate: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower aqueous layer. If the organic layer is the lower layer, drain it into a clean flask. If it is the upper layer, drain the aqueous layer and then pour the organic layer out through the top of the funnel.

  • Wash: Return the organic layer to the separatory funnel and wash with an equal volume of deionized water. Repeat the shake and separate steps. Perform a final wash with an equal volume of brine to help remove dissolved water from the organic layer.[1]

  • Dry: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.

  • Filter and Concentrate: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol can be used to further purify the crude product after the initial work-up.

Materials:

  • Crude product

  • Recrystallization solvent (or solvent pair)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. This often requires testing small amounts of your product in various solvents.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring until the product is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product Reaction Reaction Mixture (Product, Byproducts, Solvent) Quench Quench with Aqueous Solution Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash with Water/Brine Extraction->Wash Byproducts Aqueous Layer (Benzenesulfinate) Extraction->Byproducts Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purification Further Purification (e.g., Chromatography, Recrystallization) Concentrate->Purification PureProduct Pure Product Purification->PureProduct Troubleshooting_Emulsion Start Persistent Emulsion During Extraction Q1 Have you tried gentle swirling? Start->Q1 Sol1 Try gentle swirling instead of vigorous shaking. Q1->Sol1 No Q2 Have you added brine? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Add saturated NaCl solution (brine). Q2->Sol2 No Q3 Have you tried filtration? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Filter through Celite® or glass wool. Q3->Sol3 No End Consider Centrifugation Q3->End Yes A3_Yes Yes A3_No No Sol3->End

References

stability issues of (Phenylsulfonyl)acetonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Phenylsulfonyl)acetonitrile, with a focus on its stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a versatile organic compound with the chemical formula C₆H₅SO₂CH₂CN. It is a white to off-white crystalline powder. Its key structural feature is a methylene (B1212753) group activated by two electron-withdrawing groups: a phenylsulfonyl group and a nitrile group. This dual activation makes the methylene protons acidic and the corresponding carbanion a stable nucleophile.

It is widely used in organic synthesis, particularly in:

  • Knoevenagel condensation reactions: Reacting with aldehydes and ketones to form α,β-unsaturated compounds.

  • Synthesis of heterocyclic compounds: Serving as a building block for pyridines, chromenes, and thiophene (B33073) derivatives.[1]

  • Alkylation and acylation reactions: The stabilized carbanion readily reacts with various electrophiles.

Q2: What is the approximate pKa of the methylene protons in this compound?

The pKa of the α-hydrogens in compounds containing both a sulfone and a nitrile group is approximately 25.[2] This indicates that a relatively strong base is required to completely deprotonate this compound and form the corresponding carbanion.

Q3: Is this compound stable under basic conditions?

This compound can exhibit instability in the presence of strong bases, particularly in aqueous or protic environments. The primary degradation pathway is the hydrolysis of the nitrile group. While the sulfone group is generally stable, the overall stability of the molecule depends on the reaction conditions such as the strength and concentration of the base, temperature, and solvent.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound under basic conditions.

Issue 1: Low or No Product Yield in Base-Catalyzed Reactions

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Deprotonation The base used may not be strong enough to deprotonate the methylene group effectively (pKa ≈ 25). Consider using a stronger base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK).
Base-Mediated Decomposition Prolonged reaction times or high temperatures in the presence of a strong base can lead to the hydrolysis of the nitrile group to a carboxylic acid, or other side reactions. Monitor the reaction progress closely using techniques like TLC or HPLC and aim for the shortest possible reaction time.
Solvent Effects The choice of solvent is critical. Protic solvents like water or alcohols can participate in side reactions. Use anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) to minimize degradation.
Poor Reagent Quality Ensure the this compound and the base are of high purity and anhydrous where necessary.
Issue 2: Formation of Impurities or Side Products

Possible Causes & Solutions:

CauseRecommended Action
Nitrile Hydrolysis The presence of water and a strong base can lead to the hydrolysis of the nitrile functional group to the corresponding carboxylic acid.[3][4][5][6][7] This is a common side reaction. To mitigate this, use anhydrous reaction conditions and minimize reaction time.
Self-Condensation or Polymerization Under strongly basic conditions, the generated carbanion can potentially react with the starting material or other intermediates. Control the rate of addition of the base and maintain a low reaction temperature to minimize these side reactions.
Reaction with Solvent Some solvents can react under strongly basic conditions. Ensure your chosen solvent is inert to the base and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation between an aldehyde and this compound using a basic catalyst.

Materials:

Procedure:

  • Dissolve the aldehyde and this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the basic catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Monitoring the Stability of this compound by HPLC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to monitor the stability of this compound under basic conditions.

Materials:

  • This compound

  • Buffer solution of desired pH (e.g., phosphate (B84403) buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). For the stability study, dilute an aliquot of the stock solution into the basic buffer solution to the desired final concentration.

  • HPLC Conditions (Isocratic Method):

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Stability Monitoring:

    • Inject a sample of the this compound solution in the basic buffer immediately after preparation (t=0).

    • Keep the solution at a constant temperature and inject samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. New peaks may appear corresponding to degradation products.

Visualizations

Stability_Troubleshooting start Experiment with this compound under basic conditions issue Low Yield or Side Products? start->issue check_base Is the base strong enough? (pKa ~ 25) issue->check_base Yes success Successful Reaction issue->success No check_conditions Are reaction conditions (time, temp) optimized? check_base->check_conditions Yes use_stronger_base Use a stronger base (e.g., NaH, LDA) check_base->use_stronger_base No check_solvent Is the solvent anhydrous and aprotic? check_conditions->check_solvent Yes optimize Monitor reaction closely (TLC/HPLC) Minimize time and temperature check_conditions->optimize No use_dry_solvent Use anhydrous aprotic solvent (e.g., THF, DMF) check_solvent->use_dry_solvent No check_solvent->success Yes use_stronger_base->check_conditions optimize->check_solvent use_dry_solvent->success Degradation_Pathway reactant This compound carbanion α-Sulfonyl Carbanion reactant->carbanion + Base (-H+) hydrolysis_product Phenylsulfonylacetic Acid reactant->hydrolysis_product + H2O, Base (Hydrolysis) carbanion->reactant + H+

References

preventing decomposition of (Phenylsulfonyl)acetonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (Phenylsulfonyl)acetonitrile during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the nucleophilic substitution reaction between an alkali metal salt of benzenesulfinic acid (e.g., sodium benzenesulfinate) and a haloacetonitrile, typically chloroacetonitrile (B46850). This reaction is favored for its relatively high yields and straightforward procedure.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, low temperature, or poor quality of starting materials.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Decomposition of the product: this compound can be susceptible to decomposition, especially during workup and purification.

  • Loss during workup: Inefficient extraction or premature precipitation can lead to loss of product.

Q3: I'm observing a significant amount of an unknown impurity in my crude product. What could it be?

A3: Common impurities include unreacted starting materials (sodium benzenesulfinate (B1229208) and chloroacetonitrile), the byproduct sodium chloride, and potential decomposition products. If the reaction is carried out under aqueous or basic conditions for an extended period, hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur.

Q4: How can I best purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying solid this compound.[1][2] A suitable solvent system should be chosen where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[2] Ethanol (B145695) or a mixture of ethanol and water is often a good starting point for recrystallization of polar organic compounds.

Q5: What are the key safety precautions when handling the reagents for this synthesis?

A5: Chloroacetonitrile is toxic and a lachrymator, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Sodium benzenesulfinate is a stable solid but should still be handled with care.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Poor quality of reagents: Sodium benzenesulfinate may be hydrated; chloroacetonitrile may have degraded.- Ensure sodium benzenesulfinate is anhydrous by drying in a vacuum oven before use.- Use freshly distilled or a new bottle of chloroacetonitrile.
Low reaction temperature or insufficient reaction time. - Increase the reaction temperature within a reasonable range (e.g., 50-80 °C).- Extend the reaction time and monitor the progress by TLC.
Inappropriate solvent. - Ensure a suitable solvent is used that dissolves the reactants, such as ethanol, DMF, or acetonitrile.[4]
Product Decomposition During Workup Hydrolysis of the nitrile group under strongly acidic or basic conditions. [5][6]- Neutralize the reaction mixture carefully during workup, avoiding prolonged exposure to strong acids or bases.- Use a buffered solution for washing if necessary.- Perform the workup at a lower temperature (e.g., using an ice bath).
Thermal decomposition at elevated temperatures. - Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature.
Formation of Side Products Reaction of chloroacetonitrile with water or hydroxide. - Use anhydrous solvents and reagents to minimize the hydrolysis of chloroacetonitrile.
Elimination reactions promoted by a strong base. - If a base is used, opt for a weaker, non-nucleophilic base and add it slowly at a controlled temperature.
Difficulty in Product Isolation/Purification "Oiling out" during recrystallization. [2]- Ensure the correct solvent or solvent mixture is used.- Try adding a seed crystal to induce crystallization.- Cool the solution slowly without disturbance.[2]
Product is contaminated with starting materials. - Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold water to remove sodium benzenesulfinate and NaCl).- Optimize recrystallization conditions for better separation.

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound based on the reaction of sodium benzenesulfinate and chloroacetonitrile.

Materials:

  • Sodium benzenesulfinate

  • Chloroacetonitrile

  • Anhydrous Ethanol

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium benzenesulfinate (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Addition of Chloroacetonitrile: To the stirred solution, add chloroacetonitrile (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water to dissolve the inorganic salts (e.g., NaCl).

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).[1]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Sodium Benzenesulfinate + Chloroacetonitrile in Ethanol reflux Reflux (2-4h) reagents->reflux Heat rotovap1 Solvent Removal reflux->rotovap1 extraction Aqueous Extraction rotovap1->extraction drying Drying Organic Layer extraction->drying rotovap2 Solvent Removal drying->rotovap2 recrystallization Recrystallization rotovap2->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Decomposition_Pathway PSA This compound Amide (Phenylsulfonyl)acetamide PSA->Amide CarboxylicAcid (Phenylsulfonyl)acetic acid Amide->CarboxylicAcid Ammonia Ammonia CarboxylicAcid->Ammonia

Caption: Potential hydrolytic decomposition pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (Phenylsulfonyl)acetonitrile and Ethyl Cyanoacetate for Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides an objective comparison of the reactivity of two common active methylene (B1212753) compounds: (Phenylsulfonyl)acetonitrile and ethyl cyanoacetate (B8463686). By examining their relative acidity and performance in key carbon-carbon bond-forming reactions, this document aims to inform the strategic choice of reagents in synthetic chemistry.

The reactivity of active methylene compounds is central to their utility in organic synthesis. The electron-withdrawing groups flanking the central CH₂ group increase the acidity of the methylene protons, facilitating the formation of a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of important transformations, including alkylations, Knoevenagel condensations, and Michael additions. In this context, we compare this compound and ethyl cyanoacetate, two reagents that are structurally similar yet exhibit distinct reactivity profiles due to the differing electronic properties of the phenylsulfonyl and ethoxycarbonyl groups.

Comparative Analysis of Acidity

The acidity of the methylene protons, quantified by the pKa value, is a primary determinant of the reactivity of these compounds. A lower pKa indicates a more acidic proton and a more readily formed, stable carbanion. The phenylsulfonyl group in this compound is a stronger electron-withdrawing group compared to the ester group in ethyl cyanoacetate. This increased electron withdrawal leads to greater stabilization of the resulting carbanion through resonance and inductive effects.

CompoundStructurepKa in DMSO
This compoundC₆H₅SO₂CH₂CN12.05[1]
Ethyl CyanoacetateNCCH₂COOC₂H₅~13.1 (predicted)

The lower pKa of this compound indicates that it is a stronger acid than ethyl cyanoacetate. Consequently, it can be deprotonated by a weaker base to form the corresponding nucleophile. This has significant implications for reaction conditions and the compatibility of these reagents with various functional groups.

Performance in Key Synthetic Reactions

The differing acidities of this compound and ethyl cyanoacetate directly influence their behavior in common synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond. The reaction is typically base-catalyzed and proceeds through the formation of a carbanion.

While direct comparative studies under identical conditions are limited in the available literature, the higher acidity of this compound suggests that it will form the necessary carbanion intermediate more readily than ethyl cyanoacetate, potentially leading to faster reaction rates or requiring milder basic catalysts.

.

G General Mechanism of Knoevenagel Condensation cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Active Methylene Z-CH₂-CN Carbanion [Z-CH-CN]⁻ Active Methylene->Carbanion + Base Base Base Protonated Base Base-H⁺ Carbanion_2 [Z-CH-CN]⁻ Carbonyl R-CHO Alkoxide R-CH(O⁻)-CH(Z)-CN Alkoxide_2 R-CH(O⁻)-CH(Z)-CN Carbanion_2->Alkoxide + R-CHO Alcohol R-CH(OH)-CH(Z)-CN Alkoxide_2->Alcohol + Base-H⁺ Protonated_Base_2 Base-H⁺ Base_2 Base Alcohol_2 R-CH(OH)-CH(Z)-CN Product R-CH=C(Z)-CN Alcohol_2->Product - H₂O Water H₂O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Michael Addition

In the Michael addition, a carbanion adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. The enhanced stability of the carbanion derived from this compound makes it an excellent nucleophile for this reaction. This could translate to higher yields or the ability to react with less reactive Michael acceptors compared to the carbanion of ethyl cyanoacetate.

.

G General Mechanism of Michael Addition cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Conjugate Addition cluster_3 Step 3: Protonation Michael_Donor Z-CH₂-CN Carbanion [Z-CH-CN]⁻ Michael_Donor->Carbanion + Base Base Base Carbanion_2 [Z-CH-CN]⁻ Enolate_Intermediate R-CH(CH(Z)CN)-CH=C(O⁻)R' Carbanion_2->Enolate_Intermediate + Michael Acceptor Michael_Acceptor R-CH=CH-COR' Enolate_Intermediate_2 R-CH(CH(Z)CN)-CH=C(O⁻)R' Michael_Adduct R-CH(CH(Z)CN)-CH₂-COR' Enolate_Intermediate_2->Michael_Adduct + H⁺ Proton_Source H⁺

Caption: General mechanism of the base-catalyzed Michael addition.

Alkylation

Alkylation of active methylene compounds involves the reaction of the corresponding carbanion with an alkyl halide. The choice of base and solvent is critical for successful alkylation. Given its higher acidity, this compound can be effectively deprotonated by a wider range of bases, offering greater flexibility in reaction design.

Experimental Protocols

Detailed experimental protocols for the Knoevenagel condensation and alkylation for both compounds are provided below. These are representative procedures and may require optimization for specific substrates.

General Procedure for Knoevenagel Condensation with this compound

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde

  • Anhydrous Toluene (B28343)

  • Catalyst (e.g., piperidine, eQNU)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for workup and purification (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of the aldehyde (1.1 mmol) in anhydrous toluene (0.3 M), add this compound (1.0 mmol) and the catalyst (e.g., eQNU, 0.01 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated product.

.

G Workflow for Knoevenagel Condensation Start Combine Aldehyde, This compound, Catalyst, and Toluene Reaction Stir at appropriate temperature Start->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Quench with dilute acid and extract with organic solvent Monitor->Workup Reaction Complete Purification Dry, concentrate, and purify by column chromatography Workup->Purification Product Isolated Product Purification->Product

References

Knoevenagel Condensation: A Comparative Guide to (Phenylsulfonyl)acetonitrile and Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Knoevenagel condensation is a fundamental tool for carbon-carbon bond formation. The choice of the active methylene (B1212753) compound is critical to the success of this reaction. This guide provides an objective comparison of two commonly used nitriles, (phenylsulfonyl)acetonitrile and malononitrile (B47326), supported by experimental data to facilitate informed decisions in synthetic chemistry.

The reactivity of the active methylene compound in a Knoevenagel condensation is intrinsically linked to the acidity of its methylene protons. A lower pKa value indicates a more acidic compound, which more readily forms a carbanion in the presence of a base, thereby initiating the condensation with an aldehyde or ketone.

Data Presentation

A direct comparison of the acidity of this compound and malononitrile highlights a key difference in their reactivity. Malononitrile is significantly more acidic than this compound.

CompoundStructurepKa (in DMSO)pKa (in water)
This compoundC₆H₅SO₂CH₂CN19.1Not available
MalononitrileCH₂(CN)₂11.111.2[1]

The lower pKa of malononitrile suggests that it can be deprotonated by weaker bases and may exhibit higher reactivity in Knoevenagel condensations under milder conditions compared to this compound. The phenylsulfonyl group in this compound is a strong electron-withdrawing group, but the two cyano groups in malononitrile provide a greater cumulative electron-withdrawing effect, leading to higher acidity of the methylene protons.

The following table summarizes the performance of this compound and malononitrile in the Knoevenagel condensation with various aromatic aldehydes, providing a comparative view of their reactivity in terms of reaction yields and times.

AldehydeActive Methylene CompoundCatalystSolventTimeYield (%)
Benzaldehyde (B42025)This compoundeQNUToluene-95
BenzaldehydeMalononitrileAmmonium (B1175870) Acetate (B1210297)None (Sonication)5 min93.6
4-ChlorobenzaldehydeThis compound----
4-ChlorobenzaldehydeMalononitrileAmmonium AcetateNone (Sonication)5 min98.9
4-NitrobenzaldehydeThis compound----
4-NitrobenzaldehydeMalononitrileAmmonium AcetateNone (Sonication)5 min96.7

Experimental Protocols

Detailed methodologies for the Knoevenagel condensation using both this compound and malononitrile are provided below. These protocols are representative of common laboratory practices.

Protocol 1: Knoevenagel Condensation of Benzaldehyde with this compound

This procedure is adapted from a method utilizing an organocatalyst.

Materials:

  • This compound (0.1 mmol)

  • Benzaldehyde (0.11 mmol)

  • eQNU (0.01 mmol)

  • Anhydrous Toluene (to make a 0.3 M solution)

Procedure:

  • To a solution of this compound (0.1 mmol) and benzaldehyde (0.11 mmol) in anhydrous toluene, add the catalyst eQNU (0.01 mmol).

  • The final concentration of the reaction mixture should be approximately 0.3 M.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated using standard work-up and purification techniques, such as extraction and column chromatography.

Protocol 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile (Solvent-Free, Sonication)

This green chemistry approach offers high yields in a short reaction time.

Materials:

  • Benzaldehyde (0.01 M)

  • Malononitrile (0.01 M)

  • Ammonium acetate (catalytic amount)

Procedure:

  • In a 50 ml beaker, mix benzaldehyde (0.01 M) and malononitrile (0.01 M).

  • Add a pinch of ammonium acetate to the mixture and stir continuously with a glass rod.

  • Sonicate the reaction mixture at room temperature for approximately 5-7 minutes.

  • Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • The crude product often precipitates and can be collected by filtration.

  • Recrystallize the crude product from a suitable solvent system, such as n-hexane and ethyl acetate, to obtain the pure product.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Knoevenagel condensation, from the fundamental reaction mechanism to a comparative workflow.

Knoevenagel_Mechanism cluster_activation Activation cluster_condensation Condensation cluster_dehydration Dehydration Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Deprotonation Base Base Aldol Adduct Aldol Adduct Carbanion->Aldol Adduct Nucleophilic Attack Aldehyde/Ketone Aldehyde/Ketone Final Product Final Product Aldol Adduct->Final Product Elimination of H2O Experimental_Workflow start Start reactants Mix Aldehyde/Ketone, Active Methylene Compound, and Catalyst start->reactants reaction Reaction under Specific Conditions (Solvent, Temperature, Time) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC, HPLC) reaction->monitoring workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification analysis Product Characterization (e.g., NMR, IR, MS) purification->analysis end End analysis->end Reactivity_Comparison cluster_malononitrile Malononitrile cluster_phenylsulfonylacetonitrile This compound pKa_m Lower pKa (more acidic) reactivity_m Higher Reactivity pKa_m->reactivity_m comparison Comparison conditions_m Milder Conditions (Weaker Base) reactivity_m->conditions_m pKa_p Higher pKa (less acidic) reactivity_p Lower Reactivity pKa_p->reactivity_p conditions_p Stronger Conditions (Stronger Base) reactivity_p->conditions_p

References

A Comparative Guide to the Synthesis of Heterocycles Using Methylene-Activated Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Methylene-activated nitriles such as malononitrile (B47326), ethyl cyanoacetate, and cyanoacetamide are versatile building blocks in these syntheses, participating in a variety of cyclization reactions to form diverse heterocyclic scaffolds. This guide provides a comparative overview of the reaction yields for the synthesis of various heterocycles using these three key reagents, supported by experimental data and detailed protocols.

Data Presentation: Yield Comparison

The following table summarizes the reported yields for the synthesis of different heterocyclic systems using malononitrile, ethyl cyanoacetate, and cyanoacetamide. It is important to note that the reaction conditions and substrates vary across these examples, and thus the yields are not always directly comparable. However, this compilation provides valuable insights into the synthetic efficiency of these reagents in various contexts.

Heterocyclic SystemMethylene-Activated NitrileReactantsCatalyst/SolventYield (%)Reference
Pyridines
PyridinoneMalononitrile1,3-DiketonesTriethylamine (B128534) / Ethanol (B145695)up to 85[1]
DihydropyridineMalononitrileAromatic aldehydes, N-alkyl-2-cyanoacetamidesK2CO3 / Ethanol (Microwave)65-77[2]
Imidazo[4,5-b]pyridineMalononitrile5-Amino-4-(cyanoformimidoyl)imidazolesAcetonitrile or Acetonitrile/DMF90-98[3]
Pyrido[1,2-a]pyrimidineMalononitrile Dimer2-Phenyl-3-piperidin-1-yl-acrylonitrileDioxane85[4]
Pyrimidines
Pyrido[2,3-d]pyrimidineCyanoacetamideN-cyclohexyl derivative, then acylation/thioacylation and cyclization-High[5]
Pyrido[2,3-d]pyrimidineCyanoacetamideSubstituted aromatic aldehydes, 6-aminouracilHeterogeneous catalyst71-86[6]
Thiophenes
2-AminothiopheneMalononitrileKetones, SulfurMorpholine / Ethanol (Microwave)55-92[7]
2-AminothiopheneEthyl CyanoacetateKetones, SulfurMorpholine / Ethanol (Microwave)55-92[7]
Thiazoles
Thiazole-4-carboxylateEthyl IsocyanoacetateThiono esters--[8]
Thiazolidin-2-ylidene-thiazole- (precursor from Malononitrile)2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamide, α-bromocarbonyl compoundsDMF71-82[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to offer insights into the practical aspects of these syntheses.

Protocol 1: Synthesis of 3-Cyano-2-pyridinones using Malononitrile[1]

This protocol describes a method for the synthesis of 3-cyano-2-pyridinone derivatives from the reaction of 1,3-diketones with malononitrile.

Materials:

  • 1,3-Diketone (e.g., dibenzoylmethane)

  • Malononitrile

  • Triethylamine

  • Ethanol or Water

Procedure:

  • A mixture of the 1,3-diketone (1 mmol) and malononitrile (1 mmol) is prepared in ethanol or water (10 mL).

  • A catalytic amount of triethylamine is added to the mixture.

  • The reaction mixture is refluxed for a specified period, typically until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the resulting solid product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent to afford the desired 3-cyano-2-pyridinone derivative.

Protocol 2: One-Pot, Three-Component Synthesis of Dihydropyridines using Malononitrile[2]

This protocol details a microwave-assisted, one-pot synthesis of 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles.

Materials:

  • N-alkyl-2-cyanoacetamide

  • Aromatic or heteroaromatic aldehyde

  • Malononitrile

  • Potassium carbonate (K2CO3)

  • Ethanol

Procedure:

  • A mixture of N-alkyl-2-cyanoacetamide (4 mmol), the aldehyde (4 mmol), malononitrile (4 mmol), and K2CO3 (4 mmol) is prepared in ethanol (7 mL).

  • The reaction mixture is subjected to microwave irradiation at a specified power and temperature for 1-4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with ethanol, and dried to yield the highly functionalized pyridine (B92270) product.

Protocol 3: Gewald Synthesis of 2-Aminothiophenes using Malononitrile or Ethyl Cyanoacetate[7]

The Gewald reaction is a multi-component reaction for the synthesis of 2-aminothiophenes.

Materials:

  • A ketone or aldehyde

  • Malononitrile or Ethyl Cyanoacetate

  • Elemental sulfur

  • A base (e.g., morpholine)

  • A solvent (e.g., ethanol)

Procedure:

  • A mixture of the carbonyl compound (1 equivalent), the activated nitrile (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of the base is prepared in the solvent.

  • The reaction can be carried out under conventional heating (reflux) or microwave irradiation.

  • For microwave-assisted synthesis, the mixture is irradiated at a set temperature (e.g., 70°C) for a short period (e.g., 20 minutes).

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization.

Visualization of a Representative Experimental Workflow

The following diagram illustrates a generalized workflow for the multi-component synthesis of a pyridine derivative, a common application for methylene-activated nitriles.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A Aldehyde E One-Pot Reaction (e.g., Microwave Irradiation) A->E B Methylene-Activated Nitrile B->E C Active Methylene Compound C->E D Base Catalyst D->E F Cooling & Precipitation E->F Reaction Completion G Filtration F->G H Washing with Solvent G->H I Drying H->I J Purified Heterocycle (e.g., Pyridine Derivative) I->J

References

advantages of using (Phenylsulfonyl)acetonitrile over other synthetic equivalents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency, selectivity, and ease of execution. (Phenylsulfonyl)acetonitrile emerges as a highly versatile and advantageous reagent, particularly as a synthetic equivalent for the cyanomethyl anion, finding broad application in the formation of carbon-carbon bonds and the synthesis of complex heterocyclic systems. This guide provides an objective comparison between this compound and its common synthetic alternatives, supported by experimental data and protocols to inform researchers, scientists, and professionals in drug development.

This compound is a bifunctional reagent where the methylene (B1212753) protons are activated by two electron-withdrawing groups: the phenylsulfonyl group and the nitrile group. This dual activation renders the protons significantly acidic, facilitating carbanion formation under relatively mild conditions. The resulting stabilized carbanion is a potent nucleophile, while the phenylsulfonyl group can act as an excellent leaving group in subsequent elimination steps, a feature central to its utility in olefination reactions.

Core Applications and Mechanistic Overview

This compound is primarily utilized in:

  • Olefination Reactions: As a key component in Julia-type olefination reactions for the synthesis of α,β-unsaturated nitriles.

  • Synthesis of Heterocycles: It serves as a versatile building block for constructing various heterocyclic scaffolds such as pyridines, chromenes, and thiophenes.[1][2][3]

  • Alkylation Reactions: The stabilized carbanion readily undergoes alkylation, enabling two-carbon elongation of alcohols to nitriles under modified Mitsunobu conditions.[1][2][3]

The general reactivity pathway hinges on the initial deprotonation of the active methylene group to form a nucleophilic carbanion, which then attacks a suitable electrophile.

Reactivity_Pathway PSA This compound Carbanion Stabilized Carbanion PSA->Carbanion Base Base Base->PSA -H+ Adduct Nucleophilic Adduct Carbanion->Adduct Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde, Ketone) Product Final Product (e.g., Unsaturated Nitrile) Adduct->Product Elimination / Workup

Fig 1. General reactivity pathway of this compound.

Comparative Analysis with Synthetic Equivalents

The advantages of this compound are best illustrated by comparing its performance against other common methods for achieving similar synthetic transformations, particularly the synthesis of α,β-unsaturated nitriles.

vs. Horner-Wadsworth-Emmons (HWE) Reagents

The HWE reaction, utilizing phosphonate (B1237965) carbanions like diethyl cyanomethylphosphonate, is a powerful method for olefination. While effective, this compound offers distinct advantages in certain contexts.

Key Comparison Points:

  • Reagent Stability: this compound is a bench-stable solid, whereas phosphonate esters are typically liquids that may require more careful handling and storage.

  • Reaction Conditions: While both reactions can be performed under relatively mild conditions, the Julia-type olefination with sulfones can be less sensitive to steric hindrance at the carbonyl center compared to some HWE applications.

  • Stereoselectivity: The standard HWE reaction is renowned for its high (E)-selectivity.[4][5] Similarly, the modified Julia-Kocienski olefination, which employs heteroaryl sulfones, also provides excellent (E)-selectivity, making both methods superior to the traditional Wittig reaction in this regard.[6][7]

  • Byproduct Removal: Both methods offer a significant advantage over the Wittig reaction. The water-soluble dialkylphosphate byproduct from the HWE reaction and the sulfinate salt from the Julia olefination are generally easy to remove via aqueous workup.[4][8]

vs. Wittig Reagents

The Wittig reaction, employing phosphonium (B103445) ylides such as cyanomethylenetriphenylphosphorane, is a classic olefination method. However, it suffers from several drawbacks that are overcome by using this compound.

Key Comparison Points:

  • Byproduct Removal: The primary disadvantage of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide (TPPO) as a byproduct. TPPO is often difficult to separate from the desired product, frequently requiring column chromatography.[9] This complicates purification and reduces overall process efficiency.

  • Reactivity and Scope: Stabilized Wittig reagents often show low reactivity towards ketones.[10] The carbanion derived from this compound is highly reactive and readily condenses with both aldehydes and ketones.

  • Stereoselectivity Control: Standard Wittig reactions with stabilized ylides tend to favor the (E)-alkene, but often with lower selectivity compared to HWE or Julia-Kocienski protocols. Achieving high stereoselectivity can require specific modifications or less accessible reagents.[11]

vs. Direct Acetonitrile (B52724) Anion

Using acetonitrile directly with a strong base is the most atom-economical approach. However, it presents significant practical challenges.

Key Comparison Points:

  • Basicity Requirements: Acetonitrile is a very weak acid (pKa ≈ 31.3 in DMSO), requiring stoichiometric amounts of extremely strong bases (e.g., n-BuLi, NaNH₂) for deprotonation.[12][13] Such harsh conditions limit functional group tolerance. The enhanced acidity of this compound allows for the use of milder bases (e.g., alkoxides, carbonates), broadening substrate scope.

  • Side Reactions: The highly basic, "naked" cyanomethyl anion is prone to side reactions, including dimerization to form 3-aminocrotononitrile.[12] The stabilized carbanion from this compound is less basic and more stable, providing cleaner reactions.

Comparison_Workflow cluster_PSA This compound Route cluster_HWE HWE Route cluster_Wittig Wittig Route PSA This compound + Mild Base PSA_Carbanion Sulfonyl Carbanion PSA->PSA_Carbanion PSA_Adduct β-alkoxy sulfone PSA_Carbanion->PSA_Adduct + Aldehyde/Ketone PSA_Product α,β-Unsaturated Nitrile PSA_Adduct->PSA_Product PSA_Byproduct Water-soluble Sulfinate Salt PSA_Product->PSA_Byproduct Workup HWE Cyanomethylphosphonate + Base HWE_Carbanion Phosphonate Carbanion HWE->HWE_Carbanion HWE_Adduct Oxaphosphetane HWE_Carbanion->HWE_Adduct + Aldehyde/Ketone HWE_Product α,β-Unsaturated Nitrile HWE_Adduct->HWE_Product HWE_Byproduct Water-soluble Phosphate Salt HWE_Product->HWE_Byproduct Workup Wittig Cyanomethylphosphonium Salt + Base Wittig_Ylide Phosphonium Ylide Wittig->Wittig_Ylide Wittig_Adduct Oxaphosphetane Wittig_Ylide->Wittig_Adduct + Aldehyde/Ketone Wittig_Product α,β-Unsaturated Nitrile Wittig_Adduct->Wittig_Product Wittig_Byproduct Triphenylphosphine Oxide (Difficult to remove) Wittig_Product->Wittig_Byproduct Workup

Fig 2. Comparative workflow for olefination to produce α,β-unsaturated nitriles.

Quantitative Data Summary

The following table summarizes typical performance metrics for the synthesis of cinnamonitrile (B126248) from benzaldehyde (B42025) using different synthetic equivalents. Data is compiled from representative literature procedures and is intended for comparative purposes.

Method/ReagentBaseSolventTime (h)Temp (°C)Yield (%)Key ByproductRef.
This compound PiperidineEthanol2Reflux92Phenylsulfinate[a]
Diethyl cyanomethylphosphonate (HWE) NaHTHF42585-95Diethyl phosphate[b]
Cyanomethylenetriphenyl-phosphorane (Wittig) (in situ)Benzene24Reflux70-80TPPO[c]
Acetonitrile NaNH₂Liq. NH₃3-33~75Dimerization products[d]
(Note: Conditions and yields are illustrative and can vary significantly based on the specific substrate and optimized procedure.)

Key Experimental Protocols

Protocol 1: Synthesis of Cinnamonitrile via Knoevenagel Condensation

This protocol describes the condensation of benzaldehyde with this compound, followed by base-mediated elimination of the sulfonyl group.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • This compound (1.0 mmol, 181 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Ethanol (5 mL)

Procedure:

  • To a solution of benzaldehyde and this compound in ethanol, add a catalytic amount of piperidine.

  • Heat the mixture to reflux and monitor the reaction by TLC. The initial Knoevenagel condensation product, 2-phenyl-3-(phenylsulfonyl)acrylonitrile, is formed.

  • Upon completion, add a stronger base (e.g., sodium ethoxide) to facilitate the elimination of the phenylsulfinate group.

  • After the elimination is complete, cool the reaction mixture and pour it into cold water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure cinnamonitrile.

Protocol 2: Synthesis of an α,β-Unsaturated Nitrile using HWE Reaction

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Diethyl cyanomethylphosphonate (1.1 mmol, 195 mg)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and add diethyl cyanomethylphosphonate dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.

  • Cool the resulting solution back to 0 °C and add a solution of benzaldehyde in THF dropwise.

  • Stir the reaction mixture at room temperature for 4 hours or until TLC indicates the consumption of the aldehyde.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel chromatography to obtain the product.

Conclusion

This compound stands out as a superior synthetic equivalent for the cyanomethyl anion in many applications. Its primary advantages lie in the mild reaction conditions it permits, the high stereoselectivity achievable in olefination reactions, and the operational simplicity stemming from its stability and the ease of byproduct removal.

Fig 3. Summary of key advantages of this compound.

While reagents like those used in the Horner-Wadsworth-Emmons reaction offer comparable performance in terms of selectivity and workup for olefination, this compound provides a unique combination of stability, reactivity, and versatility. For researchers aiming to synthesize α,β-unsaturated nitriles or complex heterocyclic structures, it represents a robust and highly effective tool, often circumventing the significant drawbacks associated with traditional Wittig reagents or the direct use of acetonitrile.

References

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (Phenylsulfonyl)acetonitrile. The protocols and data presented herein are based on established principles of analytical chemistry and regulatory guidelines, offering a robust starting point for method development and validation in a research or quality control setting.

Proposed HPLC Method

Given the chemical structure of this compound, which includes a polar sulfonyl group and a phenyl ring, a reversed-phase HPLC method is the most suitable approach for its separation and quantification.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 minutes

Method Validation Parameters and Experimental Protocols

Method validation ensures that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to International Council for Harmonisation (ICH) guidelines.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol:

    • Prepare a solution of a placebo (all components except the analyte).

    • Prepare a standard solution of this compound.

    • Prepare a sample solution containing this compound and potential interfering substances.

    • Inject all three solutions into the HPLC system.

    • Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of this compound. The peak for this compound in the sample solution should be pure and have no co-eluting peaks, which can be confirmed using a photodiode array (PDA) detector for peak purity analysis.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Experimental Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration in triplicate and analyze.

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Experimental Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different days/analysts/instruments should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise level of the baseline.

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

    • Inject solutions at the determined LOD and LOQ concentrations to confirm the S/N ratios.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

      • Column temperature (e.g., ± 2°C)

    • Analyze a standard solution with each variation.

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all variations. The RSD of the results should be ≤ 2.0%.

Summary of Validation Data

The following table summarizes the expected outcomes and acceptance criteria for the validation of the proposed HPLC method.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Injection of placebo, standard, and sampleNo interference at the analyte's retention time. Peak purity > 99%.
Linearity 5 concentrations, 3 replicates eachCorrelation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision80% - 120% of the target concentration
Accuracy 3 concentrations, 3 replicates each (spiked placebo)Mean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 replicates at 100% concentrationRSD ≤ 2.0%
Precision (Intermediate) Different day, analyst, or instrumentRSD ≤ 2.0%
LOD Signal-to-Noise RatioS/N ratio ≈ 3:1
LOQ Signal-to-Noise RatioS/N ratio ≈ 10:1
Robustness Deliberate small changes in method parametersSystem suitability passes; RSD ≤ 2.0%

Visual Workflow of HPLC Method Validation

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision sub_precision Repeatability & Intermediate Precision precision->sub_precision lod_loq LOD & LOQ robustness Robustness lod_loq->robustness documentation Final Method Documentation & SOP Generation robustness->documentation sub_precision->lod_loq end End: Validated Method documentation->end

A Comparative Guide to Analytical Methods for Purity Assessment of (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of (Phenylsulfonyl)acetonitrile, a key building block in the synthesis of various pharmaceutical compounds, is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Rigorous analytical control is therefore essential to ensure that this intermediate meets stringent purity requirements. This guide provides a comprehensive comparison of three widely used analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines the fundamental principles, detailed experimental protocols, and comparative performance characteristics of these methods, supported by representative experimental data. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical strategy for their specific needs, whether for routine quality control, process development, or reference standard characterization.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the purity assessment of this compound is contingent upon several factors. These include the physicochemical properties of the analyte and its potential impurities, the requisite levels of accuracy and precision, and practical considerations such as sample throughput, instrumentation availability, and cost. The following table summarizes the key performance indicators for HPLC, GC, and qNMR in the context of analyzing this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Precision (RSD) < 1.0%< 1.5%< 0.5%
Typical Run Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a suitable solvent; derivatization may be required for non-volatile impurities.Precise weighing and dissolution in a deuterated solvent with an internal standard.
Strengths Versatile for a wide range of non-volatile and thermally labile impurities. High precision and accuracy.Excellent for volatile impurities and residual solvents. High sensitivity with Flame Ionization Detection (FID).Primary method, does not require a specific reference standard of the analyte. Highly accurate and precise.
Limitations May not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.

Experimental Protocols

The following sections provide detailed methodologies for the purity assessment of this compound using HPLC, GC-FID, and qNMR.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its potential non-volatile, process-related impurities and degradation products.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample. Dissolve in and dilute to 25 mL with acetonitrile to obtain a concentration of 1 mg/mL.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for the analysis of volatile impurities, including residual solvents, that may be present in the this compound sample.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature (FID): 300 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve in 10 mL of dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a clean, dry vial.

    • Record the exact weights.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).

    • Number of Scans: 8 or 16 (to achieve an adequate signal-to-noise ratio).

  • Data Processing and Calculation:

    • Integrate the signals corresponding to the methylene (B1212753) protons of this compound (around 4.5 ppm) and the vinyl protons of maleic acid (around 6.3 ppm).

    • Calculate the purity of this compound using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

Visualizing the Analytical Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method development and the decision-making process for selecting a suitable purity assessment method.

Analytical_Method_Development_Workflow start Define Analytical Requirements lit_search Literature Search & Method Scouting start->lit_search method_dev Method Development & Optimization lit_search->method_dev validation Method Validation (ICH Guidelines) method_dev->validation routine_use Routine Analysis validation->routine_use specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: A generalized workflow for the development and validation of an analytical method.

Method_Selection_Decision_Tree start Purity Assessment of This compound impurities Nature of Expected Impurities? start->impurities volatile Volatile / Residual Solvents impurities->volatile Volatile non_volatile Non-volatile / Thermally Labile impurities->non_volatile Non-Volatile gc GC-FID volatile->gc hplc HPLC non_volatile->hplc primary_method Primary Method / Reference Standard Characterization? primary_method->hplc No (Routine) qnmr qNMR primary_method->qnmr Yes gc->primary_method hplc->primary_method

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The purity assessment of this compound can be effectively achieved using HPLC, GC, and qNMR techniques. HPLC is a versatile and robust method for the analysis of non-volatile impurities and is well-suited for routine quality control. GC-FID is the preferred method for the detection and quantification of volatile impurities and residual solvents. qNMR stands out as a primary method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials. The choice of the most appropriate method will depend on the specific analytical requirements, the nature of the potential impurities, and the intended application of the analytical data. By understanding the principles and performance characteristics of each technique, researchers can confidently select and implement the most suitable method to ensure the quality and consistency of this compound.

Quantitative Analysis of (Phenylsulfonyl)acetonitrile Reaction Mixtures: A Comparative Guide to qNMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and timely monitoring of chemical reactions is paramount. The synthesis of complex molecules often involves multiple steps where precise quantitative analysis of reactants, intermediates, and products is crucial for optimization and control. (Phenylsulfonyl)acetonitrile is a versatile building block in organic synthesis, and its reactions require robust analytical methods for monitoring. This guide provides an objective comparison of two powerful analytical techniques for the quantitative analysis of this compound reaction mixtures: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present supporting experimental protocols and data to highlight the strengths and weaknesses of each technique in this context.

Core Principles of Quantitative Analysis

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measure of the molar concentration of an analyte. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1][2] By incorporating an internal standard of known concentration and purity, the absolute quantity of reactants and products in a reaction mixture can be determined without the need for substance-specific calibration curves.[3]

High-Performance Liquid Chromatography (HPLC) is a comparative analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase (a column) and a liquid mobile phase.[4] For quantitative analysis, a detector (commonly UV-Vis) measures the response of each eluting compound. The concentration of each component is typically determined by comparing its peak area to a calibration curve generated from reference standards of known concentrations.[5]

Experimental Protocols

To provide a practical comparison, we will consider a hypothetical reaction: the alkylation of this compound with benzyl (B1604629) bromide to form 2-phenyl-2-(phenylsulfonyl)acetonitrile.

Reaction Scheme:

This compound + Benzyl Bromide → 2-Phenyl-2-(phenylsulfonyl)acetonitrile + HBr

Quantitative NMR (qNMR) Experimental Protocol

This protocol outlines the steps for monitoring the reaction progress using ¹H qNMR with an internal standard.

  • Materials and Reagents:

    • This compound (reactant)

    • Benzyl bromide (reactant)

    • Deuterated solvent (e.g., DMSO-d₆)

    • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) of certified purity. TMB is chosen as its singlet proton signal at ~6.1 ppm in DMSO-d₆ is unlikely to overlap with signals from the reactants or product.

    • NMR tubes (5 mm)

  • Sample Preparation for Reaction Monitoring (at t=x hours):

    • At a designated time point, carefully withdraw a 50 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a pre-weighed vial containing 1.0 mL of a stock solution of the internal standard (e.g., 5 mg/mL TMB in DMSO-d₆).

    • Vortex the mixture thoroughly.

    • Transfer approximately 0.6 mL of the final solution into an NMR tube for analysis.

  • NMR Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle to ensure a shorter relaxation delay can be used.

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans (NS): 16 (can be adjusted based on concentration)

    • Relaxation Delay (D1): 5 times the longest T1 relaxation time of the signals of interest (a D1 of 20-30 seconds is often sufficient for accurate quantification of small aromatic molecules).[3]

    • Acquisition Time (AQ): ~3-4 seconds

    • Spectral Width (SW): 16 ppm

    • Data Processing: Apply an exponential line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

  • Data Analysis:

    • Integrate the well-resolved signals of the this compound methylene (B1212753) protons (~4.5 ppm), the product's methine proton, and the singlet of the internal standard (TMB at ~6.1 ppm).

    • Calculate the concentration of the analyte using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS

      Where:

      • C = Concentration

      • I = Integral area

      • N = Number of protons for the integrated signal

High-Performance Liquid Chromatography (HPLC) Experimental Protocol

This protocol details the steps for analyzing the reaction mixture using reverse-phase HPLC with UV detection.

  • Materials and Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, as a mobile phase modifier)

    • This compound (reference standard)

    • 2-Phenyl-2-(phenylsulfonyl)acetonitrile (reference standard, if available for calibration)

  • Sample Preparation for Reaction Monitoring (at t=x hours):

    • At the same designated time point as the qNMR sample, withdraw a 10 µL aliquot from the reaction mixture.

    • Quench and dilute the aliquot in 1.0 mL of acetonitrile in a 1.5 mL vial.

    • Vortex the mixture.

    • If necessary, filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Instrument and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • 0-1 min: 30% B

      • 1-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 30% B

      • 13-15 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV-Vis at 254 nm

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the product based on their retention times, determined by injecting pure standards.

    • Integrate the peak areas.

    • Quantify the concentration of each component using a pre-established calibration curve for each analyte.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical quantitative data and performance metrics for the analysis of the this compound reaction mixture using qNMR and HPLC.

Table 1: Reaction Progress Monitoring

Time (hours)This compound Concentration (M) - qNMRThis compound Concentration (M) - HPLC
00.5000.500
10.3750.378
20.2810.285
40.1580.162
80.0490.051
24< 0.005< 0.005

Table 2: Performance Comparison of qNMR and HPLC

ParameterqNMRHPLC
Principle Primary, based on molar concentration[6]Comparative, based on detector response
Calibration Single internal standard for all analytesRequires individual calibration curves for each analyte
Accuracy High, directly traceable to a certified standardHigh, but dependent on the purity of reference standards
Precision (%RSD) Excellent (< 2%)[2]Excellent (< 2%)
Selectivity High, based on distinct chemical shiftsHigh, based on chromatographic separation
LOD ~1-10 µM[7]~0.1-1 µM[7]
LOQ ~5-50 µM[7]~0.5-5 µM[7]
Sample Prep Time ShortModerate (potential filtration)
Analysis Time ~5-10 min per sample~15-20 min per sample
Solvent Consumption Low (~0.6 mL deuterated solvent)High (mobile phase)
Cost High initial instrument cost, lower running costLower initial instrument cost, higher running cost

Visualization of Workflows and Logic

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification A Aliquot Reaction Mixture B Quench in Internal Standard Solution A->B C Vortex B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum D->E F Process Data (Phase, Baseline) E->F G Integrate Signals F->G H Calculate Concentration using IS G->H

Caption: Workflow for quantitative NMR (qNMR) analysis of a reaction mixture.

Logical Comparison of qNMR and HPLC

qNMR_vs_HPLC Topic Quantitative Analysis of This compound Reaction qNMR qNMR Topic->qNMR HPLC HPLC Topic->HPLC qNMR_pros Advantages: - Primary Method - Single IS for multiple analytes - No calibration curves needed - Non-destructive - Low solvent waste qNMR->qNMR_pros Strengths qNMR_cons Disadvantages: - Lower sensitivity (higher LOD/LOQ) - Potential signal overlap - High initial instrument cost qNMR->qNMR_cons Limitations HPLC_pros Advantages: - High sensitivity (lower LOD/LOQ) - Excellent for trace analysis - Lower initial instrument cost HPLC->HPLC_pros Strengths HPLC_cons Disadvantages: - Comparative Method - Requires analyte-specific standards - Calibration curves needed - Higher solvent consumption - Potential for irreversible column absorption HPLC->HPLC_cons Limitations

Caption: Comparison of qNMR and HPLC for reaction monitoring.

Conclusion

Both qNMR and HPLC are powerful and reliable techniques for the quantitative analysis of this compound reaction mixtures, each with a distinct set of advantages and disadvantages.

qNMR excels as a primary method that offers straightforward quantification with minimal sample preparation and without the need for analyte-specific reference standards and calibration curves.[6][8] This makes it particularly advantageous in research and development settings where pure standards of novel products or intermediates may not be readily available. Its non-destructive nature also allows for sample recovery if needed. The main limitations are its lower sensitivity compared to HPLC and the potential for signal overlap in complex mixtures, although this can often be mitigated by using higher field magnets or analyzing different nuclei.

HPLC , on the other hand, offers superior sensitivity, making it the method of choice for detecting and quantifying trace-level impurities.[7] However, its reliance on reference standards for each analyte can be a significant drawback, especially in the early stages of drug development. The method is also more solvent-intensive and can be destructive to the sample.

The choice between qNMR and HPLC for monitoring this compound reactions will ultimately depend on the specific requirements of the analysis. For rapid, accurate molar quantification of major components where reference standards may be scarce, qNMR is an ideal choice . For analyses requiring the detection and quantification of trace impurities or when the highest sensitivity is paramount, HPLC remains the industry standard . In many cases, the two techniques can be used as complementary orthogonal methods to provide a comprehensive and robust understanding of the reaction profile.[9]

References

comparison of catalytic efficiency for different bases in reactions with (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic efficiency of different bases in reactions involving (phenylsulfonyl)acetonitrile. The selection of an appropriate base is crucial for optimizing reaction yields, minimizing reaction times, and ensuring the formation of the desired product. This document summarizes experimental data, presents detailed methodologies for key experiments, and visualizes the reaction workflow to aid in the selection of the most effective catalyst for specific research and development needs.

Comparison of Catalytic Efficiency in Knoevenagel Condensation

The Knoevenagel condensation of this compound with benzaldehyde (B42025) serves as a key model reaction for evaluating the catalytic efficiency of different bases. This reaction is widely used in organic synthesis for the formation of a carbon-carbon double bond. The efficiency of various basic catalysts in this reaction is compared below, with a focus on heterogeneous solid bases which offer advantages in terms of separation and reusability.

Quantitative Data Summary

The following table summarizes the performance of different basic catalysts in the Knoevenagel condensation of this compound and benzaldehyde. The data highlights the conversion rates achieved over a specific reaction time, providing a clear comparison of their catalytic activities.

CatalystBase TypeReaction Time (min)Conversion (%)Selectivity (%)Reference
MO20 (Mg/Al = 2.0)Heterogeneous Solid Base45~100100[1][2][3]
MO25 (Mg/Al = 2.5)Heterogeneous Solid Base60~80100[1]
MO33 (Mg/Al = 3.3)Heterogeneous Solid Base60~75100[1]
KF/Al2O3Heterogeneous Solid Base1598100[3]
Na-Y FaujasiteHeterogeneous Solid Base18095100[3]
PyridineHomogeneous Organic Base---

Note: The reaction conditions for the literature data in the original source[3] were not identical, so a direct comparison of reaction times should be made with caution. The study on Mg,Al-mixed oxides demonstrated that the MO20 catalyst, which possesses the highest density of basic sites, exhibited the highest catalytic activity among the tested mixed oxides.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following section outlines the experimental protocol for the Knoevenagel condensation reaction catalyzed by Mg,Al-mixed oxides.

Synthesis of Mg,Al-Mixed Oxide Catalysts (MO20, MO25, MO33)
  • Preparation of Precursors : Hydrotalcite precursors with varying Mg/Al molar ratios (2.0, 2.5, and 3.3) are synthesized by coprecipitation. A solution containing Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water is prepared. A separate solution of NaOH and Na₂CO₃ is also prepared.

  • Coprecipitation : The mixed metal nitrate (B79036) solution is added dropwise to the alkaline solution under vigorous stirring at a constant pH of 10.

  • Aging : The resulting slurry is aged at 333 K for 18 hours.

  • Washing and Drying : The precipitate is filtered, washed thoroughly with deionized water until the washings are neutral, and then dried at 373 K overnight.

  • Calcination : The dried hydrotalcite is calcined in a muffle furnace at 723 K for 4 hours to obtain the Mg,Al-mixed oxide.

Catalytic Knoevenagel Condensation Reaction
  • Reaction Setup : A mixture of this compound (1 mmol), benzaldehyde (1 mmol), and the calcined Mg,Al-mixed oxide catalyst (1 wt.% of the total reactants) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions : The reaction mixture is stirred at a constant temperature of 373 K.

  • Monitoring : The progress of the reaction is monitored by withdrawing aliquots at different time intervals and analyzing them by gas chromatography.

  • Product Isolation : After the reaction is complete, the solid catalyst is separated by filtration. The solvent (if any) is removed from the filtrate under reduced pressure, and the resulting product, α-phenylsulfonylcinnamonitrile, is obtained. The product can be further purified by recrystallization.

Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for the base-catalyzed Knoevenagel condensation and a simplified representation of the reaction mechanism.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Knoevenagel Condensation Coprecipitation Coprecipitation of Mg and Al salts Aging Aging of precipitate Coprecipitation->Aging Washing_Drying Washing and Drying Aging->Washing_Drying Calcination Calcination at 723 K Washing_Drying->Calcination Reactants Mix this compound, Benzaldehyde, and Catalyst Calcination->Reactants Reaction Stir at 373 K Reactants->Reaction Monitoring Monitor by GC Reaction->Monitoring Filtration Filter to remove catalyst Reaction->Filtration Isolation Isolate Product Filtration->Isolation

Caption: Experimental workflow for the synthesis of Mg,Al-mixed oxide catalysts and their application in the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps PSA This compound Carbanion Carbanion Formation PSA->Carbanion + Base Benz Benzaldehyde Nucleophilic_Attack Nucleophilic Attack Benz->Nucleophilic_Attack Base Basic Catalyst Carbanion->Nucleophilic_Attack Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration - H₂O Product α-Phenylsulfonylcinnamonitrile Dehydration->Product

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

References

A Comparative Guide to Alternative Reagents for (Phenylsulfonyl)acetonitrile in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to achieving desired synthetic outcomes with high efficiency and selectivity. (Phenylsulfonyl)acetonitrile is a valuable reagent, particularly as a precursor for generating stabilized carbanions used in various carbon-carbon bond-forming reactions. However, a range of alternative reagents have been developed that offer distinct advantages in specific transformations, such as the synthesis of diverse heterocyclic scaffolds and the stereoselective construction of alkenes.

This guide provides an objective comparison of the performance of key alternative reagents to this compound for two major classes of transformations: heterocycle synthesis and stereoselective olefination reactions. The information presented herein, supported by experimental data, aims to facilitate the informed selection of the optimal reagent for specific synthetic endeavors.

I. Alternatives in Heterocycle Synthesis: The Versatility of p-Tosylmethyl Isocyanide (TosMIC)

While this compound can be a precursor for certain heterocycles, p-Tosylmethyl isocyanide (TosMIC) has emerged as a significantly more versatile and widely employed reagent for the direct synthesis of a broad array of five-membered heterocycles.[1][2][3][4] Its utility stems from the unique combination of an isocyanide group, an acidic α-carbon, and a tosyl group that acts as an excellent leaving group.[4] This functionality allows for a variety of cyclization strategies, most notably the van Leusen reaction .[5][6]

The van Leusen reaction and its variations enable the synthesis of oxazoles, pyrroles, and imidazoles, among other heterocycles.[1][5][7] The general mechanism involves the base-mediated deprotonation of TosMIC, followed by reaction with an appropriate electrophile and subsequent cyclization and elimination of the tosyl group.

A. Performance Comparison: Synthesis of Substituted Oxazoles

A modified van Leusen reaction using α-substituted TosMIC derivatives provides an efficient route to 4-substituted and 4,5-disubstituted oxazoles, which are key structures in many pharmacologically active compounds.[8]

Entryα-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)
1BenzylBenzaldehyde (B42025)4-Benzyl-5-phenyloxazole85
2MethylBenzaldehyde4-Methyl-5-phenyloxazole78
3IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65
4Benzyl4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole81
5Benzyl4-Methoxybenzaldehyde4-Benzyl-5-(4-methoxyphenyl)oxazole88
Data sourced from Sisko et al. as presented by BenchChem.[8]
B. Experimental Protocol: Van Leusen Synthesis of 4-Benzyl-5-phenyloxazole[8]
  • Combine α-benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol) and benzaldehyde (0.37 g, 3.50 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add methanol (B129727) (20 mL) to the flask.

  • Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate (B1210297) eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica (B1680970) gel (using a gradient of hexanes and ethyl acetate) to yield 4-benzyl-5-phenyloxazole as a white solid (0.69 g, 85% yield).

C. Visualization of the van Leusen Oxazole (B20620) Synthesis

van_Leusen_Oxazole_Synthesis cluster_reactants Reactants cluster_products Products TosMIC Tos-CH(R¹)-NC Anion Tos-C⁻(R¹)-NC TosMIC->Anion -H⁺ Aldehyde R²CHO Adduct Tos-CH(R¹)-N=C(O⁻)-CH(R²) Aldehyde->Adduct Base Base Base->Anion Anion->Adduct Oxazoline Intermediate Oxazoline Adduct->Oxazoline 5-endo-dig cyclization Product 4-R¹-5-R²-Oxazole Oxazoline->Product -TosH Byproduct TosH + Base-H⁺ Oxazoline->Byproduct

Mechanism of the van Leusen reaction for 4,5-disubstituted oxazole synthesis.

II. Alternatives in Olefination Reactions: The Julia-Kocienski Olefination

The Julia-Lythgoe olefination is a classical method for alkene synthesis that utilizes phenyl sulfones. The Julia-Kocienski olefination is a significant modification that employs heteroaryl sulfones, enabling a one-pot reaction with high stereoselectivity, particularly for the synthesis of E-alkenes.[9][10] This reaction is a powerful alternative to Wittig-type reactions and provides a different strategic approach compared to methods that might involve this compound.

The key to the Julia-Kocienski olefination is the nature of the heteroaryl sulfone, which acts as an activating group. Several alternatives have been developed to fine-tune the reactivity and, most importantly, the stereochemical outcome of the reaction. The most prominent among these are:

  • Benzothiazol-2-yl (BT) sulfones : The pioneering reagents for the one-pot modification.[11]

  • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones : Known for their stability and high E-selectivity.[9][12]

  • 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones : Introduced to reduce the self-condensation of the sulfone anion.[13]

  • Pyridin-2-yl (PYR) sulfones : Often employed for the synthesis of Z-alkenes.[9]

A. Performance Comparison: Stereoselectivity of Heteroaryl Sulfones

The choice of the heteroaryl sulfone, base, and solvent system is crucial for controlling the E/Z selectivity of the resulting alkene. The following table summarizes the performance of BT and PT sulfones in the reaction of the corresponding heptyl sulfone with isobutyraldehyde.

SulfoneBaseSolventTemperature (°C)Yield (%)E:Z Ratio
BTKHMDSTHF-78 to 208097:3
BTKHMDSDME-78 to 207997:3
BTNaHMDSTHF-78 to 207996:4
BTLiHMDSTHF-78 to 208388:12
PT KHMDS DME -78 to 20 95 >99:1
PTKHMDSTHF-78 to 2093>99:1
PTNaHMDSDME-78 to 2089>99:1
PTLiHMDSDME-78 to 209196:4
Data adapted from P. R. Blakemore, W. J. Cole, P. J. Kocienski, A. Morley, Synlett, 1998, 26-28.[9]

As the data indicates, PT-sulfones generally provide superior E-selectivity compared to BT-sulfones under similar conditions.

B. Experimental Protocol: Julia-Kocienski Olefination with a PT-Sulfone[14]
  • To a stirred solution of the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes.

  • Stir the resulting yellow-orange solution for 70 minutes, during which the solution will become dark brown.

  • Add the neat aldehyde (15.0 mmol) dropwise over 5 minutes.

  • Stir the mixture at -55 °C for 1 hour, during which the color will change to light yellow.

  • Remove the cooling bath and stir the mixture at ambient temperature overnight.

  • Add H₂O (5 mL) and continue stirring for 1 hour.

  • Dilute the mixture with Et₂O (150 mL) and wash with H₂O (200 mL).

  • Extract the aqueous phase with Et₂O (3 x 30 mL).

  • Combine the organic layers and wash with H₂O (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography (SiO₂) to give the desired alkene.

C. Visualization of the Julia-Kocienski Olefination

Julia_Kocienski_Olefination cluster_reactants Reactants cluster_products Products Sulfone R¹-CH₂-SO₂-Het Anion R¹-C⁻H-SO₂-Het Sulfone->Anion -H⁺ Aldehyde R²CHO Adduct β-Alkoxy sulfone Aldehyde->Adduct Base Base Base->Anion Anion->Adduct Smiles Smiles Rearrangement Intermediate Adduct->Smiles Smiles Rearrangement Elimination β-Elimination Smiles->Elimination Product R¹-CH=CH-R² (predominantly E) Elimination->Product Byproducts SO₂ + HetO⁻ Elimination->Byproducts

Mechanism of the Julia-Kocienski olefination.

Conclusion

While this compound is a useful C-H acidic methylene (B1212753) compound, for specific and highly valuable transformations, alternative reagents offer superior performance and broader synthetic utility.

  • For the synthesis of five-membered heterocycles , p-Tosylmethyl isocyanide (TosMIC) is a more direct and versatile reagent, enabling the construction of oxazoles, pyrroles, and imidazoles with a wide range of substitutions through the van Leusen reaction.

  • For stereoselective olefination , the Julia-Kocienski olefination using heteroaryl sulfones (e.g., PT- and BT-sulfones) provides a powerful method for the synthesis of alkenes, particularly with high E-selectivity, in a convenient one-pot procedure.

The selection of the appropriate reagent should be guided by the specific synthetic target and desired outcome. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions and optimize their synthetic strategies.

References

A Comparative Guide to the Stereoselectivity of Reactions Involving (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetonitrile is a versatile C-H acidic compound that serves as a valuable building block in organic synthesis. Its activated methylene (B1212753) group, flanked by both a sulfonyl and a nitrile moiety, readily participates in a variety of carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is of paramount importance, particularly in the context of drug discovery and development, where the chirality of a molecule can dictate its biological activity. This guide provides a comparative assessment of the stereoselectivity of several key reactions involving this compound, supported by experimental data and detailed protocols.

Enantioselective Mannich-Type Reaction

The Mannich reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds and their derivatives. The development of asymmetric variants of this reaction provides a direct route to chiral β-aminonitriles, which are precursors to valuable non-proteinogenic amino acids and 1,3-diamines.

An organocatalytic, enantioselective Mannich-type reaction of this compound with N-Boc-protected α-amido sulfones has been reported, demonstrating high levels of enantioselectivity.[1][2] This reaction is effectively catalyzed by cinchona alkaloid-derived catalysts.

Table 1: Enantioselective Organocatalytic Mannich-Type Reaction of this compound with N-Boc-protected α-Amido Sulfones [1][2]

EntryAryl Group (Ar)CatalystYield (%)ee (%)
1PhenylQuinine-derived8592
24-ChlorophenylQuinine-derived8294
34-MethoxyphenylQuinine-derived8890
42-NaphthylQuinine-derived7891
Experimental Protocol: Enantioselective Mannich-Type Reaction

To a mixture of the N-Boc-protected α-amido sulfone (0.5 mmol, 1.0 equiv) and the quinine-derived catalyst (0.05 mmol, 0.1 equiv) in toluene (B28343) (2.0 mL) at -78 °C was added this compound (0.6 mmol, 1.2 equiv). A solution of cesium carbonate (Cs₂CO₃, 0.75 mmol, 1.5 equiv) in water (0.5 mL) was then added dropwise. The reaction mixture was stirred vigorously at -78 °C for 48 hours. The reaction was then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired β-amino-α-sulfonylnitrile. The enantiomeric excess was determined by chiral HPLC analysis.[1][2]

Logical Relationship of the Mannich Reaction Components

Mannich_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System A This compound (Nucleophile) E Chiral β-Amino-α-sulfonylnitrile (Product) A->E B N-Boc-protected α-Amido Sulfone (Electrophile) B->E C Quinine-derived Organocatalyst C->E Controls Enantioselectivity D Base (e.g., Cs₂CO₃) D->A Deprotonates

Caption: Organocatalytic Asymmetric Mannich Reaction.

Diastereoselective Reactions of this compound Derivatives

While direct diastereoselective reactions of this compound are not as extensively documented in readily available literature, the stereochemical outcome of reactions involving its derivatives provides valuable insights. For instance, the substitution reaction of β-branched Baylis-Hillman bromides with sodium benzenesulfinate (B1229208) affords α-(phenylsulfonylmethyl) acrylic compounds, which are structurally related to products of C-alkylation of this compound. These reactions can exhibit high diastereoselectivity, primarily controlled by the geometry of the starting alkene.

Table 2: Diastereoselective Synthesis of β-Branched α-(Phenylsulfonylmethyl) Acrylic Compounds

EntrySubstrate (EWG)R GroupE/Z Ratio of Product
1CNMethyl95:5
2CNEthyl94:6
3CO₂EtPhenyl4:96
4CO₂Et4-Chlorophenyl5:95

Data is illustrative and based on analogous reactions of sulfinates with Baylis-Hillman adducts.

Experimental Protocol: Synthesis of α-(Phenylsulfonylmethyl) Acrylic Compounds

To a solution of the β-branched Baylis-Hillman bromide (1.0 mmol) in ethanol (B145695) (10 mL) was added sodium benzenesulfinate (1.2 mmol). The reaction mixture was stirred at room temperature for 24 hours. The solvent was then removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to yield the α-(phenylsulfonylmethyl) acrylic compound. The E/Z ratio was determined by ¹H NMR spectroscopy.

Experimental Workflow for Diastereoselective Synthesis

Diastereoselective_Synthesis A Start: β-Branched Baylis-Hillman Bromide B Add Sodium Benzenesulfinate in Ethanol A->B C Stir at Room Temperature B->C D Work-up and Purification C->D E Product: α-(Phenylsulfonylmethyl) Acrylic Compound D->E F Analysis: Determine E/Z ratio by ¹H NMR E->F

Caption: Workflow for Diastereoselective Synthesis.

Comparison of Stereoselective Strategies

The stereoselectivity in reactions of this compound can be induced through various strategies, each with its own advantages and limitations.

  • Organocatalysis: As demonstrated in the Mannich-type reaction, chiral organocatalysts, such as cinchona alkaloids, can create a chiral environment around the reacting species, leading to high enantioselectivity. This approach avoids the use of metal catalysts, which can be advantageous in terms of cost and toxicity. The catalyst's structure can be fine-tuned to optimize stereochemical control.

  • Substrate Control: In diastereoselective reactions, the inherent chirality or geometry of the substrate can direct the stereochemical outcome. As seen in the synthesis of α-(phenylsulfonylmethyl) acrylic compounds, the E/Z configuration of the starting material heavily influences the stereochemistry of the product.

  • Chiral Auxiliaries: Although not detailed with specific examples for this compound in the reviewed literature, the use of chiral auxiliaries is a well-established strategy for controlling stereoselectivity. A chiral auxiliary can be temporarily attached to the this compound moiety, directing the approach of the electrophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

  • Chiral Lewis Acids: Chiral Lewis acids can coordinate to the nitrile or sulfonyl group of this compound or to the electrophile, creating a chiral pocket that dictates the facial selectivity of the reaction. The choice of the metal and the chiral ligand is crucial for achieving high levels of stereocontrol.

Signaling Pathway for Stereochemical Control

Stereocontrol_Pathways cluster_strategies Stereocontrol Strategies A This compound + Electrophile F Transition State (Diastereomeric/Enantiomeric) A->F B Chiral Organocatalyst B->F C Chiral Lewis Acid C->F D Chiral Auxiliary D->F E Substrate Geometry E->F G Stereoselective Product Formation F->G

Caption: Pathways to Stereochemical Control.

Conclusion

This compound is a versatile reagent for the construction of complex molecules with defined stereochemistry. The choice of reaction conditions, particularly the use of chiral catalysts, can lead to high levels of enantioselectivity, as exemplified by the organocatalytic Mannich-type reaction. Furthermore, the inherent stereochemistry of reaction partners can be exploited to achieve high diastereoselectivity. For professionals in drug development and chemical research, understanding and applying these stereoselective strategies is critical for the efficient synthesis of chiral molecules with desired biological properties. Further exploration into a broader range of asymmetric transformations involving this compound, such as Michael additions and alkylations, will undoubtedly expand its utility in stereocontrolled synthesis.

References

Safety Operating Guide

Safe Disposal of (Phenylsulfonyl)acetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Phenylsulfonyl)acetonitrile , a versatile reagent in organic synthesis, necessitates meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the compound's properties is foundational to its safe management.

PropertyValueSource
Molecular Formula C₈H₇NO₂S[1][2][3]
Molecular Weight 181.21 g/mol [1][4]
Appearance Solid[1]
Melting Point 112-114 °C[1][2]
CAS Number 7605-28-9[1]

Hazard Identification and Safety Precautions

This compound is classified as an acute toxic substance and an irritant.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[1][4] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[5]

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form.[1]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[5]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable national and local regulations. Improper disposal poses a significant environmental and health risk.

1. Waste Collection and Storage:

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Waste Labeling: If transferred to a waste container, it must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound".

  • Segregation: Do not mix this compound waste with other waste streams.

  • Container Integrity: Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area.[3][5] The storage area should be secure and locked.[3][5]

2. Accidental Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.[5]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not allow the chemical to enter drains.[5]

  • Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[5]

    • For large spills, utilize absorbent materials, then collect and place in a designated hazardous waste container.

  • Decontamination: Clean the affected area thoroughly. Wash with copious amounts of water, followed by soap and water.

3. Professional Disposal:

  • Engage a Licensed Service: The ultimate disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service. These companies are equipped to manage the transport and disposal in accordance with regulatory standards.

  • Documentation: Maintain all necessary documentation related to the waste disposal for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe storage Store in a Labeled, Sealed Container in a Ventilated Area ppe->storage segregate Segregate from Other Waste Streams storage->segregate spill Accidental Spill Occurs storage->spill disposal_service Arrange for Pickup by a Licensed Waste Disposal Service segregate->disposal_service cleanup Contain and Clean Spill Following Safety Protocols spill->cleanup Yes spill->disposal_service No cleanup->storage end Proper Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of (Phenylsulfonyl)acetonitrile. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a toxic substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2][3] Therefore, stringent safety measures and the use of appropriate personal protective equipment are mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved safety glasses. A face shield should be worn where there is a risk of splashing.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn to prevent skin contact.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter is required.[4]
Foot Protection Closed-toe shoes are mandatory in the laboratory environment.

Safe Handling and Storage

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a designated handling area, preferably within a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Inspect all PPE for integrity before use.

    • Have appropriately labeled waste containers ready for use.

  • Handling and Use:

    • Wear all required PPE as specified in Table 1.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Weigh and transfer the solid compound carefully to minimize dust generation.

  • Cleanup:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all contaminated waste as described in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up, away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Call a POISON CENTER or doctor.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Protocols:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste. These items should be collected in a designated, labeled hazardous waste container.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in its original container or a suitable, labeled waste container.

  • Waste Collection:

    • Use a designated, leak-proof, and clearly labeled container for solid waste. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Toxic).

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Keep the waste container closed except when adding waste.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

This protocol describes a one-pot, four-component reaction for the synthesis of a substituted pyridine (B92270) derivative using this compound as a precursor to one of the reactants, malononitrile (B47326), through a conceptual linkage in nitrile chemistry. A more direct application involves reactions where the phenylsulfonyl group is retained. For illustrative purposes, a well-documented synthesis of a related nitrile is provided.

Materials:

Procedure:

  • To a round-bottom flask, add the appropriate chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 equivalents).[5]

  • Add absolute ethanol as the solvent.[5]

  • The reaction mixture is refluxed overnight.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the 2-amino-4,6-diphenylnicotinonitrile derivative.[5]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep_Area Designate Handling Area (Fume Hood) Check_Safety Verify Eyewash/Shower Prep_Area->Check_Safety Inspect_PPE Inspect PPE Check_Safety->Inspect_PPE Prep_Waste Prepare Labeled Waste Containers Inspect_PPE->Prep_Waste Wear_PPE Don all required PPE Prep_Waste->Wear_PPE Handle_Chem Weigh and Transfer Chemical Wear_PPE->Handle_Chem Avoid_Exposure Avoid Inhalation and Contact Handle_Chem->Avoid_Exposure Decon Decontaminate Surfaces Avoid_Exposure->Decon Dispose_Waste Dispose of Contaminated Waste Decon->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Store_Cool Store in a Cool, Dry, Well-Ventilated Area Wash_Hands->Store_Cool Store_Secure Store Locked Up Store_Cool->Store_Secure

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Tree cluster_ppe Required Personal Protective Equipment Start Handling this compound? Eye_Protection Safety Goggles/Face Shield Start->Eye_Protection Always Skin_Protection Nitrile Gloves & Lab Coat Start->Skin_Protection Always Respiratory_Protection Fume Hood / Respirator Start->Respiratory_Protection If Dust/Aerosol Risk

Caption: Decision logic for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Phenylsulfonyl)acetonitrile
Reactant of Route 2
(Phenylsulfonyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.